1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H83O13P |
|---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(48)57-37-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)59-41(49)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22-23,27,29,39,42-47,50-54H,3-10,12,14-16,18,20-21,24-26,28,30-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,23-22-,29-27-/t39-,42?,43-,44+,45-,46-,47?/m1/s1 |
InChI Key |
CBYJKEBKBMWPMN-UHJOKZGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphoinositol (SAPI): A Nexus of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a pivotal glycerophospholipid in cellular biology. We will dissect its molecular architecture, metabolic pathways, and its central role as a precursor to a cascade of powerful second messengers. This document is designed to bridge foundational knowledge with practical, field-proven insights for professionals engaged in research and therapeutic development.
Part 1: Molecular Architecture and Metabolic Hub
The Structural Imperative of SAPI
This compound is a specific molecular species of phosphatidylinositol (PI), an intrinsic component of eukaryotic cell membranes.[1][2] Its structure is defined by a glycerol backbone with stearic acid (18:0, a saturated fatty acid) at the sn-1 position and arachidonic acid (20:4, a polyunsaturated fatty acid) at the sn-2 position.[3] This precise acyl chain composition is not arbitrary; it is a highly conserved feature that is critical to its function. The combination of a stable, saturated chain at sn-1 and a flexible, polyunsaturated chain at sn-2 imparts unique biophysical properties to cell membranes and positions SAPI as a linchpin in signal transduction.
The exceptional abundance of the 1-stearoyl-2-arachidonoyl species, representing 70-90% of total phosphoinositides in some cases, underscores its importance.[4] This enrichment ensures a ready and specific substrate pool for the generation of signaling molecules.[4]
Synthesis and Metabolic Fate
SAPI is synthesized at the endoplasmic reticulum and delivered to various cellular membranes by phosphatidylinositol transfer proteins (PITPs).[5] Its metabolic journey is complex, placing it at the origin of several major signaling cascades.
-
Phosphorylation Cascade: The inositol headgroup of SAPI can be reversibly phosphorylated by a series of specific lipid kinases and phosphatases at the 3, 4, and 5 hydroxyl positions.[6] This creates a family of seven distinct phosphoinositide (PPI) species, including the well-studied phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[3][7] Each of these phosphorylated derivatives acts as a unique signaling molecule or a docking site on the membrane, recruiting specific proteins to regulate diverse cellular processes.[6][8]
-
Hydrolysis by Phospholipase C (PLC): Upon receptor stimulation, PI(4,5)P₂, which is derived from SAPI, is hydrolyzed by phospholipase C (PLC).[7][9] This reaction generates two potent second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum.[3][7]
-
Diacylglycerol (DAG): A lipid that remains in the plasma membrane to activate Protein Kinase C (PKC). The DAG produced is specifically 1-stearoyl-2-arachidonoyl-sn-glycerol.[4][10]
-
-
Hydrolysis by Phospholipase A₂ (PLA₂): SAPI and other phospholipids can be targeted by phospholipase A₂ (PLA₂), which specifically cleaves the fatty acid at the sn-2 position, releasing arachidonic acid. This free arachidonic acid is the precursor for the synthesis of eicosanoids (prostaglandins, leukotrienes, etc.), which are powerful mediators of inflammation.
Part 2: SAPI's Role in Core Cellular Signaling Pathways
SAPI is not merely a structural lipid; it is the foundational substrate for signaling pathways that govern everything from cell growth and proliferation to neurotransmission and inflammation.[7][11]
The Phosphoinositide (PI) Signaling Pathway
The PI pathway is a central signaling system in eukaryotes.[12] Extracellular signals, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, activating PLC.[3][7] PLC then cleaves PI(4,5)P₂ into IP₃ and DAG.[9] This bifurcation of the signal leads to a coordinated cellular response: IP₃-mediated calcium release and DAG-mediated PKC activation.[7][9] This system, often called the "double messenger system," is critical for inflammation, metabolism, apoptosis, memory, and immune responses.[3][7]
The phosphorylation of PI to form PI(3,4,5)P₃ by PI 3-kinase (PI3K) initiates the PI3K-Akt pathway, a master regulator of cell proliferation, survival, and metabolism.[7][8]
Diagram of the Phosphoinositide Signaling Cascade
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The Unseen Architect: A Technical Guide to the Discovery and History of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a seemingly unassuming phospholipid that resides within the intricate tapestry of the cell membrane. However, to view it as a mere structural component would be a profound understatement. SAPI is a pivotal nexus in cellular signaling, a precisely crafted molecule whose specific acyl chain composition dictates the generation of potent second messengers that govern a vast array of physiological and pathological processes. This in-depth technical guide navigates the historical journey of SAPI's discovery, from the early, broader explorations of phosphoinositide turnover to the modern lipidomic techniques that have unveiled its unique significance. We will delve into the seminal experiments that identified its characteristic stearoyl and arachidonoyl moieties, explore its central role in generating critical signaling molecules like 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and arachidonic acid, and provide detailed methodologies for its study. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of SAPI's history and its enduring importance in cellular signaling.
From a "Phosphoinositide Effect" to a Specific Molecular Player: The Early History
The story of SAPI is intrinsically linked to the broader history of phosphoinositide (PI) signaling. In the mid-20th century, the scientific community was beginning to unravel the complexities of how cells respond to external stimuli. A pivotal moment came in the 1950s with the work of Mabel and Lowell Hokin, who observed a rapid turnover of phosphoinositides in response to acetylcholine in pancreas slices.[1] This "phosphoinositide effect" was a groundbreaking discovery, suggesting that these lipids were not merely static components of the cell membrane but were actively involved in cellular communication.[1]
For decades following the Hokins' discovery, research focused on the overall changes in the PI pool. Early analytical methods, such as thin-layer chromatography (TLC) and radiolabeling with ³²P or ³H-myo-inositol, were instrumental in these initial studies but lacked the resolution to differentiate between individual molecular species of PI.[1] The focus was on the inositol headgroup and its phosphorylation states, a field that would later be revolutionized by the work of Michael Berridge and others on inositol trisphosphate (IP₃) as a second messenger for calcium release.
The transition from viewing PI as a homogenous entity to appreciating the significance of its fatty acid composition was a gradual but crucial evolution. A key piece of the puzzle emerged from studies on platelets, which are highly responsive to stimuli and exhibit robust PI turnover. A landmark 1981 study by Prescott and Majerus investigated the fatty acid composition of PI and phosphatidic acid (PA) in thrombin-stimulated human platelets.[2] Their meticulous analysis revealed a striking finding: both PI and the newly synthesized PA were highly enriched in stearic acid (18:0) and arachidonic acid (20:4).[2] Even with the significant turnover of the lipid pool during stimulation, this "arachidonyl-stearyl structure" was remarkably preserved.[2] This was one of the first definitive pieces of evidence that a specific molecular species of PI, namely this compound, was not just present, but was the predominant and actively metabolized form in this critical signaling cell type.
This discovery shifted the paradigm. It became clear that the identity of the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone was not random but was a critical determinant of the lipid's function. The specific 18:0/20:4 configuration of SAPI was now recognized as a key feature, setting the stage for understanding its unique role in generating specific downstream signaling molecules.
The Central Role of SAPI in Second Messenger Generation
The significance of SAPI's unique structure lies in the specific second messengers it generates upon enzymatic cleavage. Two key enzyme families, Phospholipase C (PLC) and Phospholipase A₂ (PLA₂), act on SAPI to release potent signaling molecules.
Phospholipase C and the Genesis of a Unique Diacylglycerol
Phospholipase C (PLC) enzymes catalyze the hydrolysis of the phosphodiester bond between the glycerol backbone and the phosphate group of phosphoinositides.[3][4] When activated by cell surface receptors, PLC acts on phosphatidylinositol 4,5-bisphosphate (PIP₂), which is often derived from SAPI, to generate two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]
The DAG produced from the hydrolysis of SAPI-derived PIP₂ is specifically 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) .[5][6][7][8][9] This is not just any DAG; its specific acyl chain composition confers distinct biological activities. SAG is a potent activator of several isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[6][8] Furthermore, SAG is a key player in the activation of RasGRP, a guanine nucleotide exchange factor for the small GTPase Ras, thereby linking lipid signaling to the MAPK/ERK pathway.[7]
The generation of SAG from SAPI is also the primary route for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . Diacylglycerol lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of SAG to release 2-AG, a critical retrograde messenger in the nervous system and a modulator of immune responses.
Phospholipase A₂ and the Release of Arachidonic Acid
The arachidonic acid at the sn-2 position of SAPI is a precursor to a large family of inflammatory and signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. The release of this crucial fatty acid is catalyzed by Phospholipase A₂ (PLA₂) enzymes.[10][11][12]
Cytosolic PLA₂ (cPLA₂), in particular, shows a preference for phospholipids containing arachidonic acid at the sn-2 position.[10] Upon cellular stimulation, cPLA₂ translocates to the membrane and specifically hydrolyzes the ester bond at the sn-2 position of phospholipids like SAPI, releasing free arachidonic acid. This liberated arachidonic acid can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a diverse array of eicosanoids with potent biological activities.
The high prevalence of the stearoyl-arachidonoyl structure in cellular phosphoinositides ensures a readily available pool of arachidonic acid for the rapid synthesis of these important signaling molecules upon cellular activation.
The SAPI Signaling Cascade: A Visual Representation
The central role of SAPI in cellular signaling can be visualized as a branching pathway leading to the generation of multiple potent second messengers.
Figure 1: The SAPI Signaling Pathway. This diagram illustrates the enzymatic processing of this compound (SAPI) by Phospholipase C (PLC) and Phospholipase A₂ (PLA₂) to generate a cascade of second messengers.
Methodologies for the Study of SAPI: From Historical to Modern Techniques
The evolution of our understanding of SAPI is a direct reflection of the advancements in analytical chemistry.
Historical Methodologies: Laying the Foundation
The early studies that first hinted at the specific acyl composition of phosphoinositides relied on a combination of techniques that, while laborious by today's standards, were groundbreaking for their time.
Table 1: Key Historical Techniques for Phosphoinositide Analysis
| Technique | Principle | Key Contribution | Limitations |
| Thin-Layer Chromatography (TLC) | Separation of lipids based on their polarity on a solid support. | Initial separation of different phospholipid classes. | Low resolution, unable to separate molecular species. |
| Radiolabeling (³²P, ³H-myo-inositol) | Incorporation of radioactive isotopes to trace the turnover of phosphoinositides. | Demonstrated the dynamic nature of PI metabolism. | Did not provide information on acyl chain composition. |
| Gas Chromatography (GC) | Separation of volatile fatty acid methyl esters derived from hydrolyzed lipids. | Enabled the identification and quantification of the fatty acid composition of the total PI pool. | Required derivatization and did not provide information on the specific pairing of fatty acids on the glycerol backbone. |
Protocol: A Generalized Historical Workflow for Determining PI Fatty Acid Composition
-
Cell Stimulation and Lipid Extraction:
-
Platelets or other cells of interest are stimulated with an agonist (e.g., thrombin).
-
The reaction is quenched, and total lipids are extracted using a chloroform/methanol solvent system (e.g., Folch extraction).
-
-
Phospholipid Separation:
-
The extracted lipids are separated by two-dimensional thin-layer chromatography (TLC) to isolate the phosphatidylinositol spot.
-
-
Hydrolysis and Derivatization:
-
The PI spot is scraped from the TLC plate, and the lipids are eluted.
-
The fatty acids are cleaved from the glycerol backbone by saponification (alkaline hydrolysis).
-
The free fatty acids are then converted to their more volatile methyl ester derivatives (fatty acid methyl esters - FAMEs) by reaction with a methylating agent (e.g., BF₃-methanol).
-
-
Gas Chromatography Analysis:
-
The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and chain lengths.
-
The retention times of the peaks are compared to known standards to identify the individual fatty acids.
-
The area under each peak is proportional to the amount of that fatty acid, allowing for quantification of the relative fatty acid composition.
-
Modern Methodologies: The Era of Lipidomics
The advent of "soft" ionization mass spectrometry techniques, particularly electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized the field of lipid analysis, giving rise to the discipline of lipidomics. These methods allow for the direct analysis of intact lipid molecules, providing detailed information about their headgroups and acyl chain composition.
Table 2: Modern Analytical Techniques for SAPI Analysis
| Technique | Principle | Key Contribution |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of lipid species by liquid chromatography followed by mass analysis. | High-resolution separation and quantification of individual molecular species of PI, including SAPI.[5] |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected lipid ions to generate characteristic fragment ions. | Provides detailed structural information, including the identity and position of the fatty acyl chains.[5] |
Workflow: A Modern LC-MS/MS Approach for SAPI Identification and Quantification
Figure 2: Modern LC-MS/MS Workflow for SAPI Analysis. This diagram outlines the key steps in the contemporary analysis of this compound (SAPI) from biological samples.
Conclusion and Future Directions
The journey to understand this compound has been a microcosm of the evolution of our understanding of cellular signaling. From the initial observations of a generalized "phosphoinositide effect" to the precise identification of this specific molecular species and its downstream signaling consequences, the story of SAPI highlights the critical importance of molecular structure in dictating biological function.
For researchers, scientists, and drug development professionals, a deep appreciation of SAPI's history and signaling role is essential. The enzymes that metabolize SAPI, such as specific isoforms of PLC and PLA₂, represent promising targets for therapeutic intervention in a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The continued development of advanced lipidomic techniques will undoubtedly uncover further subtleties in the regulation and function of SAPI and other specific lipid species, opening new avenues for understanding and treating human disease. The once-unseen architect of cellular signaling is now in the spotlight, and its intricate designs continue to inspire new frontiers of scientific inquiry.
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An In-depth Technical Guide to the Structure of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
Abstract
This technical guide provides a comprehensive examination of the molecular architecture of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a pivotal glycerophospholipid in cellular signaling. We will deconstruct its constituent components—stearic acid, arachidonic acid, the sn-glycero-3-phosphate backbone, and the myo-inositol headgroup—to build a complete understanding of its three-dimensional structure and chemical properties. This guide will further explore the biosynthesis of SAPI, its critical role as a precursor to second messengers in the phosphoinositide signaling pathway, and its significance in drug development. Methodologies for the extraction and analysis of SAPI will be detailed, providing researchers with the foundational knowledge to investigate this vital signaling lipid.
Molecular Architecture of SAPI
This compound, a member of the phosphatidylinositol (PI) family, is an amphiphilic molecule with a distinct polar head group and a nonpolar tail, enabling its integration into cellular membranes.[1] The precise arrangement of its fatty acid chains is of paramount biological importance. The IUPAC name for this molecule is [(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate.[1]
The structure of SAPI can be dissected into four primary components:
-
sn-1 Position: Stearic Acid
-
sn-2 Position: Arachidonic Acid
-
Backbone: sn-Glycerol-3-phosphate
-
Headgroup: myo-Inositol
The Acyl Chains: A Tale of Saturation and Unsaturation
The fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone is a defining feature of SAPI, contributing significantly to its physicochemical properties and biological function.
Attached to the sn-1 position is stearic acid, a long-chain saturated fatty acid with the chemical formula C₁₈H₃₆O₂.[2][3][4] Its IUPAC name is octadecanoic acid.[2][5][6] The absence of double bonds in its 18-carbon chain results in a linear and flexible structure, allowing for tight packing within the lipid bilayer.[2][3] This contributes to the stability and reduced fluidity of the membrane microenvironment where SAPI resides.
Table 1: Properties of Stearic Acid
| Property | Value |
| Chemical Formula | C₁₈H₃₆O₂ |
| Molar Mass | 284.48 g/mol |
| Melting Point | 69.6 °C |
| Boiling Point | 361 °C |
| IUPAC Name | Octadecanoic Acid |
In contrast, the sn-2 position is occupied by arachidonic acid, a polyunsaturated omega-6 fatty acid with the chemical formula C₂₀H₃₂O₂.[7][8] Its IUPAC name is all-cis-5,8,11,14-eicosatetraenoic acid.[7][8][9] The presence of four cis double bonds introduces significant kinks into the 20-carbon chain, preventing tight packing and increasing the fluidity of the membrane.[3] This structural feature is also critical for its role as a precursor to eicosanoid signaling molecules.[7][10]
Table 2: Properties of Arachidonic Acid
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₂ |
| Molar Mass | 304.47 g/mol |
| Double Bonds | 4 (cis) at ω-6 |
| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid |
The Stereospecific Backbone: sn-Glycerol-3-phosphate
The glycerol backbone provides the structural scaffold for SAPI. The stereospecific numbering (sn) indicates a defined configuration of the substituents around the central carbon atom of the glycerol molecule. In SAPI, the phosphate group is attached to the third carbon, forming sn-glycerol-3-phosphate.[11][12][13] This stereochemistry is crucial for the specific recognition and activity of enzymes involved in phosphoinositide metabolism.
The Polar Headgroup: myo-Inositol
Attached to the phosphate group is the myo-inositol ring, a six-carbon cyclitol.[14][15] Myo-inositol is the most common of the nine possible stereoisomers of inositol and is characterized by having one axial and five equatorial hydroxyl groups in its stable chair conformation.[15][16][17] This specific arrangement of hydroxyl groups provides multiple sites for phosphorylation, which is the basis of the diverse family of phosphoinositides.
Biosynthesis and Cellular Localization
The synthesis of phosphatidylinositol, including SAPI, occurs primarily at the endoplasmic reticulum (ER).[1][18][19] The process begins with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA).[1] PA is then converted to CDP-diacylglycerol, which subsequently reacts with inositol to form phosphatidylinositol in a reaction catalyzed by PI synthase.[1][18][19] While the initial PI molecule may have varied fatty acid compositions, it undergoes a remodeling process to achieve the characteristic enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.[18][19]
Caption: Simplified biosynthesis pathway of Phosphatidylinositol.
Role in Cellular Signaling: The Phosphoinositide Pathway
SAPI is a key player in the phosphoinositide signaling system, a critical mechanism for transducing extracellular signals into intracellular responses.[20][21] The inositol headgroup of SAPI can be reversibly phosphorylated by a family of kinases at the 3, 4, and 5 positions of the inositol ring, generating a variety of phosphoinositides, including phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP₂), and phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[1][20][22]
These phosphorylated derivatives act as docking sites for a multitude of signaling proteins, thereby regulating a vast array of cellular processes such as cell growth, proliferation, survival, and migration.[20][23]
A crucial signaling event is the hydrolysis of PIP₂ by phospholipase C (PLC) in response to the activation of G protein-coupled receptors or receptor tyrosine kinases.[20][24] This enzymatic cleavage generates two important second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[20][24]
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC).[20][24]
The specific diacylglycerol produced from the hydrolysis of SAPI-derived PIP₂ is 1-stearoyl-2-arachidonoyl-glycerol (SAG), which has its own signaling properties. Furthermore, the arachidonic acid released from the sn-2 position can be further metabolized to produce eicosanoids, another class of potent signaling molecules.[7]
Caption: The Phosphoinositide Signaling Pathway initiated from SAPI.
Experimental Methodologies: Extraction and Analysis of SAPI
The study of SAPI and other phosphoinositides presents unique challenges due to their low abundance and polar nature.[25][26]
Extraction Protocol
A common method for the extraction of phosphoinositides from biological samples is based on the Bligh and Dyer method, with modifications to account for the acidic nature of these lipids.[25]
Step-by-Step Methodology:
-
Homogenization: Homogenize the cell or tissue sample in a mixture of chloroform:methanol (1:2, v/v).
-
Phase Separation: Add chloroform and a slightly acidic aqueous solution (e.g., 0.1 M HCl) to induce phase separation. The acidic condition helps to protonate the phosphate groups, improving their partitioning into the organic phase.
-
Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.
-
Washing: The organic phase is washed with a synthetic upper phase (chloroform:methanol:acidic water) to remove non-lipid contaminants.
-
Drying and Storage: The solvent from the final organic phase is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C.
Analytical Techniques
Mass spectrometry (MS) has become a powerful tool for the detailed analysis of phosphoinositide molecular species.[22][26][27]
Table 3: Mass Spectrometric Approaches for SAPI Analysis
| Technique | Description | Advantages | Limitations |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Allows for the separation of different phosphoinositide classes and isomers, and provides structural information on the acyl chains. | Requires specialized columns and methods for isomer separation. |
| Direct Infusion ESI-MS | Electrospray ionization mass spectrometry without prior chromatographic separation. | High-throughput analysis. | Does not separate isomers and can suffer from ion suppression. |
Recent advancements in high-performance ion chromatography coupled with selected reaction monitoring mass spectrometry have enabled the sensitive and accurate quantification of phosphoinositide isomers.[28][29]
Significance in Drug Development
The enzymes involved in the phosphoinositide signaling pathway, such as PI3-kinases and PLC, are critical regulators of cell function and are often dysregulated in diseases like cancer and inflammatory disorders.[21][30] Therefore, these enzymes are attractive targets for drug development. A thorough understanding of the structure and metabolism of their substrates, including SAPI, is essential for the design of specific and effective inhibitors.
Conclusion
This compound is a highly specific and vital component of cellular membranes. Its unique structure, featuring a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, coupled with a myo-inositol headgroup, dictates its physicochemical properties and its central role in cellular signaling. As our understanding of the intricacies of the phosphoinositide pathway deepens, so too does the appreciation for the precise molecular architecture of SAPI and its implications for both fundamental cell biology and therapeutic intervention.
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1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol in membrane composition
An In-Depth Technical Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) in Membrane Composition and Cellular Signaling
Foreword for the Advanced Researcher
This guide delves into the molecular intricacies of this compound, a specific and highly significant phosphatidylinositol (PI) species, often denoted as PI(18:0/20:4). While phosphatidylinositols as a class are recognized for their critical roles in cell biology, the profound biological imperative for the near-ubiquitous pairing of a saturated stearic acid at the sn-1 position with a polyunsaturated arachidonic acid at the sn-2 position is a central theme of modern lipid research. This document moves beyond a general overview to provide a detailed synthesis of SAPI's lifecycle, its influence on membrane architecture, its pivotal role as a signaling precursor, and the state-of-the-art methodologies for its investigation. It is intended for professionals in cellular biology, biochemistry, and drug development who require a deep, mechanistic understanding of how this specific lipid species underpins cellular function and presents opportunities for therapeutic intervention.
Part 1: The Molecular Identity of SAPI
This compound is an anionic glycerophospholipid that constitutes a key component of the inner leaflet of eukaryotic cell membranes.[1] Its structure is defined by a glycerol backbone esterified with stearic acid (a saturated 18-carbon fatty acid) at the sn-1 position and arachidonic acid (a polyunsaturated 20-carbon fatty acid with four double bonds) at the sn-2 position. The phosphate group at the sn-3 position is linked to a myo-inositol headgroup.
This specific acyl chain composition is not a random occurrence; it is the most abundant molecular species of PI in many mammalian tissues, particularly in the brain, where it can represent up to 70% of the total PI(4,5)P₂ pool.[2] The evolutionary conservation of this 18:0/20:4 structure, often referred to as the canonical composition, strongly implies a unique functional significance that is still being fully elucidated.[3]
Part 2: The Lifecycle of SAPI: A Journey of Synthesis and Remodeling
The prevalence of the 18:0/20:4 acyl chain configuration in cellular PIs is not a direct result of its initial synthesis but rather a consequence of a meticulous remodeling process.
De Novo Synthesis and Acyl Chain Remodeling
The journey begins at the endoplasmic reticulum (ER), the primary site for the synthesis of major phospholipids.[4][5] De novo PI synthesis involves two key enzymatic steps:
-
CDP-Diacylglycerol Synthase (CDS) converts phosphatidic acid (PA) into CDP-diacylglycerol (CDP-DAG).
-
PI Synthase (PIS) then catalyzes the reaction of CDP-DAG with myo-inositol to form PI.[4][5]
Crucially, the PI molecules newly synthesized via this pathway do not typically have the 18:0/20:4 acyl chain profile.[6] Instead, they reflect the broader pool of available fatty acids and diacylglycerols. To achieve the highly specific SAPI structure, the cell employs a deacylation-reacylation process known as the Lands Cycle . This remodeling involves phospholipases that remove the fatty acid at the sn-2 position, followed by acyltransferases that specifically incorporate arachidonic acid. This ensures the high enrichment of the 18:0/20:4 species that is critical for its downstream functions.[4]
Part 3: SAPI's Role in Shaping Membrane Architecture
The unique, asymmetric structure of SAPI—with one saturated and one highly unsaturated tail—imparts distinct biophysical properties that influence membrane dynamics and organization.
Membrane Fluidity and Microdomain Partitioning
The presence of the polyunsaturated arachidonic acid chain in SAPI would intuitively suggest its preferential localization to more fluid, liquid-disordered (Ld) regions of the plasma membrane. However, the reality is more complex. While SAPI itself may favor disordered domains, its phosphorylated derivative, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), is found in both liquid-disordered and cholesterol- and sphingolipid-enriched liquid-ordered (Lo) domains, also known as lipid rafts.[7][8][9]
This partitioning is critical for signaling, as rafts serve as platforms to concentrate specific proteins and lipids for efficient signal transduction.[7][10] The interaction of PI(4,5)P₂ with basic amino acid residues on proteins can help sequester it into these raft microdomains, overcoming the general tendency for polyunsaturated lipids to be excluded.[8] Furthermore, the degree of acyl chain saturation has been shown to regulate the order of the nanodomains that PI(4,5)P₂ forms, highlighting the functional importance of the specific fatty acid tails.[3]
Part 4: The Epicenter of Signaling: SAPI as a Master Precursor
SAPI's most profound role is as the primary precursor for the PI(4,5)P₂ signaling hub. This single lipid species is the starting point for multiple, fundamental signaling cascades.
The Phosphorylation Cascade
At the plasma membrane, SAPI is sequentially phosphorylated by lipid kinases to become a key signaling molecule.[10]
-
PI 4-Kinase (PI4K) phosphorylates PI at the 4-position of the inositol ring to produce PI 4-phosphate (PI4P).
-
PI4P 5-Kinase (PIP5K) then phosphorylates PI4P at the 5-position to generate PI(4,5)P₂, the most abundant phosphoinositide at the plasma membrane.[10]
The resulting PI(4,5)P₂ molecule, retaining the 18:0/20:4 acyl backbone, is now poised at a critical signaling nexus.
Caption: SAPI is sequentially phosphorylated to form the signaling lipid PI(4,5)P₂.
Generation of Critical Second Messengers
PI(4,5)P₂(18:0/20:4) is the substrate for two of the most important signaling pathways in cell biology:
-
The Phospholipase C (PLC) Pathway: Upon receptor activation, PLC hydrolyzes PI(4,5)P₂ to generate two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[10][11] IP₃ diffuses into the cytosol to trigger calcium release from the ER, while the DAG produced retains the 1-stearoyl-2-arachidonoyl glycerol backbone, which is a potent activator of Protein Kinase C (PKC).
-
The Phosphoinositide 3-Kinase (PI3K) Pathway: PI3K phosphorylates PI(4,5)P₂ at the 3-position of the inositol ring, creating phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) .[10][11] This lipid serves as a docking site on the membrane for proteins containing Pleckstrin Homology (PH) domains, thereby activating critical downstream pathways like the Akt signaling cascade, which regulates cell growth, survival, and proliferation.[11]
Furthermore, the arachidonic acid at the sn-2 position can be liberated by the action of phospholipase A₂ (PLA₂) . This free arachidonic acid is the precursor for the biosynthesis of eicosanoids, a large family of potent signaling molecules including prostaglandins and leukotrienes that are heavily involved in inflammation and immunity.
Caption: PI(4,5)P₂ with a SAPI backbone is a hub for major signaling pathways.
Part 5: Methodologies for the Study of SAPI
Investigating a specific lipid species like SAPI requires specialized techniques that can resolve its structure and quantify its abundance.
Table 1: Key Methodologies for SAPI Research
| Technique | Application | Key Insights Provided | Limitations |
| Acidified Solvent Extraction | Isolation of total lipids from cells/tissues. | Provides a crude lipid extract containing PIs for downstream analysis. | Non-selective; requires further purification or separation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and quantification of specific lipid species. | Unambiguous identification and absolute quantification of PI(18:0/20:4) and its phosphorylated derivatives.[11][12][13] | Requires specialized equipment and expertise; can be destructive to the sample. |
| Fluorescent Protein Biosensors | Live-cell imaging of phosphoinositide dynamics. | Real-time visualization of the localization and relative changes in PI(4,5)P₂ or PI4P pools.[14] | Does not provide acyl chain information; sensors can potentially buffer lipid pools. |
Experimental Protocol: Targeted Lipidomics of SAPI via LC-MS/MS
This protocol provides a workflow for the quantitative analysis of SAPI and its derivatives. The causality behind each step is crucial for success.
1. Lipid Extraction (Self-Validating System):
-
Rationale: To efficiently extract acidic lipids like PI while minimizing degradation. A two-phase solvent system ensures separation of lipids from polar metabolites.
-
Procedure:
-
Homogenize cell pellets or tissues in an ice-cold solution of methanol:chloroform (2:1, v/v).
-
Add a known amount of an internal standard (e.g., a non-biological PI species like PI(17:0/17:0)) for absolute quantification. This internal control validates extraction efficiency and instrument performance.
-
Acidify the mixture with HCl to ensure full protonation and recovery of anionic lipids.
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and store at -80°C.
-
2. Liquid Chromatography (LC) Separation:
-
Rationale: To separate different lipid classes and resolve isomers before they enter the mass spectrometer, reducing ion suppression and improving accuracy.
-
Procedure:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate). The gradient separates lipids based on their hydrophobicity.
-
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Rationale: To specifically identify and quantify the target lipid. The first mass analyzer (MS1) selects the parent ion by its mass-to-charge ratio (m/z), and the second (MS2) analyzes the fragments after collision-induced dissociation, providing structural confirmation.
-
Procedure:
-
Operate the mass spectrometer in negative ion mode, as PIs are anionic.
-
Set up a Multiple Reaction Monitoring (MRM) method. For SAPI (PI 18:0/20:4), the precursor ion m/z would be ~885.5.
-
Monitor for characteristic fragment ions, such as those corresponding to the stearoyl (m/z 283.3) and arachidonoyl (m/z 303.2) fatty acid tails, and the inositol-phosphate headgroup.
-
Quantify the SAPI peak area relative to the internal standard.
-
Caption: Workflow for targeted LC-MS/MS analysis of SAPI.
Part 6: Therapeutic Horizons and Future Directions
Given the central role of SAPI-derived lipids in signaling, the pathways they initiate are frequently dysregulated in disease and are major targets for drug development.
-
Oncology: The PI3K/Akt pathway is one of the most commonly hyperactivated signaling routes in human cancer. Consequently, numerous PI3K inhibitors have been developed as cancer therapeutics.
-
Inflammation and Immunology: The release of arachidonic acid from SAPI-derived phospholipids is the rate-limiting step in the production of pro-inflammatory eicosanoids. Targeting the enzymes involved, such as PLA₂ and cyclooxygenases (COX), is a cornerstone of anti-inflammatory therapy.
Unanswered Questions and Future Research: The overwhelming prevalence of the 18:0/20:4 acyl chain structure in signaling PIs remains a fundamental question. Why this specific combination? Research suggests this asymmetry may offer unique mechanical advantages for membrane vesiculation and may fine-tune the activity of membrane-bound enzymes.[3] Future work combining advanced mass spectrometry, super-resolution microscopy, and molecular dynamics simulations will be essential to fully unravel the specific biophysical and signaling advantages conferred by the SAPI backbone.
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An In-Depth Technical Guide to the Cellular Metabolism of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol (SAPI)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a specific molecular species of phosphatidylinositol (PI), represents a cornerstone of cellular signaling and membrane biology. Unlike the stochastic acyl chain composition of many other phospholipids, the phosphoinositide family exhibits a remarkably uniform enrichment with a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position.[1][2] This C38:4 configuration is not a passive structural feature but a critical determinant of its metabolic fate and signaling efficacy. This guide provides a comprehensive exploration of the anabolic and catabolic pathways governing SAPI, the functional implications of its unique acyl chain structure, and the downstream signaling cascades it initiates. Furthermore, we present detailed, field-proven protocols for the extraction, quantification, and functional analysis of SAPI metabolism, offering a robust framework for researchers in lipid biology and drug discovery.
Introduction: The Significance of Acyl Chain Specificity in Phosphoinositide Biology
Phosphoinositides (PIPs) are low-abundance phospholipids that play an outsized role in regulating a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1] Their function is primarily dictated by the phosphorylation state of the inositol headgroup, creating a "zip code" that recruits specific effector proteins. However, an equally critical, though historically less explored, aspect of their biology is the conserved nature of their fatty acid composition, overwhelmingly dominated by the 1-stearoyl, 2-arachidonoyl (38:4) species.[2]
This specific molecular structure is of profound importance for several reasons:
-
Signaling Precursor: SAPI is the direct precursor to 1-stearoyl-2-arachidonoyl-phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for phospholipase C (PLC). The diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) generated from its hydrolysis are canonical second messengers.[3][4]
-
Source of Arachidonic Acid: The sn-2 position holds arachidonic acid, the precursor for the entire family of eicosanoid inflammatory mediators (prostaglandins, leukotrienes), which is liberated by phospholipase A2 (PLA2).[5][6]
-
Metabolic Channeling: The 38:4 acyl chain signature appears to "earmark" the diacylglycerol produced by PLC for efficient recycling back into the PI pool, preventing its diversion into other lipid synthesis pathways and ensuring the maintenance of phosphoinositide signaling capacity.[2]
This guide will dissect the metabolic pathways that establish and maintain this crucial lipid species.
Anabolism: The Synthesis and Remodeling of SAPI
The enrichment of SAPI with its characteristic 38:4 acyl chains is not achieved during its initial synthesis but through a subsequent, highly specific "remodeling" process.
De Novo Synthesis of Phosphatidylinositol
The initial synthesis of the PI backbone occurs at the endoplasmic reticulum (ER).[1][7] The pathway begins with glycerol-3-phosphate and diverges from the synthesis of other phospholipids at the formation of phosphatidic acid (PA). PA is converted to cytidine diphosphate-diacylglycerol (CDP-DG), which then reacts with myo-inositol, catalyzed by PI synthase (PIS), to form phosphatidylinositol.[1][7] Crucially, the enzymes involved in this de novo synthesis lack significant acyl chain selectivity, producing a diverse pool of PI species.[7]
The Lands Cycle: Acyl Chain Remodeling
The specific 38:4 signature of SAPI is achieved through the Lands cycle, a deacylation-reacylation pathway.[1]
-
Deacylation: A phospholipase A (PLA1 or PLA2) hydrolyzes an acyl chain from the sn-1 or sn-2 position of a newly synthesized PI molecule, producing a lysophosphatidylinositol (LPI).[7]
-
Re-acylation: Specific lysophospholipid acyltransferases (LPLATs) then re-esterify the LPI with the correct fatty acid. Evidence points to a critical role for:
This remodeling cycle ensures that the cellular pool of PI, and by extension its phosphorylated derivatives, is predominantly composed of the SAPI molecular species.
Figure 1: Anabolic pathway for SAPI synthesis and remodeling.
Catabolism and Signaling Roles of SAPI-Derived Lipids
SAPI is a relatively stable membrane component until a cell receives an external stimulus. Upon receptor activation, SAPI (typically after phosphorylation to PIP2) is rapidly hydrolyzed by phospholipases to generate potent second messengers.
The Phospholipase C (PLC) Pathway
Phosphoinositide-specific phospholipases C (PI-PLCs) are a family of enzymes that cleave the phosphodiester bond of PIP2, yielding two critical signaling molecules: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][4]
-
Activation: Different PLC isoforms are activated by distinct upstream signals. PLCβ isoforms are activated by G-protein coupled receptors (GPCRs), while PLCγ isoforms are activated by receptor tyrosine kinases.[3][9]
-
Products and Downstream Effects:
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[3][4] This calcium transient regulates a multitude of cellular processes.
-
1-Stearoyl-2-arachidonoyl-glycerol (SAG): This specific DAG molecule remains in the plasma membrane, where it recruits and activates members of the Protein Kinase C (PKC) family, leading to the phosphorylation of numerous target proteins.
-
Figure 2: PLC-mediated signaling cascade from SAPI-derived PIP2.
The Phospholipase A2 (PLA2) Pathway
Phospholipase A2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids, releasing a free fatty acid and a lysophospholipid.[5][6][10]
-
Activation: The cytosolic cPLA2α, which shows a preference for phospholipids containing arachidonic acid, is a key enzyme in this process.[10] Its activation is tightly regulated by increases in intracellular Ca2+ (triggered by PLC/IP3) and by phosphorylation via MAPK cascades.[5]
-
Products and Downstream Effects:
-
Arachidonic Acid (AA): Once liberated from SAPI, AA is rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, a class of potent lipid mediators that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are central to inflammation, immunity, and hemostasis.
-
1-Stearoyl-sn-glycero-3-phosphoinositol (Lyso-PI): This lysophospholipid can have signaling roles of its own or be reacylated to reform PI as part of the Lands cycle.
-
Experimental Methodologies for SAPI Metabolism
Investigating the metabolism of a specific lipid species like SAPI requires precise and robust analytical techniques. The combination of liquid chromatography and mass spectrometry is the gold standard.
Protocol: Lipid Extraction from Cultured Cells
This protocol is based on the method of Bligh and Dyer, designed for efficient extraction of total lipids from a cellular matrix.
Rationale: A monophasic solvent system (chloroform:methanol:water) is used to thoroughly disrupt cell membranes and solvate lipids. Subsequent addition of chloroform and water induces a phase separation, where lipids are partitioned into the lower organic phase, effectively separating them from polar metabolites, proteins, and nucleic acids.
Step-by-Step Methodology:
-
Cell Harvesting: Aspirate culture medium and wash adherent cells (e.g., a 10 cm dish) twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis & Monophasic Mixture: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and collect the cell suspension in a glass tube. Add 0.5 mL of chloroform. Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new clean glass tube.
-
Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until analysis.
Protocol: Quantification of SAPI by LC-MS/MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity to distinguish and quantify SAPI from a complex mixture of other PI species and phospholipids. Reverse-phase chromatography separates lipids based on acyl chain length and unsaturation. Electrospray ionization (ESI) in negative mode is ideal for acidic phospholipids like PI. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides ultimate specificity by monitoring a unique precursor-to-product ion transition for SAPI.
Step-by-Step Methodology:
-
Sample Preparation: Reconstitute the dried lipid extract (from Protocol 4.1) in 100 µL of a suitable injection solvent (e.g., methanol:chloroform 9:1 v/v). Include an internal standard (e.g., a deuterated or C17-based PI species) for accurate quantification.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.25 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
SAPI Transition: Monitor the precursor ion [M-H]⁻ at m/z 885.5 and the characteristic fragment ion corresponding to the stearoyl chain at m/z 283.3.
-
-
Data Analysis: Integrate the peak area for the SAPI MRM transition. Quantify the amount of SAPI by comparing its peak area ratio relative to the internal standard against a standard curve generated with authentic SAPI standards.
| Parameter | Value/Setting | Rationale |
| LC Column | C18 Reverse Phase | Excellent separation of lipids based on hydrophobicity. |
| Ionization | ESI Negative | Phosphoinositides readily form [M-H]⁻ ions. |
| MS Analysis | MRM (MS/MS) | Provides high specificity and sensitivity for quantification. |
| Precursor Ion (Q1) | m/z 885.5 | Corresponds to the [M-H]⁻ of SAPI (C47H83O13P). |
| Product Ion (Q3) | m/z 283.3 | Characteristic fragment of the stearoyl (18:0) fatty acid. |
Table 1: Key Parameters for LC-MS/MS Quantification of SAPI.
Figure 3: Experimental workflow for LC-MS/MS analysis of SAPI.
Conclusion and Future Directions
The cellular metabolism of this compound is a tightly regulated process designed to maintain a specific molecular species crucial for cellular signaling. The synthesis of SAPI relies on a post-synthetic remodeling pathway that ensures the enrichment of the C38:4 acyl chain structure. This structure is not merely for membrane architecture but is fundamental to its function as a precursor for the PLC and PLA2 signaling pathways, which control everything from intracellular calcium levels to inflammatory responses.
For researchers and drug development professionals, understanding this metabolic network is paramount. Dysregulation of SAPI metabolism or the enzymes that control it is implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions. The methodologies outlined in this guide provide a foundation for interrogating these pathways, identifying potential therapeutic targets, and developing novel modulators of phosphoinositide signaling. Future research will likely focus on the spatial organization of SAPI metabolism within the cell and the development of isoform-specific inhibitors for the key enzymes involved in its synthesis and breakdown.
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An In-Depth Technical Guide to the Interaction of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol with Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a crucial, albeit low-abundance, phospholipid component of eukaryotic cell membranes.[1][2] Its unique acyl chain composition, featuring a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, imparts specific biophysical properties that are critical for its function. More than just a structural component, SAPI and its phosphorylated derivatives, the phosphoinositides, are central players in a multitude of signal transduction pathways that govern cell growth, proliferation, metabolism, and migration.[3] This guide provides a comprehensive overview of SAPI, its interaction with a diverse array of cellular proteins, and the functional consequences of these interactions. We will delve into the molecular mechanisms of recognition, the downstream signaling cascades, and provide detailed, field-proven methodologies for studying these vital lipid-protein interactions, with the aim of equipping researchers and drug development professionals with the knowledge to effectively interrogate this important class of molecules.
Section 1: The Molecular Landscape of this compound (SAPI)
Structure and Physicochemical Properties
SAPI is a glycerophospholipid distinguished by its specific acyl chain configuration: an 18-carbon saturated stearoyl chain at the sn-1 position and a 20-carbon polyunsaturated arachidonoyl chain (with four double bonds) at the sn-2 position of the glycerol backbone.[4] This specific arrangement is not random; it is the most common acyl chain combination for phosphatidylinositol (PI) in many mammalian tissues, including platelets.[4] The myo-inositol headgroup, attached via a phosphodiester bond, presents a platform for extensive modification through phosphorylation at the 3, 4, and 5 hydroxyl positions, giving rise to the family of phosphoinositides (PIPs).[5]
The presence of both a saturated and a highly unsaturated fatty acid chain gives SAPI a unique molecular shape that influences membrane fluidity and curvature, creating microdomains that are conducive to the recruitment and assembly of signaling complexes.
Cellular Synthesis and Metabolism of SAPI
The synthesis of SAPI is an intricate process that begins with the de novo synthesis of fatty acids and sphingolipids in the endoplasmic reticulum (ER).[6][7] Phosphatidylinositol is synthesized from CDP-diacylglycerol and myo-inositol. The specific acyl chain composition of SAPI is achieved through remodeling pathways involving phospholipases and acyltransferases that ensure the precise placement of stearic acid and arachidonic acid.
Once synthesized, SAPI can be phosphorylated by a series of specific lipid kinases to generate various PIPs, such as PI(4,5)P2, which is critical for signaling.[5] These phosphorylation events are tightly regulated and reversible, with lipid phosphatases controlling the levels of each PIP species.[5] This dynamic turnover is fundamental to the spatial and temporal control of signaling pathways.
Caption: Simplified overview of the phosphoinositide phosphorylation cascade.
Section 2: The Proteome Interactome of SAPI and its Derivatives
The inositol headgroup of SAPI and its phosphorylated forms serves as a docking site for a wide variety of proteins. These interactions are typically mediated by specific, evolutionarily conserved lipid-binding domains.
Recognition of SAPI: Conserved Lipid-Binding Domains
Numerous proteins have modular domains that recognize the specific phosphorylation patterns on the inositol ring of PIPs. This "PIP code" allows for the precise recruitment of proteins to specific membrane compartments at specific times. Key domains include:
-
Pleckstrin Homology (PH) domains: One of the most common lipid-binding domains, with varying specificities for different PIPs, including PI(4,5)P2 and PI(3,4,5)P3.[8]
-
FYVE domains: Specifically recognize PI(3)P, targeting proteins to endosomes.[8]
-
Phox Homology (PX) domains: Often bind to PI(3)P, but can also recognize other PIPs.[8][9]
-
C2 domains: Can mediate Ca2+-dependent or -independent binding to phospholipids, including phosphatidylserine and PIPs.
Key Protein Interactors and Functional Consequences
The interaction of proteins with SAPI derivatives is a cornerstone of cellular signaling.[3][10]
-
Phospholipase C (PLC): Upon activation by cell surface receptors, PLC hydrolyzes PI(4,5)P2 to generate two second messengers: inositol trisphosphate (IP3), which triggers calcium release from the ER, and diacylglycerol (DAG), which activates Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinases (PI3Ks): These enzymes phosphorylate the 3' position on the inositol ring. Class I PI3Ks are activated by receptor tyrosine kinases and G-protein coupled receptors to produce PI(3,4,5)P3, a critical docking site for proteins containing PH domains, such as Akt/PKB and PDK1, initiating pro-survival and growth pathways.[11]
-
Akt (Protein Kinase B): A key downstream effector of PI3K, Akt is recruited to the plasma membrane by PI(3,4,5)P3 where it is activated. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation.
Caption: The PI3K/Akt signaling pathway initiated at the plasma membrane.
Section 3: Methodologies for Interrogating SAPI-Protein Interactions
A variety of robust biochemical and biophysical methods are available to study these critical interactions.[11][12] The choice of assay depends on the specific question being asked, from initial screening for binding partners to detailed kinetic analysis.
In Vitro Binding Assays
These assays utilize purified proteins and lipids to directly assess interactions.
| Assay Type | Principle | Data Output | Advantages | Limitations |
| Protein-Lipid Overlay | Lipids are spotted on a membrane, which is then incubated with the protein of interest. Bound protein is detected by immunoblotting.[8][9][13] | Qualitative/Semi-quantitative (Specificity) | Simple, inexpensive, good for screening.[8][13] | Non-native lipid presentation, potential for false positives. |
| Liposome Co-sedimentation | Protein is incubated with liposomes containing the lipid of interest. Liposomes are pelleted by centrifugation, and bound protein is detected in the pellet.[14][15][16] | Qualitative/Semi-quantitative (Binding) | More native membrane context, can vary lipid composition.[15][16] | Can be influenced by protein aggregation, requires ultracentrifugation. |
| Surface Plasmon Resonance (SPR) | Lipids are immobilized on a sensor chip. Protein is flowed over the surface, and binding is measured in real-time by changes in the refractive index.[17][18][19] | Quantitative (Kinetics: k_on, k_off; Affinity: K_D) | Label-free, real-time kinetic data.[18][20][21] | Requires specialized equipment, surface immobilization can affect lipid presentation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a protein to a lipid solution. | Quantitative (Thermodynamics: ΔH, ΔS; Affinity: K_D) | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure sample, sensitive to buffer conditions. |
Detailed Protocol: Protein-Lipid Overlay Assay
This assay is an excellent first step to screen for potential interactions.[13]
Causality: The principle relies on the hydrophobic acyl chains of the lipids adsorbing to a nitrocellulose or PVDF membrane, presenting the hydrophilic headgroups to the aqueous environment for protein interaction.[8] It is a reductionist approach to quickly identify direct binding candidates.
Protocol:
-
Lipid Preparation: Dissolve lipids in a suitable organic solvent (e.g., chloroform/methanol/water mixture).
-
Spotting: Carefully spot 1-2 µL of serially diluted lipids onto a nitrocellulose or PVDF membrane. Allow the solvent to fully evaporate.
-
Blocking (Self-Validation Step): This step is critical to prevent non-specific protein binding to the membrane. Incubate the membrane in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in TBS-T) for at least 1 hour at room temperature.[22][23]
-
Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (typically 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBS-T (e.g., 5 x 10-minute washes) to remove unbound protein.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest or its epitope tag (e.g., anti-His, anti-GST) for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour.[8]
-
Detection: After final washes, detect the bound protein using an enhanced chemiluminescence (ECL) substrate.
Controls (Trustworthiness):
-
No Protein Control: An identical membrane incubated with blocking buffer only to check for non-specific antibody binding.
-
Positive Control Protein: Use a protein with a known lipid-binding specificity (e.g., the PH domain of PLCδ for PI(4,5)P2).[22]
-
Negative Control Lipid: Spot a lipid not expected to bind your protein (e.g., phosphatidylcholine).
Caption: Workflow for a Protein-Lipid Overlay Assay.
Detailed Protocol: Liposome Co-Sedimentation Assay
This assay provides a more biologically relevant context by presenting lipids in a bilayer.[15][16][24]
Causality: If a protein binds to liposomes, it will be co-pelleted with them during high-speed centrifugation. This method assesses binding in a membrane-like environment, which can be critical for proteins that recognize bilayer properties like curvature or charge density, in addition to a specific lipid headgroup.
Protocol:
-
Liposome Preparation:
-
Mix lipids in an organic solvent.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film in the desired buffer.
-
Create unilamellar vesicles by extrusion through a polycarbonate filter (e.g., 100 nm).[14]
-
-
Binding Reaction: Incubate the purified protein with the prepared liposomes (e.g., for 30 minutes at room temperature).[14]
-
Sedimentation: Pellet the liposomes by ultracentrifugation (e.g., >100,000 x g for 30-60 minutes).
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Detection: Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie blue staining or Western blot.
Controls (Trustworthiness):
-
No Liposome Control: Centrifuge the protein alone to ensure it does not pellet on its own.
-
Negative Control Protein: Use a non-lipid-binding protein like BSA to control for non-specific trapping in the pellet.[25]
-
Control Liposomes: Use liposomes lacking the specific lipid of interest to demonstrate binding specificity.
Detailed Protocol: Surface Plasmon Resonance (SPR)
SPR is the gold standard for quantitative analysis of binding kinetics.[18][19][21]
Causality: SPR measures mass changes on a sensor surface in real-time. By immobilizing a lipid bilayer on the chip, the association and dissociation of a protein analyte can be monitored, allowing for the calculation of rate constants (k_on, k_off) and the equilibrium dissociation constant (K_D).
Protocol:
-
Chip Preparation: Use a lipid-capturing sensor chip (e.g., L1 chip). Clean the surface as per the manufacturer's instructions.[17][20]
-
Liposome Capture: Prepare liposomes as described for the co-sedimentation assay. Flow the liposome suspension over the chip surface to form a stable, immobilized lipid bilayer.[17][20]
-
Blocking: Inject a blocking agent like BSA to prevent non-specific binding of the analyte to any exposed surfaces.[20]
-
Analyte Injection (Association): Inject a series of increasing concentrations of the purified protein over the surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU).
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the protein dissociates.
-
Regeneration: If necessary, inject a regeneration solution to remove all bound protein before the next concentration.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
Controls (Trustworthiness):
-
Reference Flow Cell: Use a parallel flow cell with a control surface (e.g., blocked surface without liposomes, or liposomes without the lipid of interest) to subtract bulk refractive index changes and non-specific binding.
-
Concentration Series: Using a range of analyte concentrations is essential for accurate kinetic fitting.
-
Negative Control: Injecting analyte over a blank sensor chip confirms negligible non-specific binding to the chip surface itself.[20]
Section 4: SAPI-Protein Interactions in Disease and as Therapeutic Targets
Given the central role of phosphoinositide signaling in cell proliferation and survival, it is unsurprising that this pathway is frequently dysregulated in diseases like cancer and inflammatory disorders.[11][26][27]
-
Cancer: The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancer. Mutations that lead to the constitutive activation of PI3K or the loss of the tumor suppressor PTEN (a lipid phosphatase that dephosphorylates PI(3,4,5)P3) drive tumor growth and resistance to therapy.
-
Inflammation and Immunity: PIPs are crucial for phagocytosis, cytokine signaling, and T-cell activation. For example, the SLAM-SAP signaling pathway, which is critical for modulating T-cell responses, relies on interactions with membrane lipids and associated proteins.[26]
Therapeutic Strategies: The profound involvement of SAPI-derived signaling in disease has made the proteins that bind them attractive drug targets. Numerous inhibitors targeting PI3K isoforms are in clinical development or have been approved for treating various cancers. A deeper understanding of the specific protein-lipid interfaces could pave the way for novel therapeutics that disrupt these interactions with greater specificity, potentially offering improved efficacy and reduced side effects.
Section 5: Conclusion and Future Directions
The interaction between this compound, and its phosphorylated derivatives, with cellular proteins is a fundamental mechanism of signal transduction. The unique structure of SAPI contributes to the organization of membrane domains, while the phosphorylation state of its inositol headgroup provides a dynamic code for the recruitment and activation of a vast network of signaling proteins.
Future research will continue to unravel the complexity of the phosphoinositide interactome. The development of advanced techniques, such as cryo-electron microscopy and computational modeling, will provide unprecedented atomic-level detail of these interactions.[11][28] Furthermore, advances in lipidomics and single-molecule imaging will enhance our understanding of how these interactions are regulated in living cells.[29] This knowledge will be instrumental in developing the next generation of targeted therapies for a wide range of human diseases.
Section 6: References
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Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. (2019). Methods in Molecular Biology.
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Del Vecchio, K., & Stahelin, R. V. (2016). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in Molecular Biology.
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Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions. (2016). Methods in Molecular Biology.
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- 22. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Advanced Glycation End Products of Bovine Serum Albumin Suppressed Th1/Th2 Cytokine but Enhanced Monocyte IL-6 Gene Expression via MAPK-ERK and MyD88 Transduced NF-κB p50 Signaling Pathways [mdpi.com]
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- 29. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol in Neurological Function: A Technical Guide for Researchers
This guide provides an in-depth exploration of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a critical lipid molecule in the central nervous system. We will delve into its core functions, its central role in key neurological signaling pathways, and provide detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Introduction: Beyond a Structural Component
This compound is an endogenous metabolite and a key component of cellular membranes.[1] While serving a structural role, its significance extends far beyond, acting as a crucial precursor for potent second messengers that govern a vast array of neurological processes. SAPI is a specific molecular species of phosphatidylinositol (PI), a class of phospholipids that are central to signal transduction at the cell surface. The unique composition of SAPI, with a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, pre-positions it for the generation of specific signaling molecules with profound effects on neuronal function.
Core Function and Neurological Significance: The Gateway to Endocannabinoid Signaling
The primary role of SAPI in neurological pathways is to serve as a substrate for the generation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4] 2-AG is a key retrograde messenger, a signaling molecule that travels "backward" across the synapse from the postsynaptic neuron to the presynaptic neuron, where it modulates neurotransmitter release.[3] This modulation is critical for synaptic plasticity, the cellular mechanism underlying learning and memory, as well as for processes such as pain perception, mood, and appetite.[3]
The synthesis of 2-AG from SAPI is a tightly regulated, multi-step enzymatic process initiated by neuronal signaling. This pathway underscores the importance of SAPI as a linchpin in connecting extracellular signals to the intricate machinery of synaptic communication.
Key Signaling Pathways Involving SAPI
The conversion of SAPI into the signaling molecule 2-AG is a critical pathway in neuromodulation. This process is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases on the postsynaptic membrane.
The Canonical Pathway: PLCβ and DAGLα
-
Phospholipase C (PLC) Activation: Upon receptor activation, the β1 isoform of Phospholipase C (PLCβ1) is recruited to the postsynaptic membrane.[2][5] PLCβ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), of which SAPI is a major molecular species, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
-
Diacylglycerol Lipase (DAGL) Action: The resulting DAG, specifically 1-stearoyl-2-arachidonoyl-sn-glycerol, serves as the direct precursor for 2-AG.[2] The α isoform of Diacylglycerol Lipase (DAGLα), an enzyme localized to the postsynaptic density, then hydrolyzes the ester bond at the sn-1 position of DAG, releasing stearic acid and the endocannabinoid 2-AG.[2][3][7]
-
Retrograde Signaling by 2-AG: 2-AG, being a lipophilic molecule, diffuses from the postsynaptic membrane into the synaptic cleft. It then binds to and activates cannabinoid receptor type 1 (CB1) located on the presynaptic terminal. This activation of CB1 receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic strength.[3]
Experimental Methodologies for SAPI Research
A robust understanding of SAPI's role in neurological pathways necessitates precise and reliable experimental techniques. The following sections provide detailed protocols for the extraction, quantification, and study of SAPI and its interactions.
Lipid Extraction from Brain Tissue
The accurate analysis of SAPI begins with its efficient extraction from complex brain tissue. The choice of method depends on the specific research question, sample size, and available equipment.
This classic method is widely used for its high recovery of a broad range of lipids.
Causality Behind Choices:
-
Chloroform/Methanol Mixture: This solvent system effectively disrupts cell membranes and solubilizes lipids of varying polarities. The 2:1 ratio ensures a monophasic system for initial extraction.
-
Agitation: Gentle agitation ensures thorough mixing and maximizes the interaction between the solvent and the tissue matrix, enhancing extraction efficiency.
-
Addition of Saline Solution: This step induces phase separation, partitioning the lipids into the lower chloroform phase and polar contaminants into the upper aqueous phase.
-
Acidification (Optional but Recommended for Phosphoinositides): The addition of a small amount of strong acid (e.g., HCl) to the initial extraction solvent can improve the recovery of acidic phospholipids like SAPI.
Step-by-Step Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue (e.g., 100 mg) in 20 volumes (2 mL) of ice-cold chloroform:methanol (2:1, v/v). A glass-Teflon homogenizer is recommended.
-
Incubation and Agitation: Incubate the homogenate at room temperature for 20 minutes with gentle agitation.
-
Phase Separation: Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution to the homogenate. Vortex briefly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Re-extraction (Optional): For maximal recovery, the upper aqueous phase and the protein interface can be re-extracted with 2 volumes of chloroform. The lower phases are then combined.
-
Drying and Storage: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.
This method offers a safer and faster alternative to the Folch method, suitable for processing a larger number of samples.[8][9]
Causality Behind Choices:
-
Methyl-tert-butyl ether (MTBE): MTBE is less toxic than chloroform and, upon phase separation, the lipid-containing organic phase is the upper layer, which is easier to collect.[8][9]
-
Mechanical Homogenization: The use of ceramic beads allows for efficient tissue disruption in a multi-well plate format, significantly increasing throughput.[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Place a pre-weighed brain tissue sample (e.g., 20-50 mg) and ceramic beads into a 2 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of methanol to the tube and homogenize using a bead beater.
-
MTBE Addition: Add 3.3 mL of MTBE and vortex for 1 hour at 4°C.
-
Phase Separation: Add 825 µL of water, vortex for 1 minute, and centrifuge at 4000 x g for 10 minutes.
-
Collection of Lipid Phase: Carefully collect the upper MTBE phase.
-
Drying and Storage: Dry the collected organic phase under nitrogen and store at -80°C.
Quantification of SAPI by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids like SAPI.
Causality Behind Choices:
-
Liquid Chromatography (LC): LC separates the complex lipid extract based on the physicochemical properties of the individual lipid species, reducing ion suppression and improving quantification accuracy. A C18 reversed-phase column is typically used for separating phospholipids.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This allows for accurate quantification even in a complex biological matrix.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d5-SAPI) is crucial for correcting for variations in extraction efficiency and instrument response, ensuring accurate quantification.
Step-by-Step Methodology:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol). Add a known amount of a suitable internal standard.
-
LC Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with additives like formic acid or ammonium formate to improve ionization.
-
MS/MS Detection: Perform mass spectrometric analysis in negative ion mode using electrospray ionization (ESI). Set the mass spectrometer to monitor the specific precursor and product ions for SAPI and the internal standard.
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of SAPI in the original sample by comparing the analyte/internal standard peak area ratio to a standard curve.
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| SAPI Precursor Ion (m/z) | 885.5 |
| SAPI Product Ions (m/z) | 283.2 (Stearic acid), 303.2 (Arachidonic acid) |
Table 1: Example LC-MS/MS Parameters for SAPI Quantification.
Studying SAPI-Protein Interactions by Co-Immunoprecipitation (Co-IP)
Identifying the proteins that interact with the enzymes involved in SAPI metabolism (e.g., PLCβ1 and DAGLα) is crucial for understanding the regulation of this pathway. Co-IP is a powerful technique for this purpose.[10][11][12][13]
Causality Behind Choices:
-
Non-denaturing Lysis Buffer: The use of a gentle lysis buffer is critical to preserve protein-protein interactions.
-
Specific Antibody: A high-quality antibody that specifically recognizes the protein of interest (the "bait" protein) is essential for a successful Co-IP.
-
Protein A/G Beads: These beads have a high affinity for the Fc region of antibodies, allowing for the efficient capture of the antibody-protein complex.
-
Stringent Washing: Washing steps are crucial for removing non-specifically bound proteins, reducing background and increasing the confidence in the identified interactions.
Step-by-Step Methodology:
-
Cell Lysis: Lyse neuronal cells or synaptosome preparations with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-PLCβ1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-DAGLα) or by mass spectrometry for unbiased identification of novel interaction partners.
Conclusion and Future Directions
This compound stands as a central molecule in orchestrating complex neurological signaling events, primarily through its role as the precursor to the endocannabinoid 2-AG. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate functions of SAPI in both health and disease. Future research employing these and emerging technologies will undoubtedly further unravel the multifaceted roles of SAPI in synaptic plasticity, neuronal communication, and the pathophysiology of neurological disorders, paving the way for novel therapeutic interventions.
References
-
Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. NIH National Library of Medicine. [Link]
-
From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. MDPI. [Link]
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Protocol for Immunoprecipitation (Co-IP) V.1. CUSABIO. [Link]
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2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain. Scholarly Publications Leiden University. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]
-
The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. NIH National Library of Medicine. [Link]
-
A Simple Co-immunoprecipitation Protocol. Bitesize Bio. [Link]
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Co-immunoprecipitation Protocol Steps. Assay Genie. [Link]
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Co-immunoprecipitation Protocols and Methods. Springer Nature Experiments. [Link]
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Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. MDPI. [Link]
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An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids. ResearchGate. [Link]
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Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C. NIH National Library of Medicine. [Link]
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The Pivotal Role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol in Disease: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a critically important, yet often overlooked, species of phosphatidylinositol that serves as a key node in cellular signaling. Its unique structure, featuring a saturated fatty acid (stearic acid) at the sn-1 position and the polyunsaturated fatty acid, arachidonic acid, at the sn-2 position, predetermines its central role in the generation of potent second messengers. This technical guide provides an in-depth exploration of the biosynthesis of SAPI and its subsequent metabolism into key signaling molecules. We will delve into the mechanistic role of SAPI in the pathophysiology of a range of human diseases, including cancer, neuroinflammatory and neurodegenerative disorders, autoimmune diseases, and inflammatory bowel disease. Furthermore, this guide will furnish researchers and drug development professionals with detailed experimental protocols for the extraction, quantification, and analysis of SAPI, alongside a discussion of its potential as a therapeutic target.
Introduction: The Unique Significance of this compound (SAPI)
Phosphatidylinositols (PIs) are a class of glycerophospholipids that are minor components of eukaryotic cell membranes but play a major role in a vast array of cellular processes.[1] The inositol headgroup of PI can be reversibly phosphorylated at the 3, 4, and 5 positions, creating a diverse family of phosphoinositides that act as signaling molecules and docking sites for proteins.
While the focus of much research has been on the phosphorylated derivatives of PI, the specific acyl chain composition of the PI molecule itself is of paramount importance. The most abundant molecular species of PI in many mammalian tissues is this compound (SAPI). This specific structure is not a random occurrence; it is a highly regulated feature of cellular lipid metabolism that positions SAPI at the heart of several critical signaling pathways.
The presence of arachidonic acid at the sn-2 position is of particular significance. Arachidonic acid is the precursor to a large family of potent, short-lived signaling molecules known as eicosanoids (prostaglandins, leukotrienes, thromboxanes, and lipoxins), which are key mediators of inflammation.[2] Furthermore, the enzymatic cleavage of the phosphorylated form of SAPI, phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). SAG is a direct precursor to the endocannabinoid, 2-arachidonoylglycerol (2-AG), a key neuromodulator and immunomodulator.
This guide will illuminate the multifaceted role of SAPI in health and disease, providing a comprehensive resource for scientists seeking to understand and target this critical lipid molecule.
Biosynthesis and Metabolism of SAPI: A Central Hub for Second Messenger Generation
The synthesis of SAPI is a multi-step process that involves the sequential acylation of the glycerol backbone. The enrichment of phosphatidylinositol with arachidonic acid is a specific and regulated process.[3] The microsomal acyl-CoA:1-acyl-sn-glycero-3-phosphorylinositol acyltransferase exhibits a marked preference for arachidonoyl-CoA, ensuring the predominance of the 1-stearoyl-2-arachidonoyl species.[3]
Once synthesized, SAPI can be phosphorylated by a family of phosphatidylinositol kinases to generate the various phosphoinositides. The most well-studied pathway involving SAPI is the hydrolysis of its phosphorylated derivative, PIP2, by phospholipase C (PLC).
The PLC-Mediated Signaling Cascade:
-
PIP2 Hydrolysis: Upon activation by various cell surface receptors, PLC catalyzes the hydrolysis of PIP2 into IP3 and SAG.
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular Ca2+ activates a multitude of downstream signaling pathways that regulate processes such as muscle contraction, neurotransmitter release, and gene transcription.
-
SAG-Mediated Signaling: SAG, being a diacylglycerol, remains in the plasma membrane where it can activate protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of protein substrates, thereby controlling cellular proliferation, differentiation, and apoptosis.
Generation of Bioactive Lipids from SAPI and its Derivatives:
-
2-Arachidonoylglycerol (2-AG) Synthesis: SAG is the primary precursor for the endocannabinoid 2-AG. Diacylglycerol lipase (DAGL) hydrolyzes SAG to release 2-AG.[4] 2-AG is a key retrograde messenger in the central nervous system, modulating synaptic transmission, and also plays a significant role in inflammation and immune responses.[5]
-
Arachidonic Acid and Eicosanoid Production: The arachidonic acid moiety of SAPI can be liberated by the action of phospholipase A2 (PLA2).[2] This free arachidonic acid can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a wide array of eicosanoids. These molecules are potent mediators of inflammation, pain, and fever.[2]
The Role of SAPI in Disease Pathophysiology
The central role of SAPI as a precursor to a multitude of potent signaling molecules implicates it in a wide range of diseases. Dysregulation of SAPI metabolism or the signaling pathways it initiates can contribute to the pathogenesis of cancer, neuroinflammation, autoimmune disorders, and inflammatory bowel disease.
Cancer
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, and it is intimately linked to phosphoinositide metabolism. While much of the focus has been on the generation of PIP3 by PI3K, the substrate for this reaction is PIP2, which is derived from SAPI.
-
Cell Proliferation and Survival: The PI3K/Akt pathway promotes cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.
-
Invasion and Metastasis: Phosphoinositides, including those derived from SAPI, are involved in regulating the actin cytoskeleton, which is crucial for cell motility, invasion, and metastasis.
-
Therapeutic Targeting: The PI3K pathway is a major target for cancer drug development, with several inhibitors already in clinical use.[6]
| Lipid Species | Alteration in Cancer | Associated Pathway | Reference |
| Phosphatidylinositol (PI) | Altered levels | PI3K/Akt/mTOR | [7] |
| Phosphatidylcholine (PC) | Altered levels | [7] | |
| Lysophosphatidylinositol (LPI) | Increased in some cancers | [7] |
Neuroinflammatory and Neurodegenerative Diseases
The brain is highly enriched in arachidonic acid, with a significant portion esterified in phospholipids like SAPI. The metabolism of SAPI into 2-AG and eicosanoids has profound implications for neurological health and disease.
-
Endocannabinoid Signaling: 2-AG, derived from SAPI, is a key modulator of synaptic plasticity and neuroinflammation.[5] Dysregulation of the endocannabinoid system is implicated in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[8]
-
Neuroinflammation: Eicosanoids, produced from the arachidonic acid of SAPI, are potent mediators of neuroinflammation.[9] Chronic neuroinflammation is a key feature of many neurodegenerative disorders and contributes to neuronal damage.
-
Therapeutic Potential: Targeting the enzymes that metabolize 2-AG, such as monoacylglycerol lipase (MAGL), is a promising therapeutic strategy for neurodegenerative diseases.[5]
Autoimmune Diseases
Autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), are characterized by chronic inflammation and the production of autoantibodies. The inflammatory mediators derived from SAPI play a significant role in the pathogenesis of these conditions.
-
Rheumatoid Arthritis (RA): Synovial fluid from patients with RA contains elevated levels of lipids, and the composition of these lipids is altered.[10][11] The pro-inflammatory eicosanoids derived from the arachidonic acid in SAPI contribute to the joint inflammation and destruction seen in RA.[12]
-
Systemic Lupus Erythematosus (SLE): In SLE, autoantibodies can be directed against phospholipids, including phosphatidylinositol.[13] These antiphospholipid antibodies are associated with a higher risk of thrombosis and other complications. The inflammatory milieu in SLE is also driven by eicosanoids and other lipid mediators.
| Disease | Key Role of SAPI-derived Mediators | Therapeutic Implication | Reference |
| Rheumatoid Arthritis | Production of pro-inflammatory eicosanoids in synovial fluid. | Targeting eicosanoid synthesis (e.g., COX inhibitors). | [10][12] |
| Systemic Lupus Erythematosus | Target for antiphospholipid antibodies; source of inflammatory mediators. | Immunosuppressive therapies. | [5][13] |
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Lipid metabolism is significantly altered in IBD, and SAPI-derived mediators are key players in the inflammatory cascade.
-
Altered Lipid Profiles: Patients with IBD have altered lipid profiles in their intestinal mucosa, with an increase in arachidonic acid-containing phospholipids.[6][14]
-
Inflammatory Mediators: The increased availability of arachidonic acid from sources like SAPI leads to the heightened production of pro-inflammatory eicosanoids, which perpetuate the inflammatory cycle in the gut.[15][16]
-
Gut Barrier Function: Phospholipids are essential components of the gut mucosal barrier, and alterations in their composition can compromise barrier integrity, leading to increased inflammation.
Experimental Protocols for the Study of SAPI
The accurate quantification and analysis of SAPI and its metabolites are crucial for understanding its role in disease. Due to its low abundance and the presence of multiple isomers, the analysis of phosphoinositides can be challenging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and sensitive quantification of lipid species.
Lipid Extraction from Tissues and Cells
This protocol is a modification of the widely used Folch method for lipid extraction.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Chloroform
-
0.9% NaCl solution or 1M KCl
-
Nitrogen gas supply
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash cell monolayers twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold methanol and transfer to a glass centrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet with ice-cold PBS and resuspend in 1 mL of ice-cold methanol.
-
Tissue: Weigh the frozen tissue sample (10-50 mg) and homogenize in a 2:1 (v/v) mixture of chloroform:methanol on ice.
-
-
Lipid Extraction:
-
To the methanol suspension, add 2 mL of chloroform. Vortex vigorously for 1 minute.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Add 0.2 volumes (e.g., 600 µL for 3 mL of chloroform/methanol) of 0.9% NaCl or 1M KCl to induce phase separation.
-
Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Collection of the Lipid Phase:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).
-
Quantification of SAPI by LC-MS/MS
This is a representative protocol for the targeted quantification of SAPI using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate SAPI from other lipid species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Negative ion ESI is typically used for phosphoinositides.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion: The deprotonated molecular ion of SAPI ([M-H]⁻). The exact m/z will depend on the specific isotopic composition.
-
Product Ions: Characteristic fragment ions of SAPI, such as the stearoyl (m/z 283.3) and arachidonoyl (m/z 303.2) carboxylate anions.
-
-
Internal Standard: A stable isotope-labeled internal standard for SAPI (e.g., with deuterium or carbon-13) should be used for accurate quantification.
Data Analysis:
-
The concentration of SAPI in the sample is determined by comparing the peak area of the SAPI MRM transition to the peak area of the internal standard MRM transition and using a standard curve generated with known amounts of a SAPI standard.
SAPI as a Therapeutic Target
Given its central role in generating pro-inflammatory and pro-proliferative signals, the SAPI metabolic pathway presents a number of potential therapeutic targets.
-
Inhibition of Phospholipase C (PLC): PLC inhibitors could reduce the production of both IP3 and SAG, thereby dampening downstream calcium and PKC signaling, as well as the production of 2-AG and eicosanoids.
-
Modulation of Diacylglycerol Lipase (DAGL): Inhibitors of DAGL would specifically block the production of 2-AG from SAG, which could be beneficial in diseases where endocannabinoid signaling is overactive.
-
Targeting Phospholipase A2 (PLA2): PLA2 inhibitors would reduce the release of arachidonic acid from SAPI and other phospholipids, thereby decreasing the production of pro-inflammatory eicosanoids. This is the mechanism of action of some anti-inflammatory drugs.
-
Inhibition of PI Kinases: As SAPI is the precursor for phosphoinositides, inhibiting the kinases that phosphorylate it could have broad effects on cell signaling. Numerous PI3K inhibitors are in clinical development for cancer and inflammatory diseases.[17][18]
While direct inhibitors of the enzymes responsible for the specific synthesis of SAPI are not yet widely available, targeting the downstream pathways that utilize SAPI and its metabolites is a very active area of drug discovery and development.
Conclusion
This compound is far more than just a structural component of cell membranes. Its unique acyl chain composition positions it as a critical precursor to a host of potent signaling molecules that regulate a vast array of cellular processes. The dysregulation of SAPI metabolism and the signaling pathways it initiates are deeply implicated in the pathophysiology of cancer, neuroinflammatory and neurodegenerative diseases, autoimmune disorders, and inflammatory bowel disease.
For researchers and drug development professionals, a thorough understanding of the biology of SAPI is essential. The experimental protocols provided in this guide offer a starting point for the investigation of this important lipid. As our understanding of the specific roles of different lipid molecular species in disease continues to grow, it is likely that SAPI and its metabolic network will become increasingly important targets for the development of novel and more specific therapies.
References
- Marone, R., Cmiljanovic, V., Giese, B., & Wymann, M. P. (2008). Targeting phosphoinositide 3-kinase: moving towards therapy. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1784(1), 159-185.
- Ito, K., Caramori, G., & Adcock, I. M. (2007). Therapeutic potential of phosphatidylinositol 3-kinase inhibitors in inflammatory respiratory disease. Journal of Pharmacology and Experimental Therapeutics, 321(1), 1-8.
- BenchChem. (2025).
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- Burke, J. E. (2018). Structural basis for regulation of phosphoinositide kinases and their involvement in human disease. Journal of Biological Chemistry, 293(35), 13426-13436.
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Methodological & Application
Application Note: Quantitative Analysis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI or PI 18:0/20:4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a specific molecular species of phosphatidylinositol (PI), is a critical membrane lipid and a precursor to potent second messengers like PI(4,5)P₂ and PI(3,4,5)P₃.[1][2] These molecules are central to cellular signaling, governing processes such as cell growth, proliferation, and motility.[3][4] Given its pivotal role, the accurate quantification of SAPI in biological matrices is essential for research in oncology, metabolic diseases, and neurobiology. This document provides a detailed, field-proven protocol for the robust quantification of SAPI using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology leverages an acidified lipid extraction, reversed-phase chromatographic separation, and detection by Multiple Reaction Monitoring (MRM) in negative ion mode, ensuring high selectivity and sensitivity.
Introduction: The Significance of SAPI Quantification
Phosphoinositides (PIs) are a class of phospholipids that, despite their low abundance, are indispensable regulators of fundamental physiological processes.[3][4] SAPI (PI 18:0/20:4) is one of the most common and biologically significant molecular species, particularly in mammalian cells. The fatty acid composition, specifically the presence of stearic acid (18:0) at the sn-1 position and the polyunsaturated arachidonic acid (20:4) at the sn-2 position, is not arbitrary. This specific structure is a key substrate for phospholipases and lipid kinases, which generate signaling molecules that recruit and activate a host of downstream effector proteins.[1]
Dysregulation in PI signaling pathways is implicated in numerous diseases, including cancer and diabetes.[4] Therefore, a precise and reliable analytical method to quantify specific PI species like SAPI is crucial. Mass spectrometry (MS) has emerged as a powerful tool for this purpose due to its ability to determine molecular weight, identify specific molecular species, and provide accurate quantification.[1][5] This application note details a complete workflow, from sample preparation to data analysis, for the targeted quantification of SAPI.
Principle of the Method
The quantification of SAPI is achieved through a combination of efficient lipid extraction, chromatographic separation, and highly selective mass spectrometric detection.
-
Lipid Extraction: An acidified liquid-liquid extraction (e.g., a modified Folch or Bligh-Dyer method) is employed. The acidic conditions are critical to neutralize the negative charge of the phosphate group, thereby improving the recovery of PIs from the aqueous phase into the organic solvent layer.[6]
-
Chromatographic Separation: Reversed-Phase Liquid Chromatography (RPLC) is used to separate SAPI from other lipid species based on hydrophobicity. A C18 column effectively retains and resolves phospholipids based on the length and unsaturation of their fatty acyl chains.[7][8]
-
Mass Spectrometric Detection: Electrospray Ionization (ESI) in negative ion mode is the preferred ionization technique, as the phosphate moiety readily deprotonates to form a stable [M-H]⁻ ion, ensuring high sensitivity.[7][8] Quantification is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition unique to SAPI.[3][8] An appropriate stable isotope-labeled or structurally similar lipid is used as an internal standard to correct for matrix effects and variations in extraction recovery and instrument response.[3][7]
Overall Experimental Workflow
The entire process, from sample collection to final data output, follows a structured sequence designed to ensure accuracy and reproducibility.
Caption: Workflow for SAPI Quantification.
Detailed Protocols and Methodologies
Part 1: Materials and Reagents
-
Solvents: HPLC or MS-grade chloroform, methanol, acetonitrile, isopropanol, and water.
-
Acids/Buffers: Hydrochloric acid (HCl), ammonium acetate.
-
Standards:
-
SAPI (PI 18:0/20:4) standard (Avanti Polar Lipids or equivalent).
-
Internal Standard (IS): PI(17:0/20:4) or a deuterated SAPI analogue. The use of a closely related, non-endogenous species like PI(17:0/20:4) is a common and effective strategy.[9]
-
-
Equipment: Glass vials, pipettes, nitrogen evaporator, vortex mixer, centrifuge, LC-MS/MS system (e.g., Triple Quad™ 6500 or similar).[3]
Part 2: Sample Preparation & Lipid Extraction
This protocol is adapted for cultured cells (~1x10⁷ cells per sample) but can be scaled for tissues or plasma.[3][10]
-
Cell Harvesting: Aspirate culture medium and wash cells with ice-cold PBS. Scrape cells into 1 mL of ice-cold methanol to quench metabolic activity.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 pmol of PI 17:0/20:4) to each sample.[11] This step is crucial as it accounts for variability in extraction efficiency and instrument response.
-
Acidified Extraction:
-
Add 2 mL of chloroform to the 1 mL methanol/cell mixture.
-
Add 500 µL of 1 M HCl. This acidification step is critical for protonating the phosphoinositide headgroup, ensuring it partitions into the organic phase.[6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to induce phase separation.
-
-
Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium acetate) for analysis.[12]
Part 3: LC-MS/MS Analysis
The separation and detection parameters must be optimized for selectivity and sensitivity.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for nonpolar lipids based on acyl chain length and unsaturation.[8] |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate | Ammonium acetate acts as a buffer and improves ionization efficiency in negative mode ESI.[12] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate | Stronger organic solvent to elute highly retained lipids. |
| Flow Rate | 300 µL/min | A standard flow rate for analytical-scale columns. |
| Gradient | 15% B to 99% B over 12 min, hold 2 min, re-equilibrate | A gradient is necessary to first elute more polar lipids and then the highly hydrophobic SAPI.[12] |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phosphate group readily forms a stable [M-H]⁻ ion, providing high sensitivity. |
| MRM Transition (SAPI) | Q1: 885.5 m/z → Q3: 303.2 m/z | Q1 is the [M-H]⁻ precursor ion for PI(18:0/20:4). Q3 is the fragment ion corresponding to the arachidonoyl [20:4-H]⁻ fatty acid anion, which is highly specific.[13][14] |
| MRM Transition (IS) | Q1: 871.5 m/z → Q3: 303.2 m/z (for PI 17:0/20:4) | Q1 is the [M-H]⁻ precursor for the internal standard. The product ion is the same as the analyte, which is common for this type of IS. |
| Collision Energy (CE) | Optimized empirically (typically 25-45 V) | CE is tuned to maximize the intensity of the specific product ion. |
| Dwell Time | 50-100 ms | Balances sensitivity with the need for sufficient data points across the chromatographic peak. |
Part 4: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the SAPI standard stock solution. Spike each calibrant with the same fixed amount of internal standard as used for the samples.
-
Peak Integration: Integrate the chromatographic peak areas for the SAPI and internal standard MRM transitions in all samples and calibrants.
-
Ratio Calculation: Calculate the ratio of the SAPI peak area to the internal standard peak area (Area_SAPI / Area_IS).
-
Quantification: Plot the peak area ratio against the known concentration of the SAPI calibrants to generate a linear regression curve. Use the equation of the line (y = mx + c) to calculate the concentration of SAPI in the unknown biological samples from their measured peak area ratios.
Method Performance and Validation
A robust analytical method must be validated to ensure its reliability.[7][15] The following parameters should be assessed.
Table 3: Typical Method Validation Characteristics
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve over the desired concentration range.[16] |
| Limit of Quantification (LOQ) | Low pmol/sample | The lowest concentration that can be quantified with acceptable precision and accuracy.[8] |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements within the same day.[16] |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days.[16] |
| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a matrix. |
Conclusion
This application note provides a comprehensive and validated protocol for the quantification of this compound using LC-MS/MS. The combination of a refined acidic lipid extraction, high-resolution chromatographic separation, and the unparalleled selectivity of MRM detection offers a robust platform for researchers in cell biology and drug development. By enabling the accurate measurement of this key lipid mediator, this method facilitates a deeper understanding of the complex roles of phosphoinositide signaling in health and disease.
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Jung, H. R., & Kim, Y. J. (2017). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of lipid research, 58(4), 800–809. [Link]
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Serafim, V., Tiugan, D. A., Vesa, S. C., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. National Center for Biotechnology Information. [Link]
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Tanaka, H., et al. (2022). Advances in phosphoinositide profiling by mass spectrometry. Medical Mass Spectrometry "Lipidomics", 6(2), 25-30. [Link]
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Tiugan, D. A., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]
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Serafim, V., et al. (2019). Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. PubMed. [Link]
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Metabolomics Portal. (n.d.). PC(18:0_20:4). Metabolomics Portal. [Link]
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Tanaka, H., et al. (2022). Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions. RSC Publishing. [Link]
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Trebicka, E., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3323–3333. [Link]
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Lee, J. Y., & Kim, Y. (2010). Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review. BMB reports, 43(2), 83–89. [Link]
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National Center for Biotechnology Information. (n.d.). Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM. PubMed Central. [Link]
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Paglia, G., et al. (2010). Desorption Electrospray Ionization Mass Spectrometry Analysis of Lipids after Two-Dimensional High-Performance Thin-Layer Chromatography. SciSpace. [Link]
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MSACL. (2019). Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty Acids from Human Plasma and Red. MSACL. [Link]
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Hsu, F. F., & Turk, J. (2009). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. National Center for Biotechnology Information. [Link]
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Yamamoto, K., et al. (2022). A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. Nature Communications, 13(1), 180. [Link]
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ResearchGate. (n.d.). A two-fold higher amount of PI(18:0/20:4) in the surface regions than... ResearchGate. [Link]
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Gleadle, L., et al. (2023). Optimization of chromatographic buffer conditions for the simultaneous analysis of phosphatidylinositol and phosphatidylinositol phosphate. OPUS at UTS. [Link]
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ResearchGate. (n.d.). List of MRM transitions. m/z (amu). ResearchGate. [Link]
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D'Arienzo, R., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers. [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor. PubMed Central. [Link]
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protocol for extracting 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol from cells
Application Note & Protocol
Topic: High-Fidelity Extraction of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol (SAPI) from Cultured Cells
Audience: Researchers, scientists, and drug development professionals engaged in lipidomics and cell signaling.
I. Abstract & Introduction: The Challenge of Capturing a Key Signaling Lipid
This compound (SAPI) is a specific molecular species of phosphatidylinositol (PI), a cornerstone of cellular signaling.[1][2] While PIs in general are precursors to the seven distinct phosphoinositides (PIPs) that govern fundamental processes like cell growth, proliferation, and membrane trafficking, the specific acyl chain composition of SAPI (a saturated 18-carbon stearoyl chain at the sn-1 position and an unsaturated 20-carbon arachidonoyl chain at the sn-2 position) is of profound biological interest.[3][4][5] The arachidonoyl moiety, in particular, serves as a precursor for eicosanoid signaling molecules, linking phosphoinositide signaling directly to inflammatory and immune pathways.
However, the extraction and analysis of SAPI and its phosphorylated derivatives are notoriously challenging. These lipids are of very low abundance compared to structural lipids like phosphatidylcholine and phosphatidylethanolamine.[6][7] Furthermore, their highly polar, negatively charged inositol headgroup makes them prone to poor recovery in standard lipid extraction protocols, while cellular phosphatases and lipases can rapidly degrade them upon cell lysis.
This document provides a comprehensive, field-proven protocol for the high-fidelity extraction of SAPI from cultured cells. It moves beyond a simple recitation of steps to explain the critical rationale behind each manipulation, ensuring a robust and reproducible workflow from cell culture to the final lipid extract, ready for downstream analysis by mass spectrometry.
II. Foundational Principles: Why This Protocol Works
Successful SAPI extraction hinges on three core principles: immediate enzymatic inactivation, charge neutralization for quantitative partitioning, and meticulous phase separation.
-
Enzymatic Quenching: The moment cell integrity is compromised, endogenous lipases and phosphatases begin to degrade phosphoinositides. The protocol initiates with a rapid quenching step using an ice-cold solvent mixture (chloroform/methanol) to denature these enzymes instantly, preserving the native lipid profile.
-
Acidification for Quantitative Recovery: This is the most critical step for any polyphosphoinositide. The multiple phosphate groups on the inositol headgroup are negatively charged at neutral pH, rendering them highly polar and insoluble in the chloroform phase where lipids are collected.[8] By acidifying the extraction solvent, we protonate these phosphate groups. This neutralization of charge dramatically decreases the polarity of the headgroup, driving the phosphoinositides from the aqueous/methanol phase into the lower chloroform phase for quantitative recovery.[9][10][11]
-
Controlled Phase Separation (The Bligh & Dyer Method): The protocol employs a modified Bligh & Dyer liquid-liquid extraction.[12][13] Initially, a single-phase solution of chloroform:methanol:water is used to thoroughly disrupt the cells and solubilize all lipids.[14] Subsequently, the addition of more chloroform and an aqueous solution breaks this monophasic system into a biphasic one. The less dense, upper aqueous phase retains polar metabolites, while the denser, lower organic phase contains the lipids, including the now-protonated SAPI.
Workflow Overview
Caption: Overall workflow for the extraction of SAPI from cultured cells.
III. Detailed Step-by-Step Protocol
This protocol is optimized for a starting cell number of 1 to 10 million cells. Volumes should be scaled proportionally for different cell counts.
A. Required Materials & Reagents
-
Solvents: HPLC-grade Chloroform (CHCl₃), Methanol (MeOH), Water.
-
Acid: Concentrated Hydrochloric Acid (HCl).
-
Buffers: Phosphate-Buffered Saline (PBS), ice-cold.
-
Internal Standard (Optional but Recommended): A non-endogenous phosphoinositide standard, such as PI(17:0/20:4), to be spiked in at the beginning of the extraction to monitor and correct for recovery.
-
Equipment:
-
Refrigerated centrifuge with adaptors for conical and/or glass tubes.
-
Vortex mixer.
-
Nitrogen gas evaporator (e.g., N-EVAP) or vacuum concentrator (SpeedVac).
-
Glass conical tubes (15 mL) with Teflon-lined caps (to prevent plasticizer contamination).
-
Glass Pasteur pipettes.
-
Cell scraper (for adherent cells).
-
B. Preparation of Solutions
-
Acidified Chloroform:Methanol (1:2, v/v): For 30 mL, mix 10 mL Chloroform with 20 mL Methanol. Add 150 µL of concentrated HCl. Prepare fresh.
-
Acidified Water: For 10 mL, add 50 µL of concentrated HCl to 10 mL of HPLC-grade water.
C. Cell Harvesting
For Adherent Cells:
-
Place the culture dish on ice and aspirate the growth medium.
-
Wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a 15 mL glass conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, leaving the cell pellet.
For Suspension Cells:
-
Transfer the cell culture to a 15 mL glass conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant.
-
Resuspend the pellet in 5 mL of ice-cold PBS to wash.
-
Repeat the centrifugation (step 2) and aspiration (step 3), leaving the final cell pellet.
D. Lipid Extraction and Phase Separation
-
Quenching and Lysis: To the cell pellet, add 3.0 mL of the ice-cold, acidified Chloroform:Methanol (1:2) solution. If using an internal standard, spike it into this solution before adding to the pellet.
-
Homogenization: Immediately vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein denaturation. The solution should appear as a single-phase (monophasic) suspension. Let it sit on ice for 15 minutes.
-
First Phase Separation Addition: Add 1.0 mL of Chloroform and vortex for 30 seconds.
-
Second Phase Separation Addition: Add 1.0 mL of Acidified Water and vortex for another 30 seconds. The final solvent ratio will be approximately Chloroform:Methanol:Water (2:2:1.8), which is sufficient to induce phase separation.
-
Phase Clarification: Centrifuge the tube at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases with a protein disk at the interface.
Caption: Phase separation after centrifugation in the acidified extraction.
E. Collection and Final Processing
-
Collect Organic Phase: Carefully insert a glass Pasteur pipette through the upper aqueous layer and the protein interface. Collect the lower chloroform layer and transfer it to a new, clean glass tube. Be careful not to aspirate any of the protein interface or upper phase. It is better to leave a small amount of the organic phase behind than to risk contamination.
-
Dry the Lipid Extract: Place the tube containing the lipid extract in a nitrogen evaporator or vacuum concentrator. Dry the solvent completely until a thin lipid film is visible at the bottom.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100-200 µL) of a solvent suitable for your downstream analysis (e.g., methanol, isopropanol, or a mobile phase mixture for LC-MS).
-
Storage: Store the final extract at -80°C until analysis to prevent oxidation of the arachidonoyl chain.
IV. Quality Control and Troubleshooting
A self-validating protocol requires checkpoints and an understanding of potential pitfalls.
| Problem | Potential Cause(s) | Solution(s) |
| Low SAPI Yield | 1. Incomplete enzymatic quenching leading to degradation. 2. Insufficient acidification, leaving SAPI in the aqueous phase. 3. Incomplete collection of the lower phase. | 1. Ensure all steps until quenching are performed rapidly on ice. 2. Prepare acidified solvents fresh and verify pH if necessary. 3. Consider a second "back-extraction": add 1 mL of chloroform to the remaining upper phase/interface, vortex, centrifuge, and pool the second lower phase with the first. |
| Emulsion Formation | High lipid content or presence of detergents in the sample can prevent clean phase separation.[15] | 1. Increase centrifugation time and/or speed. 2. Add a small amount of saturated NaCl solution (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. 3. The "salting out" technique can disrupt emulsions by forcing surfactant-like molecules into one phase.[15] |
| Poor Reproducibility | 1. Inconsistent cell numbers between samples. 2. Variation in solvent volumes or vortexing times. 3. Degradation during storage. | 1. Perform cell counting or protein quantification on an aliquot prior to extraction. Normalize data to cell number or protein content. 2. Use calibrated pipettes and consistent timing for all steps. 3. Ensure samples are flushed with nitrogen/argon and stored promptly at -80°C. |
| Contamination | Plasticizers from tubes or pipette tips leaching into the organic solvent. | Use glass tubes and glass pipettes for all steps involving organic solvents. Ensure caps are Teflon-lined. |
V. Concluding Remarks
The successful extraction of specific, low-abundance lipid species like this compound is a prerequisite for accurate biological insights. The protocol detailed here, grounded in the established principles of acidified liquid-liquid extraction, provides a robust and reproducible method for isolating this key signaling molecule. By understanding the causality behind each step—from enzymatic quenching to charge neutralization—researchers can confidently generate high-quality lipid extracts for advanced lipidomic analysis, paving the way for new discoveries in cellular signaling and drug development.
VI. References
-
Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review. (2010). PubMed Central. [Link]
-
Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry. (2021). ACS Publications. [Link]
-
Methods for analyzing phosphoinositides using mass spectrometry. (2012). ResearchGate. [Link]
-
Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry. (2021). PubMed. [Link]
-
Isolation, Separation, and Analysis of Phosphoinositides from Biological Sources. (1986). SpringerLink. [Link]
-
Separation of fluorescently labeled phosphoinositides and sphingolipids by capillary electrophoresis. (2010). PubMed Central. [Link]
-
Separation of phosphoinositides and other phospholipids by two-dimensional thin-layer chromatography. (1986). PubMed. [Link]
-
Simultaneous Detection of Phosphoinositide Lipids by Radioactive Metabolic Labeling. (2021). SpringerLink. [Link]
-
Detection and manipulation of phosphoinositides. (2007). PubMed Central. [Link]
-
Neutral Lipid Extraction by the Method of Bligh-Dyer. (n.d.). University of California, Berkeley. [Link]
-
Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.). University of Washington. [Link]
-
Liquid samples (bligh and dyer). (n.d.). Cyberlipid. [Link]
-
Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. (2018). ScienceDirect. [Link]
-
This compound. (n.d.). BioHippo. [Link]
-
Analysis of intact phosphoinositides in biological samples. (2009). PubMed. [Link]
-
General procedure. (n.d.). Cyberlipid. [Link]
-
Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. (2021). ACS Publications. [Link]
-
Advances in Lipid Extraction Methods—A Review. (2021). PubMed Central. [Link]
-
Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. (2021). PubMed Central. [Link]
-
Advances in phosphoinositide profiling by mass spectrometry. (2022). J-STAGE. [Link]
-
Reproducibility of Phosphoinositide Lipid Extraction & Presentation in Bioanalytical Assays. (2018). ResearchGate. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
-
Protein extraction from Tissues and Cultured Cells using Bioruptor® Standard & Plus. (n.d.). Diagenode. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Separation, and Analysis of Phosphoinositides from Biological Sources | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Measuring Cellular Levels of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphoinositol: A Detailed Guide for Researchers
Introduction: The Significance of a Specific Phosphoinositide Species
In the intricate tapestry of cellular signaling, phosphoinositides (PIs) are critical signaling molecules that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and membrane trafficking. While the phosphorylation state of the inositol headgroup has long been a focus of intense research, a growing body of evidence highlights the importance of the fatty acyl chain composition of PIs in dictating their specific biological functions. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a phosphatidylinositol species with a stearic acid (18:0) at the sn-1 position and an arachidonic acid (20:4) at the sn-2 position, is of particular interest. The presence of arachidonic acid, a precursor for eicosanoid biosynthesis, positions SAPI at a crucial intersection of lipid signaling pathways. Accurate measurement of cellular SAPI levels is therefore essential for understanding its role in both normal physiology and in disease states such as cancer and inflammatory disorders.
This comprehensive guide provides detailed application notes and protocols for the precise quantification of SAPI in cellular samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipidomics analysis.
The Central Role of SAPI in Cellular Signaling
SAPI is a key substrate for a cascade of enzymatic modifications that generate a variety of signaling molecules. Understanding this pathway is fundamental to appreciating the importance of accurately measuring SAPI levels.
Figure 1: Simplified signaling pathways involving SAPI.
Quantitative Analysis of SAPI by LC-MS/MS: An Overview
The quantification of a specific lipid species like SAPI from a complex cellular matrix presents several analytical challenges, including its low abundance and the presence of numerous isomeric and isobaric lipid species. LC-MS/MS offers the required selectivity and sensitivity to overcome these challenges. The overall workflow involves several key stages:
Figure 2: Experimental workflow for SAPI quantification.
Detailed Protocols
Part 1: Sample Preparation and Lipid Extraction
Rationale: The initial steps of sample preparation are critical for obtaining accurate and reproducible results. Rapid harvesting and quenching of metabolic activity are essential to prevent enzymatic degradation of PIs. The use of an appropriate internal standard is paramount for accurate quantification, as it compensates for sample loss during extraction and variations in ionization efficiency. An ideal internal standard is a structurally similar lipid that is not naturally present in the sample. For SAPI (18:0/20:4 PI), a commercially available 17:0/20:4 PI is an excellent choice.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Chloroform, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Internal Standard: 1,2-diheptadecanoyl-sn-glycero-3-phospho-(1'-myo-inositol) (17:0/20:4 PI) in chloroform or methanol
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
-
Sonicator or homogenizer
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments as required.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in ice-cold methanol. For suspension cells, pellet them by centrifugation (500 x g, 5 min, 4°C) and resuspend in ice-cold methanol.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Take an aliquot of the cell lysate for protein quantification using a BCA assay or a similar method. This will be used for normalization of the final lipid quantification.
-
-
Addition of Internal Standard: To the remaining cell lysate, add a known amount of the 17:0/20:4 PI internal standard. The amount should be in a similar range to the expected amount of endogenous SAPI.
-
Lipid Extraction (Folch Method):
-
To the methanol cell lysate, add chloroform and 0.1 M HCl in a ratio of 2:1:0.8 (chloroform:methanol:HCl).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Re-extract the upper aqueous phase with 2 volumes of chloroform, vortex, and centrifuge as before.
-
Combine the lower organic phases.
-
Dry the combined organic extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until derivatization and analysis.
-
Part 2: Derivatization of Phosphoinositides
Rationale: The phosphate groups on the inositol headgroup of PIs are highly polar and can lead to poor chromatographic peak shape and low ionization efficiency in mass spectrometry. Derivatization by methylation of these phosphate groups with trimethylsilyl (TMS)-diazomethane significantly improves the analytical properties of PIs, leading to enhanced sensitivity and more robust quantification.[1]
Materials:
-
Dried lipid extract from Part 1
-
Methanol, HPLC grade
-
Toluene, HPLC grade
-
Trimethylsilyl (TMS)-diazomethane solution (2.0 M in hexanes)
-
Glacial acetic acid
Protocol:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of methanol/toluene (1:1, v/v).
-
Methylation:
-
Add TMS-diazomethane solution to the reconstituted lipid extract. The volume to add will depend on the amount of lipid but a 2-5 fold molar excess over total phosphate is a good starting point.
-
Incubate the reaction mixture at room temperature for 10 minutes. The solution should turn and remain pale yellow. If the color disappears, add more TMS-diazomethane.
-
-
Quenching: Quench the reaction by adding a small amount of glacial acetic acid until the yellow color disappears.
-
Drying: Dry the derivatized sample under a stream of nitrogen gas.
-
Reconstitution for LC-MS/MS: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis (e.g., methanol/acetonitrile/water mixture).
Part 3: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is a powerful technique for separating lipid species based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their fatty acyl chains. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification. In MRM, a specific precursor ion (the derivatized SAPI molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interferences from other cellular components.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A linear gradient from 68% A to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 68% A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example for Methylated SAPI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The exact m/z values will depend on the extent of methylation. For a fully methylated PI (one methyl group on the phosphate), the precursor ion will be [M+H]+. The product ion will correspond to the diacylglycerol fragment after the neutral loss of the methylated inositol-phosphate headgroup. The fragmentation of underivatized PI 18:0/20:4 in negative ion mode shows a precursor ion [M-H]⁻ at m/z 885.6 and characteristic fragment ions.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized SAPI (18:0/20:4 PI) | Calculated [M+H]+ | Calculated DAG fragment | Optimize experimentally |
| Derivatized Internal Standard (17:0/20:4 PI) | Calculated [M+H]+ | Calculated DAG fragment | Optimize experimentally |
Note: The exact m/z values for the precursor and product ions of the methylated SAPI and internal standard need to be calculated based on their chemical formulas and the number of methyl groups added. The collision energy should be optimized for each transition to achieve the maximum signal intensity.
Part 4: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of both SAPI and the internal standard using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each sample by dividing the peak area of SAPI by the peak area of the internal standard.
-
Standard Curve: Prepare a standard curve by analyzing a series of known concentrations of a SAPI standard spiked with a constant amount of the internal standard. Plot the response ratio against the concentration of the SAPI standard.
-
Quantification: Determine the concentration of SAPI in the samples by interpolating their response ratios on the standard curve.
-
Normalization: Normalize the amount of SAPI to the protein content of the initial cell lysate to account for variations in cell number. The final results are typically expressed as pmol of SAPI per mg of protein.
Quality Control and Troubleshooting
To ensure the reliability of the results, several quality control measures should be implemented:
-
Internal Standard Recovery: Monitor the peak area of the internal standard across all samples. Consistent internal standard peak areas indicate good reproducibility of the extraction process.
-
Calibration Curve Linearity: The standard curve should have a correlation coefficient (r²) of >0.99.
-
Blank Samples: Analyze blank samples (extraction solvent without cells) to check for any background contamination.
-
Replicates: Analyze biological and technical replicates to assess the variability of the measurements.
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal for SAPI | Inefficient extraction or derivatization, low cell number, instrument sensitivity issues. | Optimize extraction and derivatization protocols. Increase the starting cell number. Check and tune the mass spectrometer. |
| Poor peak shape | Column degradation, inappropriate mobile phase, sample overload. | Replace the column. Optimize the mobile phase composition and gradient. Inject a smaller sample volume. |
| High variability between replicates | Inconsistent sample handling, extraction, or derivatization. | Standardize all sample preparation steps. Ensure accurate pipetting. |
| Interfering peaks | Co-eluting isobaric species. | Optimize the chromatographic separation to resolve the interfering peaks. Use more specific MRM transitions if possible. |
Conclusion
The quantification of specific phosphoinositide species like this compound is a challenging but essential task for advancing our understanding of lipid signaling. The LC-MS/MS method detailed in this guide, incorporating robust sample preparation, derivatization, and highly selective detection, provides a reliable framework for researchers to accurately measure cellular SAPI levels. By carefully following these protocols and implementing rigorous quality control, scientists and drug development professionals can gain valuable insights into the roles of this important signaling lipid in health and disease.
References
-
Kim, H. J., et al. (2017). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of Lipid Research, 58(4), 814-823. [Link]
-
Hsu, F. F., & Turk, J. (2000). Characterization of phosphatidylinositol, phosphatidylinositol-4-phosphate, and phosphatidylinositol-4, 5-bisphosphate by electrospray ionization tandem mass spectrometry: a mechanistic study. Journal of the American Society for Mass Spectrometry, 11(11), 986-999. [Link]
Sources
Application Notes and Protocols for the In Vitro Utilization of Synthetic 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vitro use of synthetic 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). This document offers detailed protocols and the scientific rationale behind experimental designs, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound in Cellular Signaling
This compound is a vital, naturally occurring phospholipid and a cornerstone of phosphoinositide signaling cascades.[1][2] Its specific acyl chain composition, with a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, is not arbitrary. This configuration is the most abundant for phosphoinositides in mammalian cells and is crucial for the proper functioning of cellular membranes and the recruitment and activation of various signaling proteins.[1][2][3] Synthetic SAPI, with its defined chemical structure, offers a powerful tool to dissect the intricate roles of phosphoinositides in a controlled in vitro environment, free from the complexities of cellular lipidomes.
Phosphoinositides are key regulators of a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[4][5][6][7][8] SAPI serves as the precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical signaling molecule that is hydrolyzed by phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] Furthermore, PIP2 is a substrate for phosphoinositide 3-kinases (PI3Ks), which generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key player in cell growth, survival, and proliferation pathways.[8]
The use of synthetic SAPI in in vitro assays allows for the precise reconstitution of these signaling pathways, enabling the detailed study of enzyme kinetics, protein-lipid interactions, and the screening of potential therapeutic inhibitors.
I. Physicochemical Properties and Handling of Synthetic SAPI
A thorough understanding of the physical and chemical properties of synthetic SAPI is paramount for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Formula | C47H83O13P | |
| Molecular Weight | 887.13 g/mol | |
| Acyl Chain Composition | sn-1: Stearoyl (18:0), sn-2: Arachidonoyl (20:4) | [1][3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. Sparingly soluble in aqueous buffers. | |
| Storage | Store as a solid or in an organic solvent at -20°C or -80°C. Protect from light and moisture to prevent degradation. |
Expert Insight: The stearoyl-arachidonoyl acyl chain composition is critical for mimicking the natural substrate of many enzymes in the phosphoinositide pathway. The presence of the polyunsaturated arachidonoyl chain can influence the fluidity of the lipid bilayer in liposomes and affect the presentation of the inositol headgroup to interacting proteins.[1][9][10]
Protocol 1: Preparation of SAPI Stock Solutions
Rationale: Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Using organic solvents ensures complete solubilization of the lipid.
Materials:
-
Synthetic this compound (powder)
-
High-purity chloroform
-
High-purity methanol
-
Argon or nitrogen gas
-
Glass vials with Teflon-lined caps
Procedure:
-
Allow the powdered SAPI to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of SAPI in a clean glass vial.
-
Add a sufficient volume of a chloroform:methanol mixture (typically 2:1 or 1:1 v/v) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly until the lipid is completely dissolved.
-
To minimize oxidation of the arachidonoyl chain, flush the vial with an inert gas (argon or nitrogen) before capping tightly.
-
Store the stock solution at -20°C or -80°C. For frequent use, smaller aliquots are recommended to avoid repeated freeze-thaw cycles.
II. Application in Liposome-Based Assays
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are an excellent model system for studying membrane-associated processes. Incorporating synthetic SAPI into liposomes allows for the investigation of protein-lipid interactions and the activity of membrane-associated enzymes in a controlled lipid environment.
Diagram 1: General Workflow for Liposome Preparation and Use
Caption: Workflow for preparing and using SAPI-containing liposomes.
Protocol 2: Preparation of SAPI-Containing Unilamellar Liposomes by Extrusion
Rationale: Extrusion is a widely used method to produce unilamellar vesicles of a defined size, which is critical for reproducibility in binding and enzyme assays. The lipid composition can be tailored to mimic specific cellular membranes.
Materials:
-
SAPI stock solution in chloroform:methanol
-
Other desired phospholipids (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS)) in chloroform:methanol
-
Cholesterol (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids from their stock solutions. For a typical signaling platform, a mixture could be 80% PC, 15% PS, and 5% SAPI (molar ratio).
-
Drying: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The final total lipid concentration is typically 1-5 mg/mL.
-
Vortexing: Gently vortex the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional but Recommended): To improve the homogeneity of the liposome suspension, subject the MLVs to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (around 40-50°C).
-
Extrusion: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the liposome suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs). The solution should become translucent.
-
Storage: Store the prepared liposomes at 4°C and use them within a few days for optimal results.
Expert Insight: The inclusion of negatively charged lipids like phosphatidylserine (PS) can be crucial for the function of certain peripheral membrane proteins. However, it's important to consider that high concentrations of PS can lead to non-specific electrostatic interactions.[11] Therefore, optimizing the lipid composition for your specific protein of interest is recommended.
III. Application in In Vitro Enzyme Assays
Synthetic SAPI is an invaluable tool for studying the kinetics and inhibition of enzymes involved in the phosphoinositide signaling pathway, such as PI3Ks and PLCs.
Diagram 2: The Phosphoinositide Signaling Pathway
Sources
- 1. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl chain selection couples the consumption and synthesis of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Phosphoinositide Lipids in the Molecular Biology of Membrane Proteins: Recent Insights from Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing Protein-Phosphoinositide Interactions with Liposome Flotation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) in Enzymatic Assays
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a physiologically crucial species of phosphatidylinositol (PI), a key component of cellular membranes and a cornerstone of phosphoinositide signaling pathways.[1] Its specific acyl chain composition—with stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position—makes it one of the most abundant PI species in mammalian cells, particularly in the brain.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of SAPI as a substrate for studying key enzymes in signal transduction, namely Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K). We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines to ensure robust and reproducible results.
The Central Role of SAPI in Cellular Signaling
Phosphoinositides are critical signaling molecules that regulate a vast array of cellular processes, including cell growth, proliferation, survival, and membrane trafficking.[4][5][6] The pathway begins with phosphatidylinositol (PI), for which SAPI is a primary molecular species. Through a series of phosphorylation and cleavage events orchestrated by specific kinases and phospholipases, SAPI and its derivatives are converted into potent second messengers.
The two major enzymatic pathways diverging from the phosphoinositide hub are initiated by Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K).
-
Phospholipase C (PLC): This family of enzymes cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a downstream derivative of PI, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Phosphoinositide 3-Kinase (PI3K): This family of lipid kinases phosphorylates the 3'-hydroxyl group of the inositol ring of phosphoinositides.[9][10] Class I PI3Ks, for instance, phosphorylate PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), another critical second messenger that recruits downstream proteins like Akt.[6][10]
The use of SAPI with its specific, physiologically relevant acyl chains provides a more authentic substrate system compared to synthetic PIs with shorter or saturated chains, which can be critical for studying enzyme kinetics and inhibitor specificity accurately.
Figure 2: Experimental workflow for the radiometric PI-PLC assay.
Application & Protocol: Phosphoinositide 3-Kinase (PI3K) Assay
Application Note: Relevance of SAPI-Derived Substrates for PI3K Assays
PI3K enzymes are pivotal in the PI3K/AKT/mTOR signaling axis, a pathway frequently deregulated in cancer and metabolic diseases. [5]These enzymes phosphorylate phosphoinositides, with Class I PI3Ks showing a strong preference for PIP2. An ideal in vitro assay should therefore utilize a PIP2 substrate. By using PIP2 synthesized from SAPI, researchers can probe PI3K activity with a substrate that mirrors the natural lipid context of the cell membrane, potentially revealing nuances in inhibitor potency or isoform selectivity.
This protocol describes a modern, non-radioactive, luminescence-based assay for PI3K activity that is well-suited for high-throughput screening.
Experimental Protocol: Luminescence-Based PI3K Assay (ADP-Glo™ Format)
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced. [11][12] Principle: PI3K utilizes ATP to phosphorylate its substrate (SAPI-derived PIP2), producing ADP as a byproduct. The ADP-Glo™ system uses a two-step reaction. First, the remaining ATP from the kinase reaction is depleted. Second, the ADP produced is converted back into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the PI3K activity. [11] Materials:
-
Substrate: SAPI-derived PIP2
-
Enzyme: Purified recombinant PI3K (e.g., p110α/p85α)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP)
-
PI3K Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA [11]* White, opaque 96- or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Substrate Preparation:
-
Prepare SAPI-derived PIP2 vesicles by drying the lipid and resuspending in PI3K Reaction Buffer, followed by sonication or extrusion. A typical final concentration in the assay is 10-50 µM.
-
-
Kinase Reaction (e.g., in a 384-well plate format):
-
Rationale: This step allows the PI3K enzyme to act on the substrate in a controlled environment. Low reaction volumes are typical for HTS formats.
-
Add 0.5 µL of test inhibitor (dissolved in DMSO) or DMSO vehicle to the appropriate wells.
-
Prepare an Enzyme/Lipid/Buffer mix. For each reaction, you will need 4 µL.
-
Add 4 µL of the Enzyme/Lipid/Buffer mix to each well. The final enzyme concentration should be determined by titration but is often in the 1-10 ng/well range.
-
Start the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM stock for a 25 µM final concentration). [11] * Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection - Step 1 (ATP Depletion):
-
Rationale: To specifically measure the ADP produced by the kinase, all unconsumed ATP from the initial reaction must be eliminated. The ADP-Glo™ Reagent accomplishes this.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection - Step 2 (Signal Generation):
-
Rationale: The Kinase Detection Reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair. The newly generated ATP fuels the light-producing reaction.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Quantification:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from no-enzyme controls) from all sample readings.
-
For inhibitor studies, normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Figure 3: Experimental workflow for the luminescence-based PI3K assay.
Summary of Assay Parameters & General Considerations
| Parameter | PLC Radiometric Assay | PI3K Luminescence Assay |
| Principle | Measures release of radiolabeled inositol phosphate | Measures ADP production via a coupled luciferase reaction |
| Substrate | [³H]-SAPI in deoxycholate micelles | SAPI-derived PIP2 vesicles |
| Key Reagents | Chloroform:Methanol:HCl, Scintillation Fluid | ADP-Glo™ Kit, ATP, MgCl₂ |
| Detection | Scintillation Counting (CPM) | Luminescence (RLU) |
| Throughput | Low to Medium | High |
| Pros | Direct, highly sensitive | Non-radioactive, HTS-compatible, robust |
| Cons | Requires radioactive material, laborious extraction | Indirect detection, potential for kit component interference |
Best Practices:
-
Lipid Handling: SAPI and its derivatives are susceptible to oxidation and hydrolysis. Store them in chloroform or another organic solvent at -20°C or -80°C under an inert atmosphere (e.g., argon).
-
Substrate Presentation: The physical state of the lipid substrate (micelles vs. vesicles) is critical for enzyme activity. Ensure consistent preparation methods for reproducible results.
-
Enzyme Titration: Always perform an enzyme concentration titration to identify a concentration that yields a robust signal in the linear range of the assay.
-
Controls are Essential: Always include negative (no enzyme), positive (vehicle), and background (no substrate) controls to ensure the validity of your results. For inhibitor screening, a known potent inhibitor should be used as a reference compound.
References
- Molecular Probes (2001). Phosphatidylinositol-Specific Phospholipase C (PI-PLC).
- MCE. This compound | Endogenous Metabolite. MedChemExpress.
- Santa Cruz Biotechnology.
- Promega Corpor
- Cell Signaling Technology. Phospholipase Signaling.
-
Wikipedia. Phospholipase C. [Link]
-
Cantley, L.C. (2002). The phosphoinositide 3-kinase pathway. Science, 296(5573), 1655-1657. (Represented by search result)[10]
- Cell Signaling Technology. Phosphoinositide (Lipid) Signaling.
-
Hirsch, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology. [Link]
- Promega Corpor
- BenchChem. Application Notes and Protocols for the Enzymatic Synthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) for Research Use.
- Abcam.
- Biosynth. This compound.
-
Porter, N. A., et al. (2009). The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Phospholipase C - Wikipedia [en.wikipedia.org]
- 9. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
- 12. promega.com [promega.com]
Application Note: A Robust Lipidomics Workflow for the Targeted Analysis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
Abstract
This application note provides a comprehensive, step-by-step protocol for the targeted quantitative analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI; PI 18:0/20:4), a critical lipid second messenger in cellular signaling. We detail a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, from sample preparation and lipid extraction to data acquisition and analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to accurately measure SAPI levels in various biological matrices. The methodologies described herein are grounded in established lipidomics principles to ensure data integrity, reproducibility, and scientific rigor.
Introduction: The Significance of SAPI
Phosphoinositides (PIs) are a class of low-abundance phospholipids that serve as key regulators of essential cellular processes, including signal transduction, membrane dynamics, and cell proliferation.[1][2][3] PIs can be phosphorylated on the inositol headgroup, creating a family of seven distinct phosphoinositide species that act as docking sites for proteins and precursors for second messengers.[4][5]
The fatty acid composition of PIs is not random; in mammalian tissues, there is a striking enrichment of a specific molecular species: this compound (SAPI), often denoted as PI (18:0/20:4).[5][6] This particular structure, featuring a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, is the primary substrate for phosphoinositide 3-kinases (PI3Ks) and phospholipases C (PLCs).[5][7] The enzymatic cleavage of SAPI and its phosphorylated derivatives releases arachidonic acid, a precursor for eicosanoid biosynthesis, and generates diacylglycerol (DAG), linking PI signaling to inflammatory and metabolic pathways.
Given its central role, the accurate quantification of SAPI is critical for understanding its function in health and disease. However, its low abundance, susceptibility to oxidation (due to the arachidonoyl chain), and the presence of numerous structural isomers present significant analytical challenges.[8] This guide outlines a validated workflow using targeted LC-MS/MS to overcome these challenges and achieve sensitive and specific SAPI quantification.
Principle of the Method
This workflow employs a targeted lipidomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core steps are:
-
Lipid Extraction: Lipids are extracted from the biological matrix using an acidified Folch method to ensure efficient recovery of acidic lipids like SAPI.[9][10]
-
Chromatographic Separation: SAPI is separated from other lipid species using reverse-phase liquid chromatography, which separates lipids based on their hydrophobicity (acyl chain length and saturation).[11]
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for SAPI.[12]
-
Quantification: Absolute or relative quantification is performed using a suitable internal standard to correct for sample loss during preparation and for variations in instrument response.[7][13]
Materials and Reagents
| Item | Supplier | Notes |
| Solvents | ||
| Chloroform (CHCl₃) | Sigma-Aldrich | HPLC Grade, stabilized with ethanol |
| Methanol (MeOH) | Sigma-Aldrich | HPLC Grade/LC-MS Grade |
| Isopropanol (IPA) | Sigma-Aldrich | HPLC Grade/LC-MS Grade |
| Acetonitrile (ACN) | Sigma-Aldrich | LC-MS Grade |
| Water | Sigma-Aldrich | LC-MS Grade, 18.2 MΩ·cm |
| Reagents | ||
| Hydrochloric Acid (HCl) | Sigma-Aldrich | ACS Grade, 1 M and 2 M solutions |
| Ammonium Formate | Sigma-Aldrich | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Butylated Hydroxytoluene (BHT) | Sigma-Aldrich | Antioxidant |
| Standards | ||
| PI (18:0/20:4) (SAPI) | Avanti Polar Lipids | Analytical Standard |
| PI (17:0/20:4) | Avanti Polar Lipids | Internal Standard (IS) |
| Consumables | ||
| Glass vials with PTFE-lined caps | Agilent/Waters | |
| Polypropylene tubes (2 mL) | Eppendorf | |
| Syringe filters (0.22 µm PTFE) | Millipore | |
| Instrumentation | ||
| LC-MS/MS System | SCIEX, Waters, Agilent, etc. | Triple Quadrupole or QTRAP |
| HPLC Column | Waters, Agilent, etc. | C18 Reverse-Phase, e.g., Acquity CSH C18 |
Detailed Experimental Protocol
Preparation of Solutions
-
Extraction Solvent: 2:1 (v/v) Chloroform:Methanol with 50 µg/mL BHT. Prepare fresh.
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.[11]
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[11]
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of PI (17:0/20:4) in chloroform:methanol (2:1).
-
IS Working Solution: Dilute the stock solution to a working concentration of 10 µg/mL in methanol.
Sample Preparation & Lipid Extraction (Acidified Folch Method)
This protocol is adapted from established methods for extracting phosphoinositides from cell pellets.[9][14][15]
-
Sample Collection: For cultured cells, start with a pellet of 1–5 million cells. For tissue, use 10–20 mg of homogenized tissue.
-
Spiking IS: To the cell pellet or tissue homogenate, add a known amount of the internal standard (e.g., 10 µL of 10 µg/mL PI 17:0/20:4 IS). The amount should be chosen to yield a peak area comparable to the endogenous SAPI.
-
Extraction:
-
Add 484 µL of ice-cold Methanol.
-
Add 242 µL of ice-cold Chloroform.
-
Add 24 µL of 1 M HCl.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
-
Phase Separation:
-
Add 242 µL of Chloroform.
-
Add 170 µL of 2 M HCl.
-
Vortex for 30 seconds and centrifuge at 1,500 x g for 10 minutes at 4°C.
-
-
Lipid Collection: Three phases will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass syringe, avoiding the protein interface.
-
Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of Mobile Phase A for LC-MS analysis.
Visualization of the Lipidomics Workflow
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity CSH C18 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 60:40 ACN:H₂O + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 55 °C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 12.0 | |
| 12.1 | |
| 18.0 | |
| 20.0 |
Mass Spectrometry Parameters
The analysis is performed in negative ion mode. The exact mass of the deprotonated SAPI ([M-H]⁻) is 885.55 g/mol .[16]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 500 °C |
| Collision Gas | Argon |
MRM Transitions for Quantification
Upon collision-induced dissociation (CID), the PI precursor ion fragments to produce characteristic product ions corresponding to the fatty acyl chains.[16]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| SAPI (PI 18:0/20:4) | 885.6 | 283.3 (Stearate) | -45 |
| 885.6 | 303.2 (Arachidonate) | -35 | |
| Internal Standard (PI 17:0/20:4) | 871.5 | 269.2 (Heptadecanoate) | -45 |
Visualization of SAPI Fragmentation
Data Analysis and Quantification
-
Software: Use the instrument manufacturer's software (e.g., SCIEX Analyst®, Waters MassLynx) for data acquisition and processing.[17]
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both SAPI and the internal standard (IS).
-
Ratio Calculation: Calculate the peak area ratio for each sample: Ratio = (Peak Area of SAPI) / (Peak Area of IS)
-
Quantification:
-
Relative Quantification: Compare the peak area ratios between different sample groups (e.g., control vs. treated) to determine relative changes in SAPI levels.
-
Absolute Quantification: Generate a calibration curve by analyzing known concentrations of the SAPI analytical standard spiked with a fixed amount of the IS. Plot the peak area ratio against the concentration of the standard. The concentration of SAPI in unknown samples can then be determined from this curve.
-
System Suitability and Troubleshooting
-
Quality Control (QC): Prepare a pooled QC sample by combining a small aliquot from each study sample. Inject the QC sample periodically throughout the analytical run (e.g., every 10 injections) to monitor system stability. The peak areas and retention times for SAPI and the IS should be consistent across all QC injections.
-
Carryover: Inject a solvent blank after the highest concentration standard to ensure no carryover is observed.
-
Low Signal: May indicate poor extraction efficiency or instrument sensitivity issues. Re-optimize extraction or check MS tuning.
-
Peak Tailing/Splitting: Can result from column degradation or an inappropriate reconstitution solvent. Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase.
-
Interference: If interfering peaks are observed, the LC gradient may need to be optimized for better resolution, or a more specific MRM transition may be required.
References
-
Iwasaki, Y., Kariya, Y., Kanzawa, N., & Kaino, T. (2009). Composition analysis of positional isomers of phosphatidylinositol by high-performance liquid chromatography. Journal of Chromatography A, 1216(34), 6077-6080. [Link]
-
Waters Corporation. (n.d.). Lipostar2 | Lab Software for Lipidomics Analysis. Retrieved from [Link]
-
Konovalova, S., et al. (2020). lipidr: A Software Tool for Data Mining and Analysis of Lipidomics Datasets. Journal of Proteome Research, 19(4), 1645-1654. [Link]
-
Agilent Technologies. (n.d.). Lipidomics Data Analysis. Retrieved from [Link]
-
SCIEX. (n.d.). LipidView software. Retrieved from [Link]
-
Al-Saad, L. K., et al. (2010). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1171-1184. [Link]
-
Kim, S. H., et al. (2017). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of Lipid Research, 58(2), 433-443. [Link]
-
Clark, J., et al. (2011). Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry. Nature Methods, 8(3), 267-272. [Link]
-
Gasper, M. L., et al. (2017). Liquid chromatography-mass spectrometry (LC-MS) separation of 16:0/16:0-phosphoinositides. ResearchGate. [Link]
-
Chromatography Forum. (2011). HPLC separation of Phosphatidyl inositol Phosphates. Retrieved from [Link]
-
Bui, H. H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3236-3246. [Link]
-
Bui, H. H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. PubMed Central. [Link]
-
Cyberlipid. (n.d.). Column chromatography of PL. Retrieved from [Link]
-
Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC Repository. [Link]
-
DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training. Retrieved from [Link]
-
Slideshare. (2013). Lipid extraction by folch method. [Link]
-
Low, L. K. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC Repository. [Link]
-
ResearchGate. (n.d.). Internal standard calibration curve for absolute quantification of GroPInsP. [Link]
-
Jones, H. D., et al. (2012). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 53(8), 1680-1686. [Link]
-
ResearchGate. (2016). (PDF) Quantitative Structural Characterization of Phosphatidylinositol Phosphates from Biological Samples. [Link]
-
Li, Y., et al. (2022). Comparison of Workflows for Milk Lipid Analysis: Phospholipids. Molecules, 27(23), 8567. [Link]
-
PubChem. (n.d.). 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 5-phosphate. Retrieved from [Link]
-
Hammond, G. R. V., & Balla, T. (2015). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids. Cold Spring Harbor Perspectives in Biology, 7(5), a018787. [Link]
-
PubChem. (n.d.). 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
Murphy, R. C. (2010). mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579-609. [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]
-
ResearchGate. (n.d.). The actions of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-L-serine.... [Link]
-
Wallroth, A., & Haucke, V. (2018). Novel roles of phosphoinositides in signaling, lipid transport, and disease. Annual Review of Cell and Developmental Biology, 34, 1-26. [Link]
-
ResearchGate. (n.d.). Diagnostic MS 2 and MS 3 fragment spectra of.... [Link]
-
Chen, J.-H., et al. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Separations, 9(8), 192. [Link]
Sources
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- 2. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Phosphoinositides Analysis Service - Creative Proteomics [creative-proteomics.com]
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- 7. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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- 15. benchchem.com [benchchem.com]
- 16. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LipidView software [sciex.com]
Application Note: Advanced HPLC and SFC Methodologies for the Resolution of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) Isomers
Abstract
Phosphoinositides (PIPs) are a class of low-abundance phospholipids that are fundamental to cellular signaling and membrane trafficking.[1][2] The specific acyl chain composition of these lipids, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), is increasingly recognized as a critical determinant of their biological function.[1][3] However, the structural complexity of SAPI, particularly the potential for phosphorylation at different positions on the inositol ring (regioisomers), presents a significant analytical challenge. This guide provides a detailed examination of advanced chromatographic techniques for the robust separation and identification of SAPI isomers, focusing on Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS).
Introduction: The Significance of SAPI Isomerism
This compound is a key species of phosphatidylinositol, serving as a precursor to a cascade of phosphorylated derivatives (PIPs) that regulate a vast array of cellular processes.[4][5] The precise positioning of phosphate groups on the inositol headgroup generates seven distinct regioisomers (e.g., PI(3)P, PI(4)P, PI(5)P, etc.), each with a unique spatial and temporal distribution within the cell and a distinct set of protein binding partners.[1][2] Dysregulation of PIP metabolism is directly implicated in numerous diseases, including cancer and neurodegenerative disorders.[2][6]
The analytical difficulty in separating these isomers stems from their identical mass and elemental composition, making them indistinguishable by mass spectrometry alone. Chromatographic separation is therefore essential. This document details two state-of-the-art protocols designed to resolve this challenge.
Visualizing the Challenge: SAPI Regioisomers
The diagram below illustrates the basic structure of SAPI and highlights the hydroxyl groups on the inositol ring where phosphorylation can occur, creating distinct regioisomers.
Caption: General workflow for SAPI isomer analysis.
Protocol 2: Chiral HPLC-MS for SAPI Regioisomer Separation
Recent advancements have demonstrated that chiral column chromatography is highly effective for separating phosphoinositide regioisomers. [6][7]This method, often termed Phosphoinositide Regioisomer Measurement by Chiral column chromatography and Mass Spectrometry (PRMC-MS), relies on the formation of transient diastereomeric complexes between the isomers and the chiral stationary phase. [6][7]
Detailed Step-by-Step Methodology
-
Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., Hexane/Isopropanol, 98:2 v/v). Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an HPLC vial.
-
HPLC System & Column: Utilize an HPLC system capable of delivering stable gradients at low flow rates, coupled to a tandem mass spectrometer.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) or a similar cellulose-based chiral stationary phase. [8] * Causality Insight: Polysaccharide-based chiral stationary phases (like cellulose derivatives) create chiral cavities and surfaces. Isomers with different spatial arrangements of their polar headgroups will interact differently with these chiral pockets, leading to differential retention and separation. [9][10]3. Chromatographic Conditions: The separation is typically achieved using a normal-phase gradient.
-
-
Mass Spectrometry Detection: Couple the HPLC eluent to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Causality Insight: Tandem MS is crucial for both sensitive detection and confident identification. By using Multiple Reaction Monitoring (MRM), one can specifically monitor for the transition from the SAPI precursor ion to a characteristic fragment ion, significantly reducing chemical noise and improving quantification limits.
-
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Proven efficacy for phosphoinositide regioisomer separation. [6][7][8] |
| Mobile Phase A | Hexane/Isopropanol (98:2, v/v) | Standard non-polar solvent for normal phase and chiral chromatography. |
| Mobile Phase B | Isopropanol/Methanol (1:1, v/v) with 0.1% formic acid | Polar modifier to elute analytes; acid improves peak shape. |
| Gradient | 0-5 min, 2% B; 5-30 min, 2-50% B; 30-35 min, 50-98% B; 35-40 min, 98% B; 40.1-45 min, 2% B | A shallow gradient is critical for resolving closely eluting isomers. |
| Flow Rate | 0.75 mL/min | Optimal for analytical scale separation on a 4.6 mm ID column. |
| Column Temp | 30°C | Maintains consistent retention times and improves reproducibility. [8] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Ionization Mode | Electrospray Ionization (ESI) | Standard for ionizing non-volatile, polar molecules like lipids. |
| Polarity | Negative | The phosphate group is readily deprotonated, making negative ion mode highly sensitive for phospholipids. |
| MRM Transition | e.g., m/z 885.5 -> m/z 241.0 (Precursor -> Inositol-P fragment) | Highly specific transition for quantification of SAPI. (Note: Exact m/z may vary slightly based on adducts). |
Protocol 3: Supercritical Fluid Chromatography (SFC) - An Advanced Alternative
SFC is a powerful technique that combines the benefits of both gas and liquid chromatography. [11]It uses a supercritical fluid, typically CO2, as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster and more efficient separations than HPLC. [12][13]SFC has shown exceptional promise for separating lipid isomers. [1][14]
Detailed Step-by-Step Methodology
-
Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with SFC injection, such as pure methanol or a chloroform/methanol mixture.
-
SFC System & Column: A modern analytical SFC system with a back-pressure regulator is required.
-
Column: A β-cyclodextrin column or a BEH 2-EP (2-ethylpyridine) column is often effective.
-
Causality Insight: SFC operates in a normal-phase mode, separating compounds based on polarity. [11]The unique solvating properties of supercritical CO2, modulated by a polar co-solvent, can create different selectivity profiles compared to HPLC, often enhancing the resolution of isomers. [1][12]3. Chromatographic Conditions: The gradient is formed by increasing the percentage of the polar co-solvent (modifier).
-
-
Mass Spectrometry Detection: Coupling is similar to HPLC, often via a make-up flow post-column to ensure stable spray in the ESI source.
| Parameter | Recommended Setting | Rationale |
| SFC Column | β-cyclodextrin or BEH 2-EP (e.g., 3.0 x 100 mm, 1.7 µm) | Cyclodextrin phases offer chiral recognition; 2-EP phases provide unique selectivity for polar lipids. [1] |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase with tunable solvating power. |
| Mobile Phase B | Methanol with 0.1% ammonium formate | Polar modifier to elute analytes; salt aids in ionization. [13] |
| Gradient | 0-1 min, 15% B; 1-8 min, 15-40% B; 8-10 min, 40-60% B; hold and re-equilibrate | Fast gradients are achievable due to the low viscosity of the mobile phase. |
| Flow Rate | 3 mL/min | Higher flow rates are typical in SFC, leading to shorter run times. [13] |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Column Temp | 40°C | Influences the density and solvating power of the mobile phase. |
| Ionization Mode | ESI (with make-up flow) | A make-up flow (e.g., methanol at 0.2 mL/min) may be needed for spray stability. |
| Polarity | Negative | As with HPLC, negative mode is preferred for phosphoinositides. |
| MS Parameters | Identical to HPLC method | MRM transitions remain the same for targeted quantification. |
Conclusion and Best Practices
The separation of this compound isomers is a complex but achievable analytical task. The choice between Chiral HPLC and SFC will depend on available instrumentation and specific separation goals.
-
Chiral HPLC (PRMC-MS) is a well-validated and robust method for baseline separation of phosphoinositide regioisomers. [6][7]* SFC-MS offers a high-throughput, environmentally friendly alternative with potentially unique selectivity and faster analysis times. [1][11] For all methods, system suitability must be validated using commercially available standards for each isomer where possible. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. By carefully implementing the extraction and chromatographic protocols detailed here, researchers can confidently resolve and quantify these critical signaling lipids, paving the way for a deeper understanding of their role in health and disease.
References
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Wakamori, M., et al. (2022). Advances in phosphoinositide profiling by mass spectrometry. Medical Mass Spectrometry “Lipidomics”, 6(2). Available at: [Link]
-
Li, Y., et al. (2021). Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation. Chinese Journal of Chromatography. Available at: [Link]
-
Morioka, S., et al. (2022). A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. Nature Communications, 13(1), 83. Available at: [Link]
-
Kono, N., et al. (2023). Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions. Molecular Omics. Available at: [Link]
-
Wakamori, M., et al. (2022). Advances in phosphoinositide profiling by mass spectrometry. J-Stage. Available at: [Link]
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Lesnefsky, E. J., et al. (2000). Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography. Analytical Biochemistry, 285(2), 246-254. Available at: [Link]
-
Hamilton, J. G., & Comai, K. (1988). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Lipids, 23(12), 1150-1153. Available at: [Link]
-
Le, T. T., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(10), 669. Available at: [Link]
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Scherer, M., et al. (2018). Lipidomics by Supercritical Fluid Chromatography. Molecules, 23(11), 2827. Available at: [Link]
-
Lesnefsky, E. J., et al. (2000). Separation and Quantitation of Phospholipids and Lysophospholipids by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Morioka, S., et al. (2022). Phosphoinositide regioisomer measurement by PRMC-MS. ResearchGate. Available at: [Link]
-
Ibáñez, E., et al. (2015). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. Molecules, 20(3), 4791-4824. Available at: [Link]
-
Li, M., et al. (2016). Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. Analytical Methods, 8(23), 4743-4751. Available at: [Link]
-
Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 32 extracting. Available at: [Link]
-
Schiller, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. International Journal of Molecular Sciences, 11(7), 2486-2500. Available at: [Link]
-
Wang, M., et al. (2018). Advances of supercritical fluid chromatography in lipid profiling. Journal of Pharmaceutical Analysis, 8(5), 299-307. Available at: [Link]
-
Clark, J., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3321-3331. Available at: [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Available at: [Link]
-
BioHippo. (n.d.). This compound. BioHippo. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Slideshare. (n.d.). CHIRAL HPLC. Slideshare. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Preparation of Liposomes Containing 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the preparation and characterization of liposomes incorporating 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). This document is intended for researchers, scientists, and drug development professionals engaged in areas such as cell signaling, immunology, and targeted drug delivery.
Introduction: The Significance of SAPI in Biomimetic Membranes
This compound (SAPI) is a biologically significant phospholipid, playing a crucial role as a precursor to various phosphoinositides involved in fundamental cellular processes.[1] Its unique structure, featuring a saturated stearoyl chain at the sn-1 position and a polyunsaturated arachidonoyl chain at the sn-2 position, imparts distinct biophysical properties to cell membranes. The arachidonoyl moiety is a substrate for the synthesis of eicosanoids, potent signaling molecules that modulate inflammation and immunity.
Incorporating SAPI into liposomal formulations allows for the creation of sophisticated biomimetic models to study protein-lipid interactions, enzyme kinetics, and the physical chemistry of cell membranes. Furthermore, SAPI-containing liposomes hold therapeutic potential as delivery vehicles for bioactive compounds, leveraging their ability to mimic cellular membranes and potentially influence signaling pathways.[2][3]
This guide will detail a robust and reproducible method for preparing SAPI-containing liposomes using the thin-film hydration technique followed by extrusion, and will outline essential characterization methods to ensure the quality and consistency of the resulting vesicles.
PART 1: Foundational Principles of SAPI Liposome Formulation
The successful incorporation of SAPI into a stable liposomal bilayer requires careful consideration of its physicochemical properties. SAPI possesses a negatively charged headgroup and a polyunsaturated fatty acid (PUFA) chain, which present specific challenges and necessitate a rational approach to formulation design.
The Critical Role of Helper Lipids
Due to electrostatic repulsion from its negatively charged phosphate group and the steric hindrance from its bulky inositol headgroup, SAPI does not readily form stable bilayers on its own. To overcome this, the inclusion of "helper lipids" is essential.[4]
-
Phosphatidylcholine (PC): A zwitterionic phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), is commonly used as the primary structural component of the liposome. Its cylindrical shape is conducive to bilayer formation.
-
Cholesterol: This rigid, sterol molecule is a critical component for stabilizing liposomes containing SAPI. Cholesterol intercalates into the lipid bilayer, modulating membrane fluidity, reducing permeability, and increasing the mechanical strength of the vesicle.[5] Its presence helps to accommodate the kinked structure of the arachidonoyl chain and mitigate the destabilizing effects of the negatively charged SAPI headgroups.
Mitigating Oxidative Instability
The arachidonoyl chain of SAPI is highly susceptible to oxidation due to its four double bonds. Lipid peroxidation can lead to the degradation of the liposome structure and the generation of reactive byproducts. To ensure the chemical integrity of the formulation, the inclusion of a lipophilic antioxidant is strongly recommended.
-
α-Tocopherol (Vitamin E): This antioxidant integrates into the lipid bilayer and effectively scavenges free radicals, thereby protecting the unsaturated fatty acid chains from oxidative damage.[1]
PART 2: Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation and characterization of SAPI-containing liposomes.
Materials and Reagents
| Component | Recommended Source | Purpose |
| This compound (SAPI) | Avanti Polar Lipids | Active lipid component |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Avanti Polar Lipids | Primary structural lipid |
| Cholesterol | Sigma-Aldrich | Membrane stabilizer |
| α-Tocopherol | Sigma-Aldrich | Antioxidant |
| Chloroform, HPLC grade | Fisher Scientific | Lipid solvent |
| Methanol, HPLC grade | Fisher Scientific | Lipid co-solvent |
| Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4) | Prepared in-house | Aqueous phase for liposome formation |
Protocol 1: Preparation of SAPI Liposomes by Thin-Film Hydration and Extrusion
This protocol is based on the widely used thin-film hydration method, which involves the formation of a thin lipid film followed by hydration with an aqueous buffer.[6][7][8] Subsequent extrusion is performed to produce unilamellar vesicles with a defined size distribution.
Step 1: Lipid Mixture Preparation
-
In a clean, round-bottom flask, combine the desired lipids in chloroform. A recommended starting molar ratio is POPC:Cholesterol:SAPI at 65:30:5 . Add α-tocopherol at 0.5 mol% of the total lipid concentration.
-
Thoroughly mix the lipids by vortexing to ensure a homogenous solution.
Step 2: Thin-Film Formation
-
Attach the round-bottom flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 37-40°C.
-
Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[9]
-
Once the film appears dry, continue to evaporate under high vacuum for at least 2 hours to remove any residual solvent.[9]
Step 3: Hydration of the Lipid Film
-
Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture. For this formulation, 50-60°C is appropriate.
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).
-
Agitate the flask by hand or on a rotary shaker (without vacuum) for 30-60 minutes. The lipid film will gradually swell and disperse to form a milky suspension of multilamellar vesicles (MLVs).[10]
Step 4: Liposome Sizing by Extrusion
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder and the lipid suspension to the hydration temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[7]
-
The resulting liposome suspension should appear translucent to slightly opalescent.
Workflow for Liposome Preparation
References
- 1. The Influence of Phosphoinositide Lipids in the Molecular Biology of Membrane Proteins: Recent Insights from Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nano.ajums.ac.ir [nano.ajums.ac.ir]
- 4. jddtonline.info [jddtonline.info]
- 5. The interaction energies of cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine in spread mixed monolayers at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) for the Investigation of Protein-Lipid Interactions
For: Researchers, scientists, and drug development professionals engaged in the study of cellular signaling and membrane-associated biological processes.
Abstract
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a biologically significant phospholipid and a key precursor to the phosphoinositide (PIP) family of second messengers. The precise regulation of protein interactions with membrane lipids is fundamental to a vast array of cellular activities, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1] SAPI, and its phosphorylated derivatives, play a crucial role by creating specific recognition sites on cellular membranes for a multitude of effector proteins, often through specialized lipid-binding domains such as the Pleckstrin Homology (PH), Phox Homology (PX), and FYVE domains. This guide provides an in-depth exploration of the applications of SAPI in studying these critical protein-lipid interactions, offering detailed protocols for its use in robust biophysical and cell-based assay systems.
Introduction: The Central Role of SAPI in Cellular Signaling
Phosphatidylinositol (PI) and its phosphorylated forms, the phosphoinositides, are low-abundance lipids that reside primarily in the cytosolic leaflet of cellular membranes.[2] They are central figures in a complex signaling network, where their phosphorylation state is tightly controlled by a suite of specific kinases and phosphatases. This dynamic turnover creates a complex signaling language, enabling the recruitment and activation of specific proteins to distinct membrane compartments at precise times.[3]
SAPI is a prominent molecular species of PI, featuring a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position. This specific acyl chain composition is prevalent in mammalian cell signaling. The inositol headgroup of SAPI can be phosphorylated at the 3, 4, and 5 positions of the inositol ring, generating seven distinct phosphoinositide species, each with a unique signaling role.[4] Understanding how proteins selectively recognize and bind to SAPI and its phosphorylated derivatives is therefore essential for deciphering the mechanisms of cellular regulation and identifying potential targets for therapeutic intervention.
This document serves as a technical guide for leveraging SAPI in various experimental platforms to dissect the intricacies of protein-lipid interactions. We will delve into the preparation of SAPI-containing model membranes and their application in powerful analytical techniques.
Physicochemical Properties and Handling of SAPI
A thorough understanding of the physical and chemical properties of SAPI is critical for its effective use in experimental systems.
| Property | Value | Source |
| Molecular Formula | C47H83O13P | [5] |
| Molecular Weight | 887.13 g/mol | [5] |
| Physical State | Powder/Solid | - |
| Solubility | Soluble in organic solvents like chloroform and methanol | [6] |
| Storage | Store at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the arachidonoyl chain. | [7] |
Key Handling Considerations:
-
Oxidation: The arachidonic acid moiety in SAPI is susceptible to oxidation. It is imperative to handle SAPI under an inert gas (nitrogen or argon) whenever possible, especially when in solution. Use solvents that have been purged with inert gas.
-
Aqueous Insolubility: SAPI is insoluble in aqueous buffers. To study its interactions with proteins, it must be incorporated into a membrane mimetic system, such as liposomes, nanodiscs, or micelles.[8]
-
Purity: The purity of SAPI is crucial for reproducible results. Use high-purity SAPI from a reputable supplier and verify its integrity if possible, particularly after prolonged storage.
In Vitro Methodologies: Reconstituting Interactions
To isolate and quantitatively measure the direct interaction between a protein and SAPI, in vitro systems using model membranes are indispensable.
Liposome-Based Assays
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are the most common model system for studying protein-lipid interactions as they mimic the natural presentation of lipids in a membrane.[9]
Caption: Workflow for liposome preparation and binding assay.
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) containing SAPI and their use in a co-sedimentation assay to qualitatively or semi-quantitatively assess protein binding.[10][11]
Materials:
-
This compound (SAPI)
-
Carrier lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Chloroform, HPLC grade
-
Hydration/Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Purified protein of interest
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Lipid Film Formation:
-
In a glass vial, combine the desired lipids dissolved in chloroform. A typical molar ratio is 5-10% SAPI and 90-95% carrier lipid (POPC).
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Add the desired volume of hydration buffer to the dried lipid film to achieve a final lipid concentration of 1-5 mg/mL.[6]
-
Vortex the vial vigorously for 5-10 minutes to resuspend the lipid film, creating multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the MLV suspension through the extruder 11-21 times to generate LUVs of a uniform size.[13]
-
-
Co-sedimentation Assay:
-
In a micro-ultracentrifuge tube, combine your purified protein (at a fixed concentration) with the SAPI-containing liposomes (or control liposomes lacking SAPI).
-
Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes.[14]
-
Carefully collect the supernatant (unbound protein fraction).
-
Wash the pellet gently with binding buffer and then resuspend it in a volume equal to the supernatant (bound protein fraction).
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. Increased protein in the pellet fraction in the presence of SAPI-containing liposomes indicates a direct interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time, quantitative analysis of binding kinetics and affinity.[15] For protein-lipid interactions, SAPI-containing liposomes are immobilized on a sensor chip, and the protein of interest is flowed over the surface.[16]
Caption: Key steps in an SPR experiment for protein-lipid analysis.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip, designed for capturing lipid vesicles)[15]
-
SAPI-containing LUVs and control LUVs (prepared as in section 3.1)
-
SPR running buffer (filtered and degassed, e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)[15]
-
Purified protein of interest (analyte) at various concentrations
-
Regeneration solution (e.g., 50 mM NaOH)[15]
Procedure:
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate the L1 sensor chip with running buffer.
-
Inject the SAPI-containing LUVs over one flow cell and control LUVs (lacking SAPI) over a reference flow cell. The liposomes will be captured on the lipophilic surface of the L1 chip. Aim for a capture level of 500-1000 Response Units (RU).
-
-
Binding Analysis:
-
Inject a series of concentrations of your protein of interest (analyte) over both the active and reference flow cells at a constant flow rate (e.g., 30 µL/min).[17] Start with a broad concentration range spanning the expected dissociation constant (Kd).
-
Monitor the association phase (protein injection) and the dissociation phase (buffer flow) in real-time. The resulting sensorgram plots the change in RU over time.
-
-
Regeneration:
-
After each protein injection cycle, inject a pulse of regeneration solution (e.g., 50 mM NaOH) to remove the bound protein without disrupting the immobilized liposome layer.[15] Test regeneration conditions carefully to ensure the surface is stable.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on protein-lipid interactions, allowing for the mapping of binding interfaces and the characterization of conformational changes upon binding.[18] Due to the large size of liposomes, which would lead to poor quality NMR spectra, SAPI is typically incorporated into smaller membrane mimetics like micelles or nanodiscs for solution NMR studies.[1][8]
Materials:
-
Isotopically labeled (¹⁵N or ¹³C/¹⁵N) purified protein of interest
-
SAPI
-
Detergent for micelle formation (e.g., dodecylphosphocholine, DPC) or components for nanodisc assembly (membrane scaffold protein, lipids)
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock of SAPI-containing micelles or nanodiscs. For micelles, co-solubilize SAPI and DPC in an organic solvent, evaporate the solvent, and hydrate with NMR buffer above the critical micelle concentration.[8] For nanodiscs, follow established self-assembly protocols.[19]
-
Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration (typically 0.1-0.5 mM) in the NMR buffer.[20]
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair.
-
Perform a titration by adding increasing amounts of the SAPI-containing micelles/nanodiscs to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration. Protein residues that are part of the binding interface or undergo a conformational change upon binding will show a shift in their corresponding peak positions (chemical shift perturbations, CSPs).
-
Map the residues with significant CSPs onto the protein's structure to identify the binding site.
-
The magnitude of the chemical shift changes can be plotted against the lipid concentration to estimate the binding affinity (Kd).
-
Cell-Based Methodologies: Probing Interactions in a Biological Context
Cell-based assays are crucial for validating the biological relevance of in vitro findings and understanding how SAPI-protein interactions function within the complex cellular environment.
Live-Cell Imaging of Protein Translocation
A common consequence of a protein binding to a specific phosphoinositide in the plasma membrane is its translocation from the cytosol to the membrane. This can be visualized using fluorescence microscopy by tagging the protein of interest with a fluorescent protein (e.g., GFP).
Caption: General workflow for visualizing protein translocation to membranes.
This protocol describes how to visualize the translocation of a GFP-tagged PH domain (which binds to phosphorylated SAPI derivatives like PI(4,5)P₂) to the plasma membrane upon cell stimulation.[2]
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Cell culture medium, FBS, and reagents
-
Plasmid encoding the protein of interest (e.g., a PH domain) fused to GFP
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope (Confocal or TIRF) equipped with an environmental chamber (37°C, 5% CO₂)
-
Agonist to stimulate phosphoinositide production (e.g., a growth factor or carbachol to activate PLC)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells onto glass-bottom imaging dishes. Allow them to adhere and grow to 50-70% confluency.
-
Transfect the cells with the GFP-PH domain plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 18-24 hours for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with a live-cell imaging medium (e.g., FluoroBrite DMEM).[21]
-
Place the dish on the microscope stage within the pre-warmed environmental chamber.
-
Identify a cell expressing a low to moderate level of the GFP-fusion protein. Initially, the fluorescence should be predominantly cytosolic.
-
Begin time-lapse image acquisition, capturing images every 5-10 seconds.
-
-
Cell Stimulation and Data Acquisition:
-
After acquiring a stable baseline of 5-10 frames, add the agonist to the dish to stimulate the production of the target phosphoinositide at the plasma membrane.
-
Continue acquiring images to capture the translocation of the GFP-tagged protein from the cytosol to the plasma membrane.
-
Continue imaging until the response has peaked and started to decline or plateau.
-
-
Image Analysis:
-
Quantify the change in fluorescence intensity over time. This is often done by measuring the mean fluorescence intensity in a region of interest (ROI) placed at the plasma membrane and another in the cytosol.
-
Calculate the ratio of membrane-to-cytosol fluorescence for each time point. A plot of this ratio over time will show the dynamics of protein translocation in response to the stimulus.[22]
-
Applications in Drug Development
The specific interactions between proteins and phosphoinositides like SAPI are critical nodes in signaling pathways that are often dysregulated in diseases such as cancer and metabolic disorders. Therefore, these interactions represent attractive targets for drug development.
-
Target Validation: The protocols described herein can be used to validate whether a specific SAPI-protein interaction is essential for a disease-related pathway.
-
High-Throughput Screening: Biophysical assays like SPR can be adapted for higher throughput to screen for small molecules that inhibit or modulate a specific protein-SAPI interaction.
-
Mechanism of Action Studies: For compounds identified through screening, these detailed assays can elucidate the precise mechanism by which they disrupt the protein-lipid interaction, providing crucial information for lead optimization.
By providing a robust platform to study the molecular details of these interactions, SAPI is an invaluable tool for the development of novel therapeutics that target lipid signaling pathways.
References
-
Balla, T. (2006). Live cell imaging of phosphoinositide dynamics with fluorescent protein domains. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(8), 913-920. [Link]
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Bio-Rad Laboratories, Inc. (2012). Highly Efficient Lipoparticle Capture and SPR Binding Kinetics of a Membrane Protein Using the ProteOn™ XPR36 Protein Interaction Array System. Bio-Radiations. [Link]
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Bucur, O., et al. (2023). Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. Protocols.io. [Link]
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Fasimoye, R., et al. (2023). Preparation of unilamellar liposomes. Protocols.io. [Link]
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Galiano, M. R., & Ye, Q. (2015). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in Molecular Biology, 1278, 337-351. [Link]
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Janshoff, A., & Steinem, C. (2013). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Methods in Molecular Biology, 974, 345-364. [Link]
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I-NMR. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. Methods in Molecular Biology, 1009, 261-271. [Link]
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Klenchin, V. A., & Chappell, T. G. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1232. [Link]
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Liu, A. P., et al. (2018). PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells. Journal of Visualized Experiments, (136), 57788. [Link]
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Mutsafi, Y., et al. (2023). Liposome preparation. Protocols.io. [Link]
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Opella, S. J. (2004). Structure Determination of Membrane Proteins by NMR Spectroscopy. Annual Review of Biophysics and Biomolecular Structure, 33, 533-562. [Link]
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PubChem. (n.d.). 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
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Stauffer, T. P., et al. (1998). Visualization of cellular phosphoinositide pools with GFP-fused protein-domains. Current Biology, 8(10), 343-346. [Link]
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Hammond, G. R. V., & Balla, T. (2015). Probing and imaging phospholipid dynamics in live cells. Life Metabolism, 3(4), loae014. [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Várnai, P., & Balla, T. (2008). Live cell imaging of phosphoinositides with expressed inositide-binding protein domains. Methods in Cell Biology, 87, 295-316. [Link]
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Grilc, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3699. [Link]
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Valentine, K. G., & Wand, A. J. (2024). An NMR Approach for Investigating Membrane Protein-Lipid Interactions Using Native Reverse Micelles. Protein Science, 33(7), e4786. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Liu, Y., et al. (2021). Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins. Nature Communications, 12(1), 4339. [Link]
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Julkowska, M. M., et al. (2013). Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions. Wageningen University & Research. [Link]
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Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid-Protein Interactions. ResearchGate. [Link]
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Brocker, C., et al. (2014). Determination of Sec18-Lipid Interactions by Liposome-Binding Assay. Methods in Molecular Biology, 1174, 151-158. [Link]
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Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid-Protein Interactions. ResearchGate. [Link]
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Hagn, F., et al. (2018). From nanodiscs to isotropic bicelles: a procedure for solution NMR studies of detergent sensitive integral membrane proteins. bioRxiv. [Link]
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De Camilli, P., et al. (1996). Phosphoinositides as Regulators in Membrane Traffic. Science, 271(5255), 1533-1539. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Balla, T., et al. (2000). VISUALIZIATION OF CELLULAR PHOSPHOINOSITIDE POOLS WITH GFP-FUSED PROTEIN-DOMAINS. Journal of Cell Science, 113(Pt 6), 1013-1025. [Link]
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Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. Springer Nature Experiments. [Link]
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ResearchGate. (2016). How can I investigate translocation of PH-domain containing molecules, like Akt, to the membrane?. [Link]
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PubChem. (n.d.). 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 5-phosphate. Retrieved from [Link]
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Woscholski, R. (2014). Sample Preparation and Technical Setup for NMR Spectroscopy with Integral Membrane Proteins. Methods in Molecular Biology, 1149, 395-412. [Link]
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Sahu, I. D., et al. (2013). Nanodiscs and Solution NMR: preparation, application and challenges. Biochemistry, 52(38), 6627-6635. [Link]
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Navigating the Complex Landscape of Phosphoinositide Signaling: A Guide to Commercial Sources and Applications of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol Standards
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, phosphoinositides play a pivotal role as key second messengers and components of cell membranes. Among these, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a specific molecular species of phosphatidylinositol (PI), is of significant interest due to its prevalence in mammalian cells and its role as a precursor to potent signaling molecules. This application note serves as a detailed guide to the commercial sources of high-purity SAPI standards and provides robust protocols for their use in critical research applications.
The Significance of this compound (SAPI) in Cellular Processes
Phosphatidylinositol, and by extension SAPI, is a fundamental component of the inner leaflet of the plasma membrane. While it is a minor constituent in terms of overall lipid content, its metabolic derivatives are central to a multitude of signaling pathways that govern cell growth, proliferation, survival, and membrane trafficking.[1][2][3] The phosphorylation of the inositol headgroup of PI by a family of kinases generates various phosphoinositides (PIPs), such as PI(4,5)P2 and PI(3,4,5)P3, which act as docking sites for signaling proteins and are substrates for enzymes like phospholipase C (PLC).[2][3]
The specific acyl chain composition of SAPI, with a saturated stearic acid (18:0) at the sn-1 position and the polyunsaturated arachidonic acid (20:4) at the sn-2 position, is not arbitrary. This particular structure is a key substrate for the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3) upon hydrolysis by PLC, both of which are critical second messengers. Furthermore, the release of arachidonic acid from SAPI by phospholipase A2 is a rate-limiting step in the production of eicosanoids, a class of potent inflammatory mediators. Given its central role as a metabolic precursor, the availability of high-purity SAPI standards is indispensable for the accurate investigation of these signaling pathways.
Commercial Sources for High-Purity SAPI Standards
The selection of a reliable SAPI standard is a critical first step for any experimental work. The purity, formulation, and proper characterization of the standard directly impact the validity and reproducibility of research findings. Several reputable suppliers specialize in the synthesis and purification of high-quality lipids. Below is a comparative overview of leading commercial sources for SAPI standards.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Avanti Polar Lipids | 18:0-20:4 PI (ammonium salt) | 850144P | >99% | Powder | -20°C |
| Cayman Chemical | This compound | Not specified | ≥98% | Solution in ethanol | -20°C |
| Echelon Biosciences | This compound | P-9018 | Not specified | Lyophilized powder | -20°C |
Note: Researchers should always refer to the supplier's technical datasheet and certificate of analysis for the most up-to-date and lot-specific information.
Essential Protocols for the Application of SAPI Standards
The utility of SAPI standards spans a range of applications, from serving as a substrate in enzymatic assays to acting as a standard in mass spectrometry-based lipidomics. This section provides detailed protocols for the effective use of SAPI in these key experimental workflows.
Handling and Reconstitution of Lyophilized SAPI Standards
Proper handling and reconstitution of lyophilized lipid standards are paramount to maintaining their structural integrity and ensuring accurate concentrations in downstream applications.
Rationale: Phosphoinositides, particularly those with unsaturated acyl chains like arachidonic acid, are susceptible to oxidation. The use of inert gas and storage at low temperatures minimizes this degradation. Sonication or vortexing in appropriate solvents is necessary to overcome the low aqueous solubility of lipids and ensure a homogenous suspension.
Protocol:
-
Before opening, allow the vial of lyophilized SAPI to warm to room temperature to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a stream of inert gas (e.g., argon or nitrogen), add the desired solvent. For many applications, a stock solution can be prepared in a solvent like ethanol or a chloroform:methanol mixture. For direct use in aqueous assays, reconstitution in a buffer containing a carrier like fatty-acid-free BSA may be necessary.
-
Vortex or sonicate the solution gently in a bath sonicator until the lipid is fully dissolved. Visual clarity of the solution should be achieved.
-
Store the reconstituted stock solution in a tightly sealed glass vial at -20°C or -80°C under an inert atmosphere. Minimize freeze-thaw cycles.
Application in Quantitative Mass Spectrometry (LC-MS/MS)
SAPI standards are crucial for the accurate quantification of endogenous phosphatidylinositol species in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: Stable isotope-labeled internal standards are ideal for mass spectrometry; however, when unavailable, a well-characterized non-labeled standard like SAPI can be used to create a calibration curve for relative or absolute quantification. The chromatographic and mass spectrometric parameters must be optimized for the specific lipid of interest. SAPI has been successfully used as a reference in LC-MS/MS analysis to identify PI(18:0/20:4) in biological extracts.
Protocol: Preparation of a Calibration Curve
-
Prepare a stock solution of SAPI of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., ethanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the analyte in the biological samples.
-
Prepare a fixed concentration of an appropriate internal standard (ideally a stable isotope-labeled PI, or a non-endogenous PI species) to be spiked into each calibration standard and unknown sample.
-
Analyze the calibration standards by LC-MS/MS using an optimized method for phosphatidylinositols.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the SAPI standard.
-
Process and analyze the biological samples under the same conditions and use the calibration curve to determine the concentration of endogenous SAPI.
Caption: General Workflow for a Phospholipase C (PLC) Enzymatic Assay using SAPI.
The Central Role of Phosphatidylinositol in Signaling Cascades
While much of the focus in phosphoinositide signaling is on the phosphorylated derivatives, the parent molecule, phosphatidylinositol, is the lynchpin of the entire pathway. Its synthesis and presentation at the cytosolic face of cellular membranes are tightly regulated processes. [3]The phosphorylation of PI by PI kinases initiates a cascade of events that lead to the recruitment and activation of a plethora of downstream effector proteins, ultimately controlling fundamental cellular processes like cell survival, proliferation, and cytoskeletal organization. [1][3]
Caption: Simplified Phosphatidylinositol Signaling Pathway.
Conclusion
The availability of high-purity this compound standards from reputable commercial sources is fundamental to advancing our understanding of phosphoinositide signaling. The protocols outlined in this application note provide a solid foundation for researchers to confidently employ these standards in a variety of critical experimental applications. By adhering to best practices in handling, reconstitution, and application, the scientific community can continue to unravel the complexities of lipid-mediated signaling pathways, paving the way for new therapeutic interventions in a host of human diseases.
References
-
Lee, Y., et al. (2012). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of Lipid Research, 53(7), 1476-1484. Available at: [Link]
-
Michell, R. H. (2019). The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series. Journal of Lipid Research, 60(2), 248-250. Available at: [Link]
-
MDPI. (2020). Regulation of Phosphoinositide Signaling by Scaffolds at Cytoplasmic Membranes. International Journal of Molecular Sciences, 21(21), 8234. Available at: [Link]
-
Longdom Publishing. (n.d.). A Brief note on Phosphatidylinositol (PI) Signal Pathway. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Maximizing the Stability of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) in Solution
Welcome to the technical support guide for 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). As a critical component in cell signaling research, the integrity of SAPI is paramount for obtaining reliable and reproducible experimental data.[1][2] However, its unique structure, featuring a polyunsaturated arachidonoyl chain, makes it highly susceptible to degradation.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles of SAPI instability. Here, you will find in-depth troubleshooting advice, preventative best practices, and detailed protocols to ensure the stability of SAPI throughout your experimental workflow.
Section 1: The Core Challenge: Understanding SAPI Instability
The primary challenge in working with SAPI stems from the arachidonic acid moiety at the sn-2 position.[3] Arachidonic acid is a polyunsaturated fatty acid (PUFA) with four cis-double bonds, which are highly vulnerable to two main degradation pathways: Oxidative Peroxidation and Hydrolysis .
-
Oxidative Peroxidation : This is the most significant and rapid degradation pathway.[5] The double bonds in the arachidonoyl chain are susceptible to attack by atmospheric oxygen and free radicals, initiating a self-propagating chain reaction.[5][6][7] This process is accelerated by exposure to light, heat, and trace metal ions, leading to a heterogeneous mixture of oxidized lipid species that can compromise or alter biological activity.[8][9]
-
Hydrolysis : The ester bonds linking the fatty acid chains to the glycerol backbone, and the phosphodiester bond linking the glycerol to the inositol headgroup, can be cleaved by water. This hydrolysis is significantly accelerated at non-neutral pH and by the presence of phospholipase enzymes.[10][11] This degradation results in the formation of lysophospholipids, free fatty acids, and diacylglycerol, altering the molecule's physical and chemical properties.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, linking them to potential SAPI degradation and offering targeted solutions.
Issue 1: My assay results are inconsistent, or the signal diminishes over the experiment's duration.
-
Possible Cause: This is a classic sign of SAPI degradation in your aqueous working solution. Once transferred from an organic solvent to an aqueous buffer, the lipid is exposed to dissolved oxygen and water, initiating rapid oxidation and hydrolysis.[5][12] The concentration of active, intact SAPI decreases over time, leading to non-reproducible results.
-
Troubleshooting & Optimization:
-
Prepare Solutions Fresh: Always prepare the aqueous working solution of SAPI immediately before adding it to your assay. Do not store SAPI in aqueous buffers.
-
De-gas Buffers: Before resuspending your lipid film, thoroughly de-gas all aqueous buffers by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a vacuum system. This minimizes the dissolved oxygen available for oxidation.
-
Work on Ice: Keep all SAPI-containing solutions on ice to slow down the rate of chemical degradation.[5]
-
Run a Time-Course Control: To verify degradation, run your assay with a control where SAPI is pre-incubated in the assay buffer for the maximum duration of your experiment before adding other components. A significant drop in signal compared to a freshly prepared sample will confirm instability under your assay conditions.
-
Issue 2: I observe unexpected or broad peaks during Mass Spectrometry (LC-MS) analysis.
-
Possible Cause: The appearance of extraneous peaks, often with higher m/z values (e.g., +16, +32 Da), is indicative of oxidation products.[13] Broad or tailing peaks can suggest the presence of hydrolyzed species (lysophospholipids) or aggregates resulting from degradation.
-
Troubleshooting & Optimization:
-
Incorporate an Antioxidant: For samples intended for storage or analysis, add an antioxidant like Butylated Hydroxytoluene (BHT) at a final concentration of 50-100 µM to the organic solvent during extraction or storage.[14] BHT is a radical scavenger that effectively inhibits lipid peroxidation.[15]
-
Use High-Purity Solvents: Ensure all organic solvents (e.g., chloroform, methanol) are of high purity (HPLC or MS grade). Lower-grade solvents can contain peroxides or metal ion impurities that catalyze oxidation.[8]
-
Inert Atmosphere Handling: During sample preparation, evaporate organic solvents under a gentle stream of nitrogen or argon rather than air. Store all lipid extracts under an inert atmosphere at -80°C.[8][16]
-
Check System for Contamination: Ensure the LC-MS system is clean. Contaminants can cause background noise and ion suppression, complicating data interpretation.[5]
-
Issue 3: My lipid vesicles (liposomes) or micelles are aggregating or failing to form correctly.
-
Possible Cause: The chemical integrity of the SAPI molecule is crucial for proper self-assembly into lipid bilayers or micelles.
-
Hydrolysis of the phosphate headgroup alters its charge, disrupting the electrostatic interactions necessary for stable vesicle formation.[17][18]
-
Oxidation of the arachidonoyl chain introduces polar groups (hydroperoxides) into the hydrophobic core, altering lipid packing and membrane curvature, which can lead to instability and aggregation.
-
-
Troubleshooting & Optimization:
-
Strict pH Control: Prepare vesicles in a de-gassed buffer with a tightly controlled pH, typically between 6.5 and 7.5. The pKa of the phosphoinositol headgroup is in this range, and deviations can alter its protonation state and subsequent intermolecular interactions.[17][19]
-
Use Freshly Prepared Lipid: Prepare liposomes only from a fresh, unoxidized stock of SAPI. Do not use stock solutions that have been stored for long periods without verification of their integrity.
-
Incorporate Chelating Agents: Consider adding a small amount of a chelating agent like EDTA (100 µM) to your aqueous buffer. EDTA will sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze lipid oxidation.[5]
-
Characterize Vesicles Promptly: Analyze the size and stability of your vesicles (e.g., using Dynamic Light Scattering) immediately after preparation and again after a short incubation at the experimental temperature to assess their stability.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the absolute best way to store SAPI upon receiving it?
A1: SAPI should be stored as a dry powder or in a high-purity organic solvent.
-
As a Powder: Store in a glass vial with a Teflon-lined cap at -20°C or, preferably, -80°C.[8][16] Before opening, allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder, which can cause hydrolysis.
-
In Organic Solvent: For longer-term storage, dissolving SAPI in a high-purity, peroxide-free organic solvent (like a chloroform:methanol 2:1 v/v mixture) is recommended.[20][21] Overlay the solution with argon or nitrogen, seal tightly with a Teflon-lined cap, and store at -80°C in the dark.[8][16]
Q2: Which solvent should I use to prepare my stock solution?
A2: A mixture of chloroform and methanol (e.g., 2:1 or 9:1 v/v) is highly effective for dissolving phospholipids.[20][21] For applications sensitive to chloroform, high-purity ethanol can be an alternative, though solubility may be lower.[22] Crucially, never use plastic containers for storing organic solutions of lipids , as plasticizers can leach into the solvent and contaminate your sample.[16] Always use glass vials with Teflon-lined caps.
Q3: How can I prepare stable aqueous solutions of SAPI for cell-based assays?
A3: You cannot prepare a truly "stable" aqueous stock solution. The best practice is to prepare an aqueous working solution immediately before use via the lipid film hydration method. This involves evaporating the organic solvent from an aliquot of your stock solution to create a thin lipid film, followed by rehydration with your de-gassed cell culture medium or buffer. See Protocol 4.2 for a detailed methodology.
Q4: Should I add antioxidants to my SAPI solutions?
A4: Yes, for organic stock solutions intended for storage, adding an antioxidant like BHT is a highly recommended preventative measure.[5][14] For aqueous solutions used in acute experiments, the priority should be to remove oxygen by de-gassing the buffer. Adding antioxidants to aqueous solutions can be complex, as some may interfere with your assay or have off-target biological effects. If you must, use water-soluble antioxidants like Trolox and validate their compatibility with your system.
Q5: How many times can I safely freeze-thaw my organic stock solution?
A5: You should minimize freeze-thaw cycles as much as possible.[8] Each cycle increases the risk of water condensation and oxygen introduction. The best practice is to aliquot your main organic stock solution into smaller, single-use volumes upon preparation. This way, you only thaw the amount you need for a given experiment.
Section 4: Protocols & Best Practices
Adherence to rigorous handling protocols is the most effective way to preserve the integrity of SAPI.
Protocol 4.1: Preparation of a Stable Organic Stock Solution
-
Equilibrate: Allow the vial of powdered SAPI to warm to room temperature for at least 20-30 minutes before opening.
-
Weigh (if necessary): If starting from a solid, weigh the required amount in a glass container. Perform this step as quickly as possible to minimize air exposure.
-
Add Solvent: Add the appropriate volume of high-purity, degassed organic solvent (e.g., chloroform:methanol 2:1) to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve: Vortex briefly until the lipid is fully dissolved. Sonication in a bath sonicator for 2-5 minutes can aid dissolution if needed.
-
Inert Gas Purge: Gently blow a stream of inert gas (argon or nitrogen) over the surface of the solution for 30-60 seconds to displace all oxygen from the vial's headspace.
-
Seal & Store: Immediately cap the vial tightly with a Teflon-lined cap. Wrap the vial in aluminum foil to protect it from light and store it at -80°C.
-
Aliquot (Optional but Recommended): For frequent use, aliquot the stock solution into smaller, single-use glass vials, purging each with inert gas before sealing and storing at -80°C.
Protocol 4.2: Preparation of an Aqueous Working Solution (Lipid Film Method)
-
Aliquot Stock: Transfer the required volume of the organic stock solution into a clean glass tube or vial.
-
Evaporate Solvent: Dry the lipid into a thin film at the bottom of the tube. The most effective method is to use a gentle stream of nitrogen or argon while slowly rotating the tube. Avoid high heat. A vacuum desiccator can also be used.
-
Final Dry: Place the tube under high vacuum for at least 1 hour to remove any residual solvent.
-
Prepare Buffer: While the lipid is drying, thoroughly de-gas the aqueous buffer or cell culture medium you will use for rehydration.
-
Rehydrate: Add the pre-warmed (to assay temperature), de-gassed buffer to the dried lipid film.
-
Vortex: Vortex the tube vigorously for 1-2 minutes to resuspend the lipid. The solution may appear slightly hazy, which is normal for liposome suspensions.
-
Sonicate (Optional): For smaller, more uniform vesicles, sonicate the suspension in a bath sonicator. Keep the sample on ice during sonication to prevent overheating. Monitor sonication time carefully to avoid degradation.
-
Use Immediately: Use the freshly prepared aqueous solution without delay.
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troubleshooting low signal of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol in mass spec
Introduction
Welcome to the technical support guide for the analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol, commonly abbreviated as PI(18:0/20:4) or SAPI. As a critical signaling lipid, accurate quantification of PI(18:0/20:4) is paramount in many areas of research. However, its unique physicochemical properties—a polar headgroup combined with long, unsaturated acyl chains—present significant challenges for mass spectrometry analysis. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issue encountered by researchers: low signal intensity . We will dissect the analytical workflow, from sample collection to data acquisition, providing expert insights and actionable protocols to enhance your signal and ensure data integrity.
The Troubleshooting Workflow: A Systematic Approach
A low signal for PI(18:0/20:4) is rarely due to a single cause. It is often a cumulative effect of suboptimal conditions at various stages. Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical progression for identifying and resolving the root cause of poor signal intensity.
Caption: A systematic workflow for troubleshooting low PI(18:0/20:4) signal.
Troubleshooting Guide & FAQs
Part A: Sample Preparation & Extraction
Question 1: Am I losing my PI(18:0/20:4) during sample extraction?
This is the most common point of analyte loss. Phosphatidylinositols (PIs) are amphipathic and can be lost at multiple steps if the protocol is not optimized.
Answer:
-
Extraction Method Choice: For PIs, which are highly polar lipids, traditional lipid extraction methods like the Folch or Bligh-Dyer procedures are highly effective.[1] These methods use a chloroform/methanol mixture to partition lipids into an organic phase, away from polar metabolites. For highly protein-bound samples, an initial protein precipitation step with a solvent like isopropanol can be beneficial to release lipids before extraction.[2]
-
Acidification is Key: PIs, especially the phosphorylated phosphoinositides (PIPs), are acidic and can bind tightly to proteins and other matrix components. Performing the extraction under acidic conditions (e.g., by adding a small amount of HCl to the solvent mixture) helps to neutralize the phosphate groups, disrupting these interactions and dramatically improving recovery.
-
Phase Partitioning: During liquid-liquid extraction (LLE), ensure complete phase separation by thorough vortexing followed by centrifugation.[1] Incomplete partitioning will lead to analyte loss in the aqueous or protein interface layers.
-
Use of Internal Standards: The most reliable way to assess and correct for recovery is to use a stable isotope-labeled internal standard (SIL-IS), such as PI(17:0/20:4). This standard should be added at the very beginning of the sample preparation process to account for losses at every step.[3]
Protocol Spotlight: Acidified Bligh-Dyer Extraction
-
To 100 µL of aqueous sample (e.g., cell lysate, plasma), add your SIL-IS.
-
Add 375 µL of 1:2 (v/v) Chloroform:Methanol. Vortex vigorously for 2 minutes.
-
Add 125 µL of Chloroform. Vortex for 30 seconds.
-
Add 125 µL of 1 M HCl. Vortex for 30 seconds. This is the critical acidification step.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer using a glass syringe.
-
Dry the extract under a stream of nitrogen and reconstitute in an appropriate injection solvent (e.g., 90:10 Methanol:Chloroform).
Part B: Liquid Chromatography (LC)
Question 2: My PI(18:0/20:4) peak is broad, tailing, or not showing up at the expected retention time. What's wrong with my chromatography?
Poor chromatography directly translates to poor sensitivity due to signal dilution and potential ion suppression.
Answer:
-
Column Chemistry: Reversed-phase (RP) C18 columns are commonly used for lipidomics.[4][5] However, the highly polar inositol headgroup of PIs can lead to poor retention and peak shape on standard C18 phases. Consider using a column with a different selectivity (e.g., C30) or an embedded polar group (e.g., "Aqua" type columns) to improve peak shape.
-
Mobile Phase Additives: The phosphate moiety on PI(18:0/20:4) can interact with residual silanols on the silica support, causing peak tailing. Using a weak acid like formic acid (0.1%) or an ion-pairing reagent in the mobile phase can mitigate these interactions.[6][7] However, be aware that strong ion-pairing agents can cause significant ion suppression in the MS source. Ammonium acetate or ammonium formate are generally good choices that are compatible with both positive and negative ion modes.[6]
-
Gradient Optimization: A shallow, optimized gradient is crucial for separating PI(18:0/20:4) from other isobaric lipid species and matrix components that can cause ion suppression.
-
Alternative Chromatography: For highly polar lipids that are problematic in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC separates compounds based on polarity and can provide superior retention and separation for PIs.[8]
| Parameter | Recommended Starting Point (Reversed-Phase) | Rationale |
| Column | C18 or C30, < 2.5 µm particle size | Provides good hydrophobic retention for the acyl chains. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Formic Acid | Buffers the mobile phase and provides ions for adduct formation. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50) + 10 mM Ammonium Acetate | Strong organic solvent to elute lipids. |
| Flow Rate | 0.2 - 0.4 mL/min (for standard analytical columns) | Balances analysis time with chromatographic efficiency. |
| Column Temp | 40 - 55 °C | Reduces mobile phase viscosity and can improve peak shape. |
Part C: Mass Spectrometer (MS) Source & Ionization
Question 3: I'm not seeing my precursor ion. Is my PI(18:0/20:4) not ionizing efficiently?
If the analyte reaches the MS source but doesn't form ions, no signal will be detected. This is a critical control point.
Answer:
-
Ionization Mode is Crucial: PI(18:0/20:4) contains an acidic phosphate group. Therefore, it ionizes most efficiently in negative ion mode electrospray ionization (ESI) to form the deprotonated molecule, [M-H]⁻ .[3][6] While positive ion adducts ([M+Na]⁺, [M+NH₄]⁺) can sometimes be observed, their intensity is typically much lower, leading to poor sensitivity.[8]
-
Source Parameter Optimization: ESI source parameters must be optimized specifically for lipids, which can behave differently from small molecules.
-
Capillary Voltage: In negative mode, a typical starting point is -2.5 to -4.0 kV.
-
Gas Flows (Nebulizer & Drying Gas): These must be sufficient to desolvate the lipid ions effectively without causing excessive fragmentation in the source.
-
Drying Gas Temperature: A temperature of 250-350 °C is a good starting range. Too high a temperature can cause thermal degradation of the polyunsaturated arachidonoyl chain.
-
-
Ion Suppression: Co-eluting compounds from the biological matrix can compete with your analyte for ionization, suppressing its signal.[3] This is why good chromatography is essential. If you suspect ion suppression, try diluting your sample. If the signal for PI(18:0/20:4) increases relative to the internal standard upon dilution, suppression is likely occurring.
Part D: Tandem Mass Spectrometry (MS/MS)
Question 4: I see a precursor ion, but my MRM signal is weak. Are my transitions correct?
Incorrect or suboptimal Multiple Reaction Monitoring (MRM) transitions are a common reason for low signal in targeted quantitative experiments.
Answer:
The key to a sensitive MRM assay is selecting fragment ions (product ions) that are both specific and abundant. For PI(18:0/20:4) in negative ion mode, fragmentation occurs at predictable locations.
Caption: Key MS/MS fragments of PI(18:0/20:4) in negative ion mode.
Recommended MRM Transitions:
The most specific and often most abundant product ions are the fatty acyl carboxylate anions resulting from the cleavage of the ester bonds.
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Identity | Collision Energy (CE) | Notes |
| 885.55 | 283.26 | Stearate (18:0) anion | Optimize (start ~35-45 V) | Quantifier: High abundance, specific to the sn-1 chain. |
| 885.55 | 303.23 | Arachidonate (20:4) anion | Optimize (start ~35-45 V) | Qualifier: Confirms identity, specific to the sn-2 chain. |
| 885.55 | 241.01 | Inositol monophosphate anion | Optimize (start ~25-35 V) | Can be used for class-specific screening but is less specific for the acyl chains.[8] |
-
Collision Energy (CE) Optimization: The CE values in the table are starting points. You must empirically optimize the CE for each transition on your specific instrument. Infuse a standard and perform a CE ramp experiment to find the voltage that yields the maximum product ion intensity. Using a suboptimal CE can reduce signal by over 90%.
-
Mass Accuracy: Ensure your mass spectrometer is properly calibrated. Even a small mass accuracy error can cause you to be slightly off the peak center, drastically reducing the measured signal.
By systematically addressing each of these potential failure points—from the initial extraction to the final MS/MS detection—you can effectively diagnose and resolve the causes of low signal for PI(18:0/20:4), leading to more robust and reliable scientific outcomes.
References
-
Lee, J. Y., et al. (2015). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of Lipid Research, 56(8), 1684-1693. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Liquid chromatography-mass spectrometry (LC-MS) separation of.... Retrieved from [Link]
-
Klose, C., et al. (2018). A novel sample preparation strategy for shotgun lipidomics of phospholipids employing multilamellar vesicles. Analytical and Bioanalytical Chemistry, 410(24), 6197-6205. Retrieved from [Link]
-
LCGC International. (2023). Investigating Phosphatidylinositols Using LC–MS/MS Techniques. Retrieved from [Link]
-
Reis, A., et al. (2023). Analysis of Phosphatidylinositol Modifications by Reactive Nitrogen Species Using LC-MS: Coming to Grips with Their Nitroxidative Susceptibility. Journal of the American Society for Mass Spectrometry, 34(7), 1361-1371. Retrieved from [Link]
-
Hsu, F. F., et al. (2020). Lipidome-Wide Characterization of Phosphatidylinositols and Phosphatidylglycerols on C=C Location Level. Metabolites, 10(7), 284. Retrieved from [Link]
-
Aldrovandi, M., et al. (2012). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 52(1), 1-17. Retrieved from [Link]
-
Wang, T., et al. (2016). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 88(12), 6432-6439. Retrieved from [Link]
-
Czarzasta, K., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 22(16), 8827. Retrieved from [Link]
Sources
- 1. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sfrbm.org [sfrbm.org]
- 7. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidome-Wide Characterization of Phosphatidylinositols and Phosphatidylglycerols on C=C Location Level - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the extraction of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol from tissues
Technical Support Center: Optimizing SAPI Extraction
Welcome to the technical support center for the optimization of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) extraction from tissues. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their methodologies for this challenging but critical lipid molecule. As a key species of phosphatidylinositol (PI), SAPI is not just a structural component of membranes but a vital precursor in signaling pathways that regulate numerous cellular processes.
The accurate quantification of SAPI is predicated on an efficient and reproducible extraction protocol. However, due to its low abundance, high polarity, and the chemical lability of its arachidonoyl moiety, extracting SAPI is fraught with challenges.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting Q&A format to help you navigate these complexities, enhance your recovery, and ensure the integrity of your results.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during your SAPI extraction experiments. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My SAPI yield is consistently low or undetectable. What are the most likely causes and how can I fix this?
Low yield is the most common issue in phosphoinositide analysis. The problem can typically be traced back to one of three areas: inefficient extraction from the tissue matrix, loss during phase separation, or degradation during the procedure.
Mechanistic Insight: SAPI is a highly polar, acidic phospholipid.[3] Standard neutral lipid extraction protocols are often insufficient because the negatively charged phosphate groups on the inositol headgroup limit SAPI's solubility in the organic (chloroform) phase. Furthermore, the C20:4 arachidonoyl chain is a polyunsaturated fatty acid (PUFA) highly susceptible to oxidation, which can lead to significant sample loss if not properly managed.[4]
Actionable Solutions:
-
Implement an Acidified Extraction Protocol: The use of an acidified solvent system (e.g., with HCl) is non-negotiable for phosphoinositides. Acidification protonates the phosphate groups, neutralizing their negative charge and dramatically increasing their partitioning into the organic phase.[2][5] The Folch method, with its higher solvent-to-sample ratio, is generally more effective than the Bligh & Dyer method for extracting less abundant lipids like SAPI from complex tissues.[6][7]
-
Ensure Rapid and Thorough Homogenization: The extraction must begin immediately after tissue collection to minimize enzymatic degradation by phospholipases. Snap-freeze tissue in liquid nitrogen and store it at -80°C. Homogenize the frozen tissue directly in the ice-cold, acidified extraction solvent. Incomplete homogenization is a primary cause of low yield.
-
Prevent Oxidation of the Arachidonoyl Chain:
-
Work quickly and on ice at all times.
-
Consider performing the extraction under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Supplement your extraction solvents with an antioxidant like Butylated Hydroxytoluene (BHT) at a final concentration of ~0.005%.
-
-
Optimize Phase Separation: After adding saline solution to induce phase separation, ensure a complete separation by centrifuging at a sufficient force (e.g., 2000 x g for 10 minutes). Incomplete separation can leave SAPI trapped at the interface or in the upper aqueous phase.
Below is a workflow diagram illustrating the key decision points for troubleshooting low SAPI yield.
Caption: Troubleshooting flowchart for low SAPI yield.
Q2: My downstream mass spectrometry analysis shows a lot of interference. How can I clean up my lipid extract?
A crude Folch extract contains a complex mixture of all lipid classes, including abundant neutral lipids (like triglycerides and cholesterol esters) and other phospholipids that can cause ion suppression during mass spectrometry, masking the SAPI signal.[8]
Mechanistic Insight: Solid-Phase Extraction (SPE) is a chromatographic technique used to separate compounds from a mixture based on their physical and chemical properties.[9][10] For lipidomics, silica-based SPE cartridges are commonly used. By using a series of solvents with increasing polarity, you can selectively elute different lipid classes, thereby enriching your fraction of interest (acidic phospholipids) while removing interfering compounds.[11]
Actionable Solutions:
-
Employ Silica-Based SPE: After obtaining your total lipid extract, dry it down under nitrogen and resuspend it in a non-polar solvent like chloroform or hexane.
-
Follow a Stepwise Elution Protocol: A typical elution scheme involves sequential washes to remove different lipid classes before eluting your target SAPI. A validated protocol is provided in the "Experimental Protocols" section of this guide.
-
Use High-Purity Solvents: Ensure all solvents used for SPE are HPLC-grade or higher to avoid introducing contaminants.
| SPE Elution Step | Typical Solvent System | Lipid Classes Eluted | Fate of SAPI |
| 1. Conditioning | Chloroform | - | SAPI is retained |
| 2. Sample Loading | Sample in Chloroform | - | SAPI is retained |
| 3. Neutral Lipid Elution | Chloroform:Methanol (98:2, v/v) | Cholesterol, Triglycerides | SAPI is retained |
| 4. Glycolipid/Ceramide Elution | Acetone | Glycolipids, Ceramides | SAPI is retained |
| 5. Acidic Lipid Elution | Chloroform:Methanol:Water (e.g., 30:50:20) or a buffered system | Phosphatidylinositol (SAPI) , Phosphatidic Acid, Phosphatidylserine | SAPI is eluted |
Q3: I am unsure if the signal I'm seeing is truly this compound. How can I confirm its identity?
Confirming the exact molecular species is critical and requires high-resolution analytical techniques.
Mechanistic Insight: Mass spectrometry (MS) is the definitive tool for lipid identification. High-resolution MS (like Orbitrap or TOF) provides an accurate mass measurement of the parent ion. Tandem MS (MS/MS or MSn) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions that confirms the headgroup and the specific fatty acyl chains.[12][13] The fragmentation pattern can help distinguish between sn-positional isomers (e.g., SAPI vs. 1-arachidonoyl-2-stearoyl-PI), although this can be complex.[14]
Actionable Solutions:
-
Accurate Mass Measurement: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretical exact mass of SAPI (C47H83O13P, MW: 887.13).[15]
-
Perform Tandem MS (MS/MS): Fragment the parent ion with an m/z corresponding to SAPI. Look for characteristic fragment ions corresponding to:
-
The phosphoinositol headgroup.
-
Loss of the stearoyl chain (C18:0).
-
Loss of the arachidonoyl chain (C20:4).
-
-
Use an Internal Standard: The most robust method for both identification and quantification is the use of a stable isotope-labeled internal standard (e.g., 1-stearoyl-d35-2-arachidonoyl-sn-glycero-3-phosphoinositol). This standard will co-elute with the endogenous SAPI and have a known mass shift, providing unequivocal confirmation and allowing for accurate quantification that corrects for extraction losses.
Frequently Asked Questions (FAQs)
-
What is the primary difference between the Folch and Bligh & Dyer methods for SAPI extraction? The main difference lies in the solvent-to-sample ratios. The Folch method uses a much larger volume of solvent (20:1 solvent:sample), making it more effective for exhaustive extraction of all lipid classes, especially low-abundance ones like SAPI.[7][16] The Bligh & Dyer method uses less solvent and is faster but may result in lower recovery for highly polar or low-abundance lipids in samples with high lipid content.[7][17] For tissue analysis targeting SAPI, an acidified Folch method is the recommended starting point.
-
How critical is the "acid wash" step in the Folch protocol? It is absolutely critical. After the initial extraction and addition of saline to form two phases, some protocols recommend washing the lower organic phase with a pre-equilibrated "acidic upper phase" solvent mixture. This step helps to back-extract any non-lipid contaminants and ensures that the acidic phospholipids remain fully protonated and in the organic layer.
-
How should I store my final lipid extract? Lipid extracts, especially those containing PUFAs, are prone to degradation. After extraction and purification, the sample should be dried under a stream of inert gas (nitrogen or argon), resuspended in a suitable solvent (e.g., chloroform:methanol 2:1), and stored in a sealed glass vial at -80°C. For long-term storage, flushing the vial with inert gas before sealing is highly recommended.
Experimental Protocols
Protocol 1: Acidified Folch Extraction for SAPI from Tissues
This protocol is optimized for the recovery of acidic phospholipids from a tissue sample of approximately 100 mg.
Reagents & Equipment:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Concentrated HCl
-
0.9% NaCl solution
-
Butylated Hydroxytoluene (BHT)
-
Dounce or rotor-stator homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen or Argon gas line for drying
Procedure:
-
Prepare Solvents:
-
Extraction Solvent (Acidified Chloroform:Methanol): Prepare a 2:1 (v/v) mixture of chloroform:methanol. Add BHT to a final concentration of 0.005%. Just before use, add concentrated HCl to a final concentration of 0.25 N. Prepare this fresh and keep on ice.
-
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue. Do not allow it to thaw.
-
Immediately place the frozen tissue in a glass homogenizer tube containing 2 mL of ice-cold Extraction Solvent.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Monophasic Extraction:
-
Transfer the homogenate to a 15 mL glass centrifuge tube. Rinse the homogenizer with an additional 1 mL of Extraction Solvent and add it to the tube (total volume ~3 mL).
-
Agitate vigorously (vortex) for 15 minutes at 4°C.
-
-
Phase Separation:
-
Add 0.6 mL of 0.9% NaCl solution to the tube.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. You will see a lower organic phase, an upper aqueous phase, and a protein disk at the interface.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase and discard it.
-
Using a glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein disk. Transfer it to a new clean glass tube.
-
-
Drying:
-
Dry the collected organic phase under a gentle stream of nitrogen or argon gas.
-
The resulting lipid film is now ready for cleanup via SPE or for direct analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol uses a 100 mg silica SPE cartridge to fractionate the total lipid extract.
Reagents & Equipment:
-
Silica SPE Cartridge (e.g., 100 mg)
-
SPE vacuum manifold
-
All solvents should be HPLC Grade.
-
Solvent A: Chloroform
-
Solvent B: Chloroform:Methanol (98:2, v/v)
-
Solvent C: Acetone
-
Solvent D: Methanol
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridge on the manifold.
-
Wash with 3 mL of Solvent D (Methanol).
-
Equilibrate with 3 mL of Solvent A (Chloroform). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Resuspend the dried lipid film from Protocol 1 in 200 µL of Solvent A.
-
Load the sample onto the conditioned cartridge. Allow it to flow through slowly. Collect the flow-through if you wish to analyze very non-polar lipids.
-
-
Elution of Interferents:
-
Fraction 1 (Neutral Lipids): Elute with 2 mL of Solvent B. This fraction contains triglycerides and cholesterol esters. Discard this fraction.
-
Fraction 2 (Glycolipids): Elute with 2 mL of Solvent C. This fraction contains ceramides and some glycolipids. Discard this fraction.
-
-
Elution of SAPI:
-
Fraction 3 (Acidic Phospholipids): Place a clean collection tube under the cartridge. Elute the desired SAPI-containing fraction with 2 mL of Solvent D (Methanol).
-
-
Final Processing:
-
Dry the collected Fraction 3 under a stream of nitrogen. The resulting purified lipid film is now highly enriched in SAPI and ready for mass spectrometry analysis.
-
Caption: Overall workflow for SAPI extraction and purification.
References
-
Wenk, M. R., et al. (2003). A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. Nature Biotechnology. [Link]
-
Anderson, K. E., et al. (2013). Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry. Nature Methods. [Link]
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Cheng, J. X., et al. (2015). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research. [Link]
-
Clark, J., et al. (2011). Analysis of intact phosphoinositides in biological samples. Nature Methods. [Link]
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Pettitt, T. R., et al. (2006). Methods for analyzing phosphoinositides using mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Gozgit, J. M., et al. (2023). Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention. Frontiers in Oncology. [Link]
-
Traynor-Kaplan, A., et al. (2017). The uses and limitations of the analysis of cellular phosphoinositides by lipidomic and imaging methodologies. Sub-cellular biochemistry. [Link]
-
Wong, K., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research. [Link]
-
Gygi, S. P., et al. (2008). A solid phase extraction-based platform for rapid phosphoproteomic analysis. Journal of Proteome Research. [Link]
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MtoZ Biolabs. (Resource). How Are Lipids Extracted and Exosomes Isolated in Lipidomics Research?. MtoZ Biolabs Website. [Link]
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Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids. [Link]
-
Tallman, K. A., & Majumdar, S. (2012). The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method. Chemistry and Physics of Lipids. [Link]
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O'Donnell, V. B. (2008). Arachidonic acid as a bioactive molecule. Journal of Clinical Investigation. [Link]
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Jolles, P., & Hawthorne, J. N. (1985). Isolation, Separation, and Analysis of Phosphoinositides from Biological Sources. Methods in Enzymology. [Link]
-
PubChem. (Database Entry). 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 5-phosphate. National Center for Biotechnology Information. [Link]
-
Hsu, F. F. (2018). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Mass Spectrometry Reviews. [Link]
-
Organomation. (Resource). What is Solid Phase Extraction (SPE)?. Organomation Website. [Link]
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Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids. [Link]
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NIST. (Publication). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. Analytica Chimica ACTA. [Link]
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Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids. [Link]
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Chemistry LibreTexts. (Educational Resource). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
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Patsnap. (Resource). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]
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Christman, G. D., & Sloneker, J. H. (2005). Use of solid phase extraction in the biochemistry laboratory to separate different lipids. Biochemistry and Molecular Biology Education. [Link]
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Azenta Life Sciences. (Resource). Troubleshooting Low DNA Yield from Blood Samples: A Guide for Clinical Labs. Azenta Website. [Link]
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Kirschbaum, C., et al. (2020). Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization. Analytical and Bioanalytical Chemistry. [Link]
- Google Patents. (Patent). Compositions and methods for solid phase extraction of lipids.
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ResearchGate. (Publication). Fate of Phospholipids during Aqueous Extraction Processing of Peanut and Effect of Demulsification Treatments on Oil-phosphorus-content. Request PDF. [Link]
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Wenk, M. R., et al. (2022). A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. Nature Communications. [Link]
-
Kim, H. J., et al. (2022). Effect of Extraction Methods on the Extraction Yield of Total Lipid and Arachidonic Acid from Single Cell Oil, Mortierella sp.. Applied Sciences. [Link]
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Mason, J. T., et al. (1981). The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol. Journal of Lipid Research. [Link]
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Kagan, V. E., et al. (2023). Geometrical isomerization of arachidonic acid during lipid peroxidation interferes with ferroptosis. Nature Chemical Biology. [Link]
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Walter, A. M., et al. (2017). Phosphatidylinositol 4,5-bisphosphate optical uncaging potentiates exocytosis. eLife. [Link]
-
PacBio. (Guide). Low Yield Troubleshooting. PacBio Website. [Link]
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Krag, B., et al. (1987). Purification of arachidonic acid metabolites from cell cultures by octadecyl reversed phase cartridges. Prostaglandins, Leukotrienes and Medicine. [Link]
-
ResearchGate. (Forum Discussion). I am unable to get proper yield of DNA after purification using Qiagen kit is there any suggestions?. ResearchGate. [Link]
-
Kim, J., et al. (2009). The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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- 3. Isolation, Separation, and Analysis of Phosphoinositides from Biological Sources | Springer Nature Experiments [experiments.springernature.com]
- 4. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of intact phosphoinositides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 17. [PDF] Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol (SAPI)
Welcome to the technical support center for the analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful analysis of this oxidation-prone phospholipid.
Introduction: The Challenge of SAPI Analysis
This compound (SAPI) is a critical signaling lipid, but its analysis is notoriously challenging due to the presence of the polyunsaturated arachidonoyl chain. This feature makes SAPI highly susceptible to oxidation, which can lead to the generation of numerous artifacts, compromising the accuracy and reproducibility of experimental results. This guide provides a comprehensive resource to help you navigate these challenges and ensure the integrity of your SAPI analysis.
Frequently Asked Questions (FAQs)
Q1: Why is SAPI so prone to oxidation?
The arachidonic acid at the sn-2 position of SAPI contains four double bonds, making it a prime target for oxidation.[1][2] The oxidation process can be initiated by exposure to air (autoxidation), light (photo-oxidation), or enzymatic activity.[3][4][5] This leads to the formation of a variety of oxidation products, including hydroperoxides, hydroxides, and isoprostanes, which can complicate analysis.
Q2: What are the primary storage recommendations for SAPI standards?
To maintain the integrity of your SAPI standard, it is crucial to store it under conditions that minimize oxidation. Avanti Polar Lipids, a leading supplier of high-purity lipids, recommends storing polyunsaturated phospholipids like SAPI in a glass container with a Teflon-lined cap at -20°C or lower.[6] The container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen. Before opening, the vial should be allowed to warm to room temperature to prevent condensation of water on the lipid, which can promote hydrolysis.
Q3: What are the tell-tale signs of SAPI oxidation in my LC-MS data?
The appearance of unexpected peaks in your chromatogram is a primary indicator of SAPI oxidation. These peaks will have a higher mass-to-charge ratio (m/z) than the parent SAPI molecule, corresponding to the addition of one or more oxygen atoms. For example, you might observe peaks corresponding to SAPI + 16 Da (hydroxide), SAPI + 32 Da (hydroperoxide), or a series of other oxygenated species. Additionally, you may see a decrease in the intensity of the native SAPI peak over time.
Troubleshooting Guide
This section addresses common problems encountered during SAPI analysis and provides actionable solutions.
Problem 1: I'm seeing multiple peaks for my SAPI standard, even when it's freshly prepared.
Possible Causes:
-
In-source fragmentation: The high energy in the mass spectrometer's ion source can cause the SAPI molecule to fragment, leading to the appearance of multiple peaks.[1][7][8]
-
Oxidation during sample preparation or analysis: Even with careful handling, some degree of oxidation can occur.
-
Isomeric contaminants: The standard itself may contain small amounts of isomers.
Solutions:
-
Optimize MS source conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. A lower source temperature can also be beneficial.
-
Use a gentle ionization technique: Electrospray ionization (ESI) is generally considered a "soft" ionization technique suitable for fragile molecules like lipids.
-
Incorporate an antioxidant: Add an antioxidant like butylated hydroxytoluene (BHT) to your solvents and sample preparation solutions. A final concentration of 0.01% BHT is often effective.
-
Check the certificate of analysis: Review the documentation for your SAPI standard to check for any reported isomers.
Problem 2: My SAPI peak is broad and shows significant tailing.
Possible Causes:
-
Column contamination: Buildup of contaminants on the column can lead to poor peak shape.[9][10][11][12][13]
-
Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for SAPI.
-
Secondary interactions: The phosphate group of SAPI can interact with active sites on the column, causing tailing.
-
Dead volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[11]
Solutions:
-
Flush the column: Use a strong solvent wash to remove contaminants. If the problem persists, consider replacing the column.
-
Optimize the mobile phase: Ensure the pH is appropriate for your column and consider the use of mobile phase additives to improve peak shape.
-
Use a high-quality column: A column with good end-capping will minimize secondary interactions.
-
Minimize extra-column volume: Use the shortest possible tubing with the smallest appropriate internal diameter and ensure all connections are properly fitted.
Problem 3: I'm experiencing a loss of SAPI signal intensity over a sequence of injections.
Possible Causes:
-
Adsorption to surfaces: SAPI can adsorb to plastic and glass surfaces, leading to a decrease in the amount injected over time.
-
Degradation in the autosampler: If the autosampler is not kept cool, SAPI can degrade in the vial.
-
Carryover: Residual SAPI from a previous injection can contaminate subsequent runs.
Solutions:
-
Use appropriate vials and inserts: Use glass vials with Teflon-lined caps. For small volumes, consider using low-volume inserts.
-
Maintain a cool autosampler temperature: Set the autosampler temperature to 4°C to minimize degradation.
-
Optimize the wash solvent: Use a strong wash solvent in the autosampler to effectively clean the needle and injection port between runs. A mixture of isopropanol and acetonitrile is often effective.
Experimental Protocols
Protocol 1: Extraction of SAPI from Cultured Cells
This protocol is designed to extract SAPI from cultured cells while minimizing oxidation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol containing 0.01% BHT
-
Ice-cold chloroform containing 0.01% BHT
-
0.1 M HCl
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Wash cultured cells (approximately 1 x 107) twice with 5 mL of ice-cold PBS.[14]
-
Centrifuge at 600 x g for 10 minutes at 4°C and discard the supernatant.[14]
-
Add 0.8 mL of ice-cold methanol-0.1 M HCl (1:1, v/v) containing 0.01% BHT to the cell pellet.[14]
-
Add 0.4 mL of ice-cold chloroform containing 0.01% BHT.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to separate the phases.[14]
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Dry the sample under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.
-
Store the extracted sample at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of SAPI
This protocol provides a starting point for the LC-MS/MS analysis of SAPI. Optimization may be required for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm is a good starting point.
-
Mobile Phase A: 95:5 water:methanol with 0.1% formic acid.
-
Mobile Phase B: 60:35:5 isopropanol:methanol:water with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (Negative Ion Mode ESI):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V (optimize for minimal fragmentation)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy: 25-35 eV for MS/MS (optimize for characteristic fragments)
-
Precursor Ion (for SAPI): m/z 885.6 [M-H]-
-
Product Ions (for SAPI): Monitor for characteristic fragments such as the loss of the stearoyl chain (m/z 601.3) or the arachidonoyl chain (m/z 581.3).[1]
Data Presentation
Table 1: Common SAPI Adducts and Oxidation Products
| Species | m/z ([M-H]-) | Description |
| SAPI | 885.6 | Parent molecule |
| SAPI + O | 901.6 | Monohydroxide or epoxide |
| SAPI + 2O | 917.6 | Dihydroxide or hydroperoxide |
| SAPI + 3O | 933.6 | Trihydroxide |
Visualizations
Diagram 1: SAPI Oxidation Pathway
Caption: Simplified oxidation pathways of SAPI.
Diagram 2: SAPI Analytical Workflow
Caption: Overview of the analytical workflow for SAPI.
References
- Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- A new approach to measuring phosphoinositides in cells by mass spectrometry.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies.
- Storage and handling of Avanti Research lipids. Avanti Polar Lipids.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.
- Abnormal Peak Shapes. Shimadzu.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- AVANTI POLAR LIPIDS. Interchim.
- Methods for analyzing phosphoinositides using mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
- Methods for analyzing phosphoinositides using mass spectrometry. PubMed.
- Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research.
- Phospholipid Extraction and Mass Spectrometry Analysis.
- Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS.
- Comprehensive Analysis of Oxidized Arachidonoyl-containing Glycerophosphocholines using Ion Mobility Spectrometry-Mass Spectrometry.
- Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS.
- Structural motifs in primary oxidation products of palmitoyl-arachidonoyl-phosphatidylcholines by LC-MS/MS.
- mass spectrometric analysis of long-chain lipids. Methods in Enzymology.
- Avanti® Polar Lipids 18:1 (Δ9-Cis) PE (DOPE). SelectScience.
- Phospholipids. Avanti Polar Lipids.
- 08:0 PI(3,5)P2 powder 99 (TLC). Avanti Polar Lipids.
- Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic P
- Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository.
- Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy. Fritz Haber Institute.
Sources
- 1. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinh.cas.cn [sinh.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. ir.amolf.nl [ir.amolf.nl]
- 8. fhi.mpg.de [fhi.mpg.de]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
- 14. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
solubility issues with 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol and how to solve them
Welcome to the technical support resource for 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the common solubility challenges associated with this critical signaling lipid. Here, you will find in-depth FAQs, a practical troubleshooting guide, and detailed protocols to ensure the successful integration of SAPI into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAPI) and what is its role in research?
This compound, a specific form of phosphatidylinositol (PI), is a crucial phospholipid component of eukaryotic cell membranes.[1][2] Phosphoinositides, despite being minor lipid components, are vital for regulating a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton dynamics.[3][4][5][6] SAPI, with its specific acyl chains (a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position), mimics the structure of endogenous PIs found in cellular membranes. This makes it an invaluable tool for in vitro studies, such as reconstituting signaling pathways, studying lipid-protein interactions, and serving as a substrate for enzymes like phosphoinositide 3-kinases (PI3Ks).[7]
Q2: What makes SAPI challenging to dissolve?
The solubility issues with SAPI stem from its amphiphilic nature. The molecule has a polar, hydrophilic myo-inositol headgroup and two long, non-polar, hydrophobic fatty acid tails.[8][9] This dual characteristic means it does not readily dissolve in either purely aqueous or purely nonpolar organic solvents. At certain concentrations, these molecules can self-assemble into micelles or larger aggregates in aqueous solutions, leading to hazy or cloudy suspensions rather than true solutions. The long stearoyl (18:0) and arachidonoyl (20:4) chains contribute significantly to its hydrophobicity, making proper solvent selection critical.
Q3: What are the recommended solvents and preparation methods for SAPI?
Due to its amphiphilic properties, SAPI and similar phosphoinositides often require a mixture of solvents to achieve complete dissolution. A common approach is to use a combination of a nonpolar solvent, a polar solvent, and sometimes a small amount of an acidic aqueous solution to ensure the headgroup is properly solvated.
For a detailed, step-by-step protocol, please refer to the Experimental Protocols section below. A summary of suitable solvent systems can be found in the Solubility Data Table . Generally, mixtures like chloroform:methanol:water are effective.[10][11]
Q4: My SAPI solution appears hazy or cloudy. What does this indicate and how can it be resolved?
A hazy or cloudy appearance typically indicates that the SAPI has not fully dissolved and has formed micelles or larger aggregates. This is common when attempting to dissolve it in aqueous buffers directly or if the concentration is too high for the chosen solvent system.
Causality: The hydrophobic tails of the SAPI molecules aggregate to minimize contact with the polar solvent, while the hydrophilic headgroups face outward. This self-assembly is a thermodynamically favorable process above a certain concentration known as the critical micelle concentration (CMC).
Solutions:
-
Sonication: Brief periods of bath sonication can help break up aggregates and facilitate dissolution. It is crucial to use a water bath sonicator and keep the sample on ice to prevent localized heating, which can degrade the heat-sensitive arachidonoyl chain.
-
Dilution: If the concentration is too high, diluting the sample with more of the same solvent system can lower the concentration below the CMC, leading to a clear solution.
-
Co-solvent Addition: Adding a small amount of a more compatible co-solvent (e.g., adding methanol to a chloroform-based solution) can improve solubility.[12]
Q5: How should I store SAPI, both in powdered form and in solution, to ensure its stability?
Proper storage is critical to prevent degradation, particularly oxidation of the polyunsaturated arachidonoyl chain.
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C under an inert atmosphere (like argon or nitrogen) if possible. The product should be stable for at least two years under these conditions.[13]
-
Solutions: For long-term storage, it is highly recommended to store solutions at -80°C in glass vials. Prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation. Solutions in organic solvents should be overlaid with an inert gas before sealing. Aqueous solutions are less stable and should ideally be prepared fresh; if storage is necessary, they should be kept at 4°C for no more than 1-2 days.[10]
Q6: What are the primary signs of SAPI degradation?
The arachidonoyl group in SAPI is susceptible to oxidation. Oxidative degradation can alter the molecule's biological activity and its ability to interact with proteins. Signs of degradation may not always be visible, but you should be cautious if you observe:
-
A change in the color of the lyophilized powder or solution.
-
Reduced activity in your biological assays compared to a fresh sample.
-
The appearance of unexpected peaks when analyzed by techniques like HPLC or mass spectrometry.
To mitigate this, always handle the lipid with care, use deoxygenated solvents when possible for long-term storage, and minimize its exposure to air and light.[10]
Troubleshooting Guide: Common Solubility Problems
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Lyophilized powder fails to dissolve in the initial solvent. | 1. Incorrect Solvent Choice: The solvent system lacks the appropriate polarity to solvate both the hydrophilic headgroup and hydrophobic tails. 2. Insufficient Agitation: The powder is clumped at the bottom and has not been adequately dispersed. 3. Low Temperature: The energy barrier for dissolution has not been overcome. | 1. Switch to a Co-Solvent System: Use a recommended mixture like Chloroform:Methanol:Water (e.g., in a 20:10:1 ratio).[10] The chloroform solvates the acyl chains while methanol and water solvate the polar headgroup, creating a stable solution. 2. Gentle Vortexing: Vortex the vial gently to disperse the powder before adding the full volume of solvent. 3. Brief, Gentle Warming: Warm the solution briefly to 30-37°C. This increases molecular motion and can aid dissolution. Caution: Do not overheat, as this can cause lipid degradation. |
| Solution is persistently hazy after initial dissolution attempts. | 1. Micelle Formation: The concentration is above the critical micelle concentration (CMC) in the current solvent system. 2. Incomplete Solvation: The solvent ratio may not be optimal for the specific concentration of SAPI. | 1. Controlled Sonication: Use a bath sonicator for 5-10 minutes, keeping the sample cool. The ultrasonic waves provide the energy to break down aggregates into individual monomers, resulting in a clear solution. 2. Adjust Solvent Ratio: Add a small volume of a co-solvent (e.g., a few microliters of methanol or water) to improve the solvation of the polar headgroup and disrupt micelle formation. |
| Precipitate forms in the stock solution after freeze-thaw cycles. | 1. Lipid Coming Out of Solution: At low temperatures, the solubility of SAPI decreases, causing it to precipitate. 2. Solvent Evaporation: If the vial is not perfectly sealed, evaporation of the more volatile solvent component (e.g., chloroform) can alter the solvent ratio, reducing solubility. | 1. Re-dissolve with Gentle Warming: Before use, allow the aliquot to warm to room temperature, then vortex gently. If necessary, warm briefly to 30-37°C and sonicate for a few minutes until the solution is clear. 2. Use High-Quality Vials: Store stock solutions in glass vials with PTFE-lined caps to ensure an airtight seal. Using aliquots minimizes the number of times the main stock is opened. |
Solubility Data Table
| Solvent System | Max Recommended Concentration | Procedure & Notes |
| Chloroform:Methanol:Water (20:10:1, v/v/v) | ~10 mg/mL[10] | Add solvent to the lyophilized powder, vortex gently. Brief sonication may be required for a completely clear solution. Ideal for creating a concentrated organic stock. |
| Chloroform:Methanol:Water (3:3:1, v/v/v) | ~1 mg/mL[11] | A more polar mixture suitable for some applications. May be more prone to forming hazy solutions at higher concentrations. |
| Ethanol:PBS (pH 7.2) (1:2, v/v) | ~0.3-1 mg/mL[13][14] | For aqueous-based assays. First, dissolve SAPI in ethanol, then add the PBS buffer dropwise while vortexing. The final solution may be slightly hazy, indicating micelle formation, which can be acceptable for some applications like vesicle preparation. |
| Water | ~5 mg/mL[10] | Dissolution in pure water is possible but often yields a slightly hazy solution near the solubility limit.[10] Extensive sonication is typically required. Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated SAPI Stock in an Organic Co-Solvent System
This protocol is designed to create a stable, concentrated stock solution for long-term storage and for use in experiments where an organic solvent is tolerable (e.g., lipid film preparation for vesicle formation).
Materials:
-
Lyophilized this compound (SAPI)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure Water
-
Glass vial with PTFE-lined cap
-
Argon or Nitrogen gas (optional, but recommended)
-
Bath sonicator
Methodology:
-
Pre-chill Solvents: Place the chloroform, methanol, and water on ice.
-
Prepare Solvent Mixture: In a separate glass container, prepare the required volume of Chloroform:Methanol:Water at a 20:10:1 ratio. Mix thoroughly.
-
Equilibrate SAPI: Allow the vial of lyophilized SAPI to warm to room temperature before opening to prevent condensation.
-
Dissolution: Add the prepared solvent mixture to the SAPI vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex: Cap the vial tightly and vortex gently for 1-2 minutes.
-
Assess Clarity: Observe the solution. If it is not perfectly clear, proceed to the next step.
-
Sonication: Place the vial in a bath sonicator filled with ice-cold water. Sonicate in short bursts (1-2 minutes at a time) for a total of 5-10 minutes, or until the solution is clear.
-
Storage: For long-term storage, overlay the solution with argon or nitrogen gas, cap tightly, and store at -80°C.
Visualization of Experimental Workflow
The following diagram outlines the decision-making process for effectively dissolving SAPI and troubleshooting common issues.
Caption: Decision workflow for dissolving SAPI.
References
- Vertex AI Search. (2023).
- Sigma-Aldrich. a-Phosphatidylinositol 4,5-diphosphate sodium salt from bovine brain (P9763)
- Cayman Chemical. 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE.
- Dickson, E. J., & Hille, B. (2019). Phosphoinositide transport and metabolism at membrane contact sites. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(5), 825-835.
- Surber, C. (n.d.).
- Cremona, O., & De Camilli, P. (2001). Protein-lipid interactions and phosphoinositide metabolism in membrane traffic: Insights from vesicle recycling in nerve terminals. Journal of Cell Science, 114(6), 1041-1052.
- Cayman Chemical. PtdIns-(4,5)-P 2 (1,2-dipalmitoyl) (sodium salt).
- Amidon, G., et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Frenkel, O. (n.d.). Solving solubility issues in modern APIs. TAPI.
- Cayman Chemical. 1-Stearoyl-2-15(S)
- He, C., et al. (2021). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. International Journal of Molecular Sciences, 22(16), 8887.
- Hammond, G. R. V. (2016). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids. Biochemical Journal, 473(15), 2207–2232.
- PubChem.
- ResearchGate. (2025). Phosphoinositides as regulators of membrane contact sites | Request PDF.
- Benchchem. Common problems in FPI-1523 experiments.
- Bioengineer.org. (2026).
- MedChemExpress. This compound | Endogenous Metabolite.
- Balla, T. (2007). Detection and manipulation of phosphoinositides. Journal of Cell Science, 120(2), 201-202.
- Balla, T. (2013). Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation. Physiological Reviews, 93(3), 1019-1137.
- BioHippo. This compound.
- Wikipedia. (2023).
- Ren, J. [The Thought Emporium]. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.
- Levin, R., Grinstein, S., & Schlam, D. (2015). Phosphoinositides and Engulfment. The Journal of membrane biology, 248(4), 605-617.
- De Matteis, M. A., & Godi, A. (2004). Phosphoinositides and vesicular membrane traffic. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1685(1-3), 1-8.
- BioCat GmbH.
- CymitQuimica. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol.
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- MedChemExpress. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) ammonium | Biochemical Assay Reagent.
- Sigma-Aldrich. 1-Stearoyl-2-arachidonoyl-sn-glycerol 98.
- Ke, L., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(4), 2115-2124.
- Ananthanarayanan, B., et al. (2021). Phosphatidylinositol phosphate binding domains exhibit complex dissociation properties at the inner leaflet of plasma membrane s. bioRxiv.
- Creative Proteomics.
- Balla, T., & Várnai, P. (2002). VISUALIZIATION OF CELLULAR PHOSPHOINOSITIDE POOLS WITH GFP-FUSED PROTEIN-DOMAINS. Annual review of physiology, 64, 25-50.
- Cremona, O., & De Camilli, P. (2001). Phosphoinositides in membrane traffic at the synapse. Journal of Cell Science, 114(6), 1041-1052.
- Sigma-Aldrich. Duolink® PLA Troubleshooting Guide.
- Strahl, T., & Thorner, J. (2007). Synthesis and Function of Membrane Phosphoinositides in Budding Yeast, Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(3), 353-404.
- Nanda, A., & Cocco, L. (2013). PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism. Advances in experimental medicine and biology, 991, 85-104.
- Poudel, K. R., et al. (2016). Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) Specifically Induces Membrane Penetration and Deformation by Bin/Amphiphysin/Rvs (BAR) Domains. The Journal of biological chemistry, 291(32), 16683-16694.
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- 12. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
reducing analytical variability in 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol quantification
A cornerstone of reproducible lipidomics is the mitigation of analytical variability. This is particularly true for low-abundance, biologically critical species like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols. It provides a framework for understanding the why behind methodological choices, empowering you to troubleshoot effectively and ensure the integrity of your quantitative data.
This guide is structured as a series of common questions and challenges encountered in the field. Each section provides not only a solution but also the fundamental principles, ensuring a deeper understanding that can be adapted to your specific experimental context.
Part 1: Foundational Strategy - Internal Standards & Sample Preparation
The greatest sources of variability in lipid quantification are often introduced at the very beginning of the workflow: during sample handling and extraction. Addressing these robustly is non-negotiable for accurate results.
FAQ 1: I'm seeing high variability between sample replicates. Could my choice of internal standard be the cause?
Answer:
Yes, absolutely. The choice of internal standard (IS) is arguably the single most critical factor for achieving high-precision quantification in mass spectrometry. For SAPI, the gold standard is a structurally identical, stable isotope-labeled internal standard.[1][2]
Expertise & Causality:
An ideal internal standard must co-behave with the analyte of interest through every step of the analytical process—extraction, derivatization (if any), chromatography, and ionization. A stable isotope-labeled (SIL) standard, such as SAPI-d5 (with five deuterium atoms on the stearoyl chain), is biochemically indistinguishable from endogenous SAPI. It will have the same extraction efficiency from complex matrices like plasma and will co-elute chromatographically.
Because the SIL-IS and the endogenous analyte are only differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, any sample loss or matrix-induced ionization suppression will affect both compounds proportionally. The ratio of the analyte peak area to the IS peak area remains constant, thus correcting for these sources of error. Using a different lipid class or even a different PI species as an IS cannot provide this level of correction and will introduce significant, unpredictable variance.[3]
Trustworthiness through Self-Validation:
By spiking your sample with a known concentration of the SIL-IS before the extraction process begins, your entire workflow becomes a self-validating system.[2] A consistent ratio of analyte to IS across your technical replicates is a strong indicator of a robust and reproducible method.
FAQ 2: My recoveries are low and inconsistent. Which extraction method is most reliable for SAPI from plasma or tissue?
Answer:
For phosphoinositides like SAPI, which are bound within complex protein and lipid matrices, a biphasic liquid-liquid extraction (LLE) is superior to simpler, single-phase protein precipitation methods. The modified Bligh & Dyer method is highly recommended for its efficiency in extracting polar lipids while simultaneously removing many interfering substances.[4][5]
Expertise & Causality:
Single-phase extractions, such as adding only methanol or acetonitrile, can efficiently precipitate proteins but often fail to fully solubilize and recover all lipid classes, especially non-polar ones.[5][6] The Bligh & Dyer method creates a biphasic system of chloroform, methanol, and water. This partitioning is critical:
-
Methanol disrupts protein-lipid interactions and denatures proteins.
-
Chloroform acts as the primary solvent for lipids, drawing them into a distinct organic phase.
-
Water creates an upper aqueous phase, sequestering highly polar contaminants (salts, sugars, etc.) away from your lipids.
This clean separation minimizes ion suppression during the subsequent LC-MS analysis. While other methods like using methyl-tert-butyl ether (MTBE) exist, the chloroform-based biphasic extraction remains a highly robust and well-characterized starting point for SAPI.[4]
Experimental Protocol: Modified Bligh & Dyer Extraction for Plasma
-
Preparation: In a glass tube, combine 20 µL of plasma with 100 µL of ice-cold methanol.
-
Internal Standard Spiking: Add your stable isotope-labeled SAPI internal standard at a known concentration. This step is crucial and must be done before extraction.
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Organic Solvent Addition: Add 200 µL of ice-cold chloroform. Vortex for 2 minutes.
-
Phase Separation: Add 100 µL of water. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection: Three layers will be visible: an upper aqueous layer, a central protein disk, and a lower organic (chloroform) layer containing your lipids. Carefully aspirate the lower organic layer, avoiding the protein interface.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid film in a precise volume of a solvent appropriate for your LC method (e.g., Acetonitrile/Isopropanol 1:1 v/v).
Workflow Visualization: Bligh & Dyer Extraction
Caption: Bligh & Dyer method for robust SAPI extraction and sample cleanup.
Part 2: Troubleshooting Chromatographic Separation
SAPI is one of many PI (38:4) isomers. Without adequate chromatographic resolution, you risk co-elution and inaccurate quantification.
FAQ 3: My SAPI peak is broad and not well-separated from other isomers. Should I use Reversed-Phase or HILIC?
Answer:
For highly polar molecules like phosphoinositides, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior separation and peak shape compared to traditional reversed-phase (RP) chromatography.[7][8][9]
Expertise & Causality:
-
Reversed-Phase (RP) Chromatography: In RP (e.g., with a C18 column), retention is driven by hydrophobic interactions. Highly polar molecules like SAPI have minimal interaction with the nonpolar stationary phase and tend to elute very early, often near the solvent front, with poor retention and resolution from other polar lipids.[10]
-
HILIC Chromatography: HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A thin layer of water forms on the stationary phase, and polar analytes are retained by partitioning into this aqueous layer. This mechanism is ideal for retaining and separating compounds based on the polarity of their headgroups, making it perfect for distinguishing phospholipid classes and even species within a class.[11]
Data Presentation: Column Chemistry Comparison
| Feature | Reversed-Phase (C18) | HILIC (Amide/Silica) | Rationale for SAPI Analysis |
| Stationary Phase | Nonpolar (Hydrophobic) | Polar (Hydrophilic) | HILIC's polar phase interacts strongly with SAPI's phosphoinositol headgroup. |
| Retention Mechanism | Hydrophobic Interaction | Partitioning, Hydrogen Bonding | HILIC provides much stronger retention for polar SAPI, moving it away from the void volume. |
| Typical Elution Order | Polar analytes elute first | Nonpolar analytes elute first | HILIC provides better separation of polar isomers that are poorly resolved in RP. |
| Peak Shape for SAPI | Often poor, fronting | Typically sharp and symmetrical | Stronger, more specific interactions lead to better peak shapes. |
Troubleshooting Logic: Optimizing Your HILIC Separation
Caption: Logical workflow for transitioning from RP to an optimized HILIC method.
Part 3: Mass Spectrometry & Data Confirmation
Even with perfect extraction and chromatography, verification of analyte identity is paramount.
FAQ 4: How can I be certain that the peak I'm quantifying is SAPI and not another PI (38:4) isomer?
Answer:
Definitive identification requires a combination of chromatographic data and tandem mass spectrometry (MS/MS). You must confirm not only the correct mass but also the specific fatty acid constituents.
Authoritative Grounding & Confirmation:
-
Retention Time Matching: The most fundamental check is to compare the retention time of your analyte peak with that of a certified this compound reference standard, analyzed under identical conditions.
-
High-Resolution Accurate Mass (HRAM): Using an instrument like an Orbitrap or Q-TOF, confirm that the precursor ion's measured m/z is within a tight mass tolerance (<5 ppm) of the theoretical exact mass for SAPI ([M-H]⁻ at m/z 885.5501).
-
MS/MS Fragmentation Analysis: This is the most critical step for structural confirmation. Isolate the precursor ion (m/z 885.5) and fragment it. The resulting product ions are diagnostic of the fatty acyl chains. For SAPI, you must observe characteristic fragments corresponding to:
-
Stearate (18:0): A carboxylate anion at m/z 283.26
-
Arachidonate (20:4): A carboxylate anion at m/z 303.23
-
The presence of both of these specific fragments confirms the fatty acid composition.[12] The absence of one, or the presence of other fatty acid fragments, would indicate you are observing an isomer.
Data Presentation: MS/MS Confirmation Criteria
| Parameter | Expected Result for SAPI | What it Confirms |
| Precursor Ion (MS1) | m/z 885.5501 ([M-H]⁻) | Correct elemental formula for PI (38:4) |
| Product Ion 1 (MS2) | m/z 283.26 | Presence of the stearoyl (18:0) chain |
| Product Ion 2 (MS2) | m/z 303.23 | Presence of the arachidonoyl (20:4) chain |
| Retention Time | Matches certified standard | Correct isomer based on chromatography |
By rigorously applying these three checks—retention time, accurate mass, and diagnostic MS/MS fragments—you can be highly confident in the identity and, therefore, the quantification of SAPI in your samples.
References
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]
-
Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Waters Corporation. [Link]
-
Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. PubMed Central. [Link]
-
Lipid Species Quantification. Lipidomic Standards Initiative. [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. ACS Publications. [Link]
-
Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. MDPI. [Link]
-
Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology. [Link]
-
An Efficient Single Phase Method for the Extraction of Plasma Lipids. PubMed Central. [Link]
-
Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. ACS Publications. [Link]
-
What is the difference between HILIC columns VS normal/reverse columns. uHPLCs. [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]
-
Reversed-Phase Ion-Pair High-Performance Liquid Chromatography of Phosphatidylinositols. Taylor & Francis Online. [Link]
-
Behind the Science, episode 3: HILIC vs. reversed-phase. YouTube. [Link]
Sources
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 8. chromtech.com [chromtech.com]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
As a Senior Application Scientist, I've compiled this comprehensive guide to address the common challenges encountered in the analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding SAPI analysis.
Why is the analysis of SAPI and other phosphoinositides so challenging?
The analysis of SAPI is inherently complex due to a combination of factors:
-
Low Abundance: Phosphoinositides (PIs), including SAPI, are minor components of cellular membranes, often constituting less than 1% of total phospholipids.[1][2] This low concentration makes their detection and accurate quantification a significant hurdle.
-
Isomeric Complexity: The inositol headgroup of PIs can be phosphorylated at different positions, leading to seven distinct isomers in eukaryotes.[3][4] These isomers are often difficult to separate chromatographically, which can lead to inaccurate quantification if they are not fully resolved.
-
Acyl Chain Heterogeneity: While your target is SAPI (with 18:0 and 20:4 acyl chains), biological samples contain a diverse array of PI molecular species with varying fatty acid chains. This complexity can lead to co-elution and interference in chromatographic and mass spectrometric analyses.
-
Physicochemical Properties: The highly polar and negatively charged phosphate groups on the inositol headgroup make PIs prone to binding to surfaces, which can result in sample loss during extraction and analysis.[5]
What is the most effective method for extracting SAPI from biological samples?
A robust extraction method is critical for accurate SAPI analysis. The most common and effective methods involve:
-
Acidified Organic Solvents: The use of acidified solvent systems, such as chloroform/methanol with an acid like HCl, is standard for PI extraction.[3] The acidic conditions are necessary to protonate the phosphate groups, which improves their solubility in the organic phase and disrupts their interactions with proteins.
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step is often performed before extraction to remove the bulk of the protein content, which can interfere with the analysis.[6]
-
Sample Homogenization: For tissue samples, thorough homogenization is crucial to ensure complete lipid extraction.
It is also important to minimize the time between sample collection and extraction and to keep samples on ice to prevent enzymatic degradation of SAPI.
How can I achieve separation of SAPI from other phosphoinositide isomers?
Separating the various PI isomers is a significant analytical challenge. The most successful approaches utilize advanced chromatographic techniques coupled with mass spectrometry:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used, but ion-exchange chromatography has shown particular promise for separating deacylated PI isomers.[7]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for separating lipid isomers, including phosphoinositides, with better resolution than traditional LC methods in some cases.[4][8]
-
Ion Chromatography (IC): IC coupled with mass spectrometry (IC-MS/MS) has been demonstrated to effectively resolve deacylated phosphoinositide positional isomers.[9]
The choice of chromatographic method will depend on the specific isomers you need to separate and the available instrumentation.
What are the key considerations for accurate quantification of SAPI using mass spectrometry?
Mass spectrometry (MS) is the preferred method for the sensitive and specific quantification of SAPI.[5] Key considerations for accurate quantification include:
-
Internal Standards: The use of an appropriate internal standard is essential to correct for variability in extraction efficiency, ionization, and instrument response.[10] Ideally, a stable isotope-labeled version of SAPI should be used. If that is not available, a PI with similar fatty acid chains that is not present in the sample can be used.
-
Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for PIs.[11] Due to the phosphate groups, PIs are typically analyzed in negative ion mode.
-
Tandem Mass Spectrometry (MS/MS): Using MS/MS techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) significantly enhances specificity and sensitivity by monitoring specific precursor-to-product ion transitions for SAPI and the internal standard.[9]
-
Calibration Curve: A calibration curve prepared with known amounts of a SAPI standard should be used to determine the concentration of SAPI in the samples.
How should I properly store SAPI standards and extracted samples to maintain their stability?
SAPI and other polyunsaturated lipids are susceptible to oxidation and degradation. Proper storage is crucial for maintaining their integrity:
-
Storage Temperature: SAPI standards and lipid extracts should be stored at -80°C for long-term stability.[12] For short-term storage, -20°C may be acceptable.
-
Inert Atmosphere: To prevent oxidation, it is recommended to store standards and dried extracts under an inert gas, such as argon or nitrogen.
-
Solvent: If stored in solution, use a high-purity solvent like chloroform or methanol. Some commercial standards are supplied in a solvent containing an antioxidant.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[12] Aliquot samples into smaller volumes for single use.
Part 2: Troubleshooting Guides
This section provides detailed guidance for common problems encountered during SAPI analysis.
Problem: Low or No SAPI Signal in Mass Spectrometry Analysis
Possible Cause 1: Inefficient Extraction
-
Question: Did you use an appropriate extraction method for phosphoinositides?
-
Answer: PIs require an acidified organic solvent for efficient extraction. A standard Folch or Bligh-Dyer extraction may not be sufficient without acidification. Refer to the detailed extraction protocol below. Also, ensure that your sample was thoroughly homogenized if it was a tissue sample.
Possible Cause 2: Degradation of SAPI
-
Question: Were your samples and standards handled and stored correctly to prevent degradation?
-
Answer: SAPI contains arachidonic acid, a polyunsaturated fatty acid that is prone to oxidation. Ensure that all solvents are of high purity and that samples are processed quickly and at low temperatures. Storage should be at -80°C under an inert atmosphere.
Possible Cause 3: Poor Ionization in the Mass Spectrometer
-
Question: Are your mass spectrometer settings optimized for phosphoinositide analysis?
-
Answer: PIs are best analyzed in negative ion mode. Ensure your ion source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for lipid analysis. The presence of salts or detergents in the sample can suppress ionization.
Troubleshooting Decision Tree for Low/No SAPI Signal
Caption: Troubleshooting workflow for low or no SAPI signal.
Problem: Poor Chromatographic Separation of Phosphoinositide Isomers
Possible Cause 1: Suboptimal Chromatographic Conditions
-
Question: Is your chromatographic method validated for the separation of phosphoinositide isomers?
-
Answer: The separation of PI isomers is challenging and requires a specialized chromatographic method. A generic reversed-phase method may not be sufficient. Consider using a column and mobile phase system specifically designed for polar lipids or isomers, such as those used in HILIC or SFC.[8] Gradient elution is typically required.
Possible Cause 2: Matrix Effects
-
Question: Have you performed a sample cleanup to remove interfering substances?
-
Answer: Co-extracted lipids and other matrix components can interfere with chromatography and lead to poor peak shape and resolution. Consider a solid-phase extraction (SPE) cleanup step after the initial lipid extraction to remove these interferences.[6]
Problem: Inaccurate or Irreproducible Quantification
Possible Cause 1: Inappropriate or Missing Internal Standard
-
Question: Are you using a suitable internal standard for your analysis?
-
Answer: For accurate quantification, a stable isotope-labeled internal standard of SAPI is ideal. If this is not available, a closely related, non-endogenous PI species should be used. The internal standard must be added at the very beginning of the sample preparation process to account for losses during all steps.[10]
Possible Cause 2: Non-Linearity of Detector Response
-
Question: Does your calibration curve cover the expected concentration range of SAPI in your samples and is it linear?
-
Answer: The detector response may not be linear over a wide concentration range. Ensure your calibration curve spans the expected concentration of your samples and has a good coefficient of determination (R² > 0.99). If your sample concentrations are outside the linear range, they should be diluted and re-analyzed.
Part 3: Protocols and Methodologies
Protocol 1: Extraction of Phosphoinositides (including SAPI) from Cultured Cells
This protocol is adapted from established methods for acidic lipid extraction.[3]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Lipid Extraction:
-
Add 1 mL of ice-cold methanol to the cell pellet and vortex thoroughly.
-
Add 2 mL of ice-cold chloroform and vortex for 1 minute.
-
Add 0.8 mL of 0.1 M HCl and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid film in a known volume of an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) for analysis.
-
Store the reconstituted extract at -80°C until analysis.
-
Protocol 2: Analysis of SAPI by LC-MS/MS
This is a general workflow for the analysis of SAPI. Specific parameters will need to be optimized for your instrument.
-
Chromatographic Separation:
-
Column: A C18 or HILIC column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ESI.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Determine the specific precursor and product ions for SAPI and your internal standard by infusing the pure compounds.
-
Optimization: Optimize ion source parameters and collision energies for maximum signal intensity.
-
Experimental Workflow for SAPI Analysis
Caption: General experimental workflow for the analysis of SAPI.
Part 4: Visualizations
Simplified Phosphatidylinositol Signaling Pathway
Caption: A simplified overview of the PI signaling pathway.
Part 5: References
-
Wenk, M. R., et al. (2010). Separation and detection of all phosphoinositide isomers by ESI-MS. J Pharm Biomed Anal., 53(3), 552-8.
-
Wang, T., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3294–3304.
-
Ikeda, K., et al. (2022). Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers. Communications Chemistry, 5(1), 58.
-
Wang, T., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research.
-
Schink, A. W., et al. (2016). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids. Biochemical Journal, 473(16), 2271–2292.
-
Cayman Chemical. (n.d.). 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE.
-
MCE. (n.d.). This compound.
-
Bamba, T., et al. (2025). Evaluation of separation performance and quantification accuracy in lipidomics methods. Journal of Chromatography A, 1729, 466165.
-
Lochridge, J. (2015). Spray Pump Ionization Mass Spectrometry of Pharmaceutical, Peptide, and Protein Ions. ResearchGate.
-
Le, B. A., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3291.
-
Cayman Chemical. (n.d.). 1-Stearoyl-2-Oleoyl-sn-glycero-3-PE.
-
Abcam. (2019). Phosphatidylinositol Assay Kit (Fluorometric) (ab252900).
-
Sigma-Aldrich. (2011). Instructions & Troubleshooting for HybridSPE®-Phospholipid (PL) 96-well Plates & Cartridges.
-
Wenk, M. R. (2006). Methods for analyzing phosphoinositides using mass spectrometry. Methods in Molecular Biology, 346, 245-259.
-
Lee, J., et al. (2014). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of Lipid Research, 55(9), 1999–2008.
-
Stansfeld, P. J., et al. (2019). The Influence of Phosphoinositide Lipids in the Molecular Biology of Membrane Proteins: Recent Insights from Simulations. Chemical Reviews, 119(9), 5634–5666.
Sources
- 1. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Phosphoinositide Lipids in the Molecular Biology of Membrane Proteins: Recent Insights from Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Separation and detection of all phosphoinositide isomers by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of separation performance and quantification accuracy in lipidomics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylinositol Assay Kit (Fluorometric) (ab252900) is not available | Abcam [abcam.com]
Technical Support Center: Enhancing Detection Sensitivity for 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
Welcome to the technical support center dedicated to the analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). As a specific and often low-abundance molecular species of phosphatidylinositol (PI), SAPI serves as a critical precursor to a cascade of signaling molecules, including various phosphoinositides (PIPs). However, its quantitative analysis is frequently hampered by challenges related to its low concentration, physicochemical properties, and the complexity of biological matrices.
This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles and enhance the sensitivity of your SAPI detection.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS/MS workflow.
Question 1: I am observing a very low, or even no, signal for SAPI in my LC-MS/MS analysis. What are the primary areas to investigate?
Answer: A weak or absent signal for SAPI is a common but solvable issue. The root cause typically lies in one of three areas: inefficient sample preparation, poor chromatographic performance, or suboptimal mass spectrometry settings. The low natural abundance of phosphoinositides necessitates a highly optimized workflow.[1][2]
Here is a systematic approach to troubleshooting:
1. Sample Extraction & Stability:
-
Inefficient Extraction: SAPI is a polar lipid that requires an acidified solvent system for efficient extraction from complex matrices. Standard neutral extractions (e.g., Folch or Bligh & Dyer) may yield poor recovery. The addition of a weak acid is crucial to disrupt ionic interactions with proteins and other cellular components.[3]
-
Analyte Degradation: The arachidonoyl chain (20:4) in SAPI is highly susceptible to oxidation, and the ester linkages can undergo hydrolysis. Ensure samples are processed quickly on ice, stored at -80°C under an inert gas like argon, and that you minimize freeze-thaw cycles.[4]
2. Liquid Chromatography (LC) System:
-
Adsorption to Metal Surfaces: This is a critical and often overlooked issue. The phosphate headgroup of SAPI has a high affinity for metal ions, leading to significant analyte loss and poor peak shape on standard stainless steel LC components (tubing, frits, columns).[5]
-
Solution: Utilize a bio-inert or biocompatible LC system with PEEK or MP35N components. If a full bio-inert system is unavailable, using a PEEK-lined column can still provide a significant improvement.[6] Passivating the system by flushing with a metal-chelating agent like EDTA may also offer a temporary solution.[5]
-
3. Mass Spectrometry (MS) Detection:
-
Suboptimal Ionization: In negative ion mode, SAPI is detected as the [M-H]⁻ ion. In positive ion mode, signal intensity is often poor.
-
Chemical Derivatization: For maximal sensitivity, consider chemical derivatization. Methylating the phosphate headgroup with trimethylsilyl (TMS)-diazomethane neutralizes its negative charge, which dramatically improves chromatographic retention on reversed-phase columns and enhances ionization efficiency.[9][10]
Below is a workflow to guide your troubleshooting process.
Question 2: My chromatographic peak for SAPI is broad and shows significant tailing. How can I improve the peak shape?
Answer: Poor peak shape is almost always a result of secondary interactions between the analyte and the stationary phase or system hardware. For SAPI, the highly polar and acidic phosphate group is the primary culprit.
-
Primary Cause - Metal Adsorption: As mentioned above, interaction with metal surfaces in the LC flow path is the most common cause of peak tailing for phosphoinositides.[6] Even with a bio-inert system, ensure your column hardware is also metal-free or PEEK-lined.
-
Secondary Cause - Chromatographic Conditions:
-
Mobile Phase pH: Ensure the mobile phase pH is controlled and appropriate for your column. Using buffered mobile phases (e.g., with ammonium formate) helps maintain a consistent ionic state for the analyte.
-
Ion-Pairing Reagents: While reagents like piperidine or ethylamine can be added to the mobile phase to shield the phosphate group and improve peak shape, they should be used with caution.[3] These reagents can cause significant ion suppression and lead to long-term contamination of the MS source.[3] This approach is generally not recommended unless other methods have failed.
-
Column Choice: A high-quality C18 column with good end-capping is essential. For underivatized SAPI, ensure the column is rated for use with highly aqueous mobile phases if your gradient starts at a low organic percentage.
-
Question 3: I see a signal, but the signal-to-noise (S/N) ratio is poor due to a high chemical background. What strategies can reduce this interference?
Answer: A high background, often referred to as matrix effects, occurs when co-eluting compounds from the biological sample interfere with the ionization of your target analyte.[11] Phospholipids are a major source of matrix effects in lipidomics.[11]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): Use SPE to fractionate your total lipid extract. This can separate different lipid classes, enriching for SAPI while removing other abundant phospholipids like phosphatidylcholine (PC) that are known to cause ion suppression.[12]
-
-
Enhance Chromatographic Resolution:
-
Gradient Optimization: Lengthen your LC gradient to better separate SAPI from closely eluting isomers or other lipid species.
-
Alternative Chromatography: Consider using different column chemistry or techniques like ion-exchange chromatography, which separates molecules based on charge and can be very effective for phosphoinositides.[13]
-
-
Utilize High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows you to use a very narrow mass extraction window for your analyte, which can effectively filter out a significant amount of chemical noise and interfering isobaric compounds.
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the recommended extraction protocol for SAPI from cell or tissue samples?
Answer: An acidified two-phase liquid-liquid extraction is the gold standard. The Bligh & Dyer method, with modifications, is highly effective. The acid ensures that the negatively charged phosphate headgroup is protonated, reducing its polarity and improving its partitioning into the organic solvent phase.
(A detailed step-by-step protocol is provided in Part 3).
Question 5: Should I use chemical derivatization? What are the benefits?
Answer: For applications requiring the highest sensitivity, chemical derivatization is strongly recommended.
-
Method: Methylation of the phosphate group using trimethylsilyl (TMS)-diazomethane is a robust and effective technique.[9]
-
Benefits:
-
Increased Sensitivity: Derivatization can increase signal intensity by several orders of magnitude.[10]
-
Improved Chromatography: Neutralizing the phosphate group reduces strong interactions with the stationary phase, leading to sharper peaks and better retention on standard RPLC columns.
-
Enhanced Stability: The resulting methyl ester is often more stable than the free phosphate during analysis.
-
The primary drawback is the addition of another step to the sample preparation workflow. However, the significant gain in sensitivity often outweighs this.
(A detailed step-by-step protocol is provided in Part 3).
Question 6: What are the optimal LC-MS/MS parameters for detecting SAPI?
Answer: Optimal parameters will vary by instrument, but the following table provides a validated starting point for a targeted analysis using a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | C18 Reversed-Phase, <2.5 µm particle size (PEEK-lined or metal-free hardware) | Provides good separation for lipids. Metal-free hardware is critical to prevent analyte adsorption.[6] |
| Mobile Phase A | 95:5 Water:Methanol with 10 mM Ammonium Formate | Ammonium formate acts as a buffer and promotes adduct formation for positive ion mode detection.[7] |
| Mobile Phase B | 95:5 Isopropanol:Methanol with 10 mM Ammonium Formate | Isopropanol is an excellent solvent for eluting lipids from the column. |
| Ionization Mode | Negative ESI or Positive ESI | Negative Mode: Detects the deprotonated molecule [M-H]⁻. It is often the default for acidic lipids. Positive Mode: Detects the ammonium adduct [M+NH₄]⁺. This can be more sensitive, especially after derivatization.[7] |
| SAPI (Native) | Precursor Ion (m/z): 885.56 (Negative, [M-H]⁻); 904.60 (Positive, [M+NH₄]⁺) | Based on a molecular formula of C₄₇H₈₂O₁₃P. |
| SAPI (Native) | Product Ions (m/z): 283.2 (Stearoyl), 303.2 (Arachidonoyl), 241.0 (Inositol-PO₄) | These fragments correspond to the fatty acyl chains and the polar head group, providing high specificity. |
| SAPI (Methylated) | Precursor Ion (m/z): 918.63 (Positive, [M+CH₃+NH₄]⁺) | Derivatization adds mass and significantly improves positive mode ionization. |
| Collision Energy | Instrument Dependent (Typically 25-45 eV) | Must be optimized empirically on your specific instrument to maximize the intensity of the desired product ion. |
Question 7: How does SAPI fit into the broader phosphoinositide signaling pathway?
Answer: SAPI, as a specific PI molecule, is the foundational substrate for a series of phosphorylation events carried out by phosphoinositide kinases. These enzymes add phosphate groups to the inositol headgroup, generating seven different phosphoinositide (PIP) species that act as critical second messengers in cellular signaling, regulating processes like cell growth, trafficking, and cytoskeletal organization.[3] The accurate measurement of SAPI provides a baseline for understanding the dynamics of this entire pathway.
Part 3: Key Experimental Protocols
Protocol 1: Acidified Liquid-Liquid Extraction (Bligh & Dyer Modification)
This protocol is designed for the efficient extraction of SAPI and other phosphoinositides from cell pellets or homogenized tissue.
Materials:
-
LC-MS grade Chloroform, Methanol, and Water
-
1M HCl
-
Internal Standard (e.g., a commercially available deuterated or ¹³C-labeled PI standard)
-
Glass vials, pipettes
-
Vortex mixer, centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Start with a cell pellet (e.g., 1x10⁶ cells) or a known amount of tissue homogenate in a glass vial. Place on ice.
-
Add the internal standard at a known concentration.
-
Add 484 µL of Methanol and 242 µL of Chloroform. Vortex thoroughly for 1 minute to create a single phase and lyse the cells.
-
Add 23.6 µL of 1M HCl. This step is critical for acidifying the mixture.[3]
-
Vortex for 1 minute and let the mixture stand at room temperature for 5 minutes.
-
To induce phase separation, add 725 µL of Chloroform and 170 µL of 2M HCl. Vortex vigorously for 2 minutes.[13]
-
Centrifuge at 1,500 x g for 5 minutes at 4°C. You will see two distinct phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette. Transfer to a new clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a known volume of an appropriate solvent (e.g., Methanol or Isopropanol) for LC-MS analysis. Store at -80°C until injection.
Protocol 2: Phosphate Methylation with TMS-diazomethane
This protocol significantly enhances detection sensitivity but must be performed with caution in a fume hood due to the hazardous nature of the reagent.
Materials:
-
Dried lipid extract (from Protocol 1)
-
2M Trimethylsilyl (TMS)-diazomethane in hexane (commercially available)
-
Toluene, Methanol (LC-MS grade)
-
Glacial Acetic Acid
Procedure:
-
Resuspend the dried lipid extract in 200 µL of a 2:1 (v/v) Toluene:Methanol mixture.
-
In a chemical fume hood, add 20 µL of 2M TMS-diazomethane solution.[9]
-
Vortex briefly and incubate at room temperature for 10 minutes. You may observe slight bubbling, which is normal.
-
Quench the reaction by adding 5 µL of glacial acetic acid. The yellow color of the diazomethane should disappear.
-
Dry the derivatized sample under a stream of nitrogen.
-
Resuspend in the LC-MS injection solvent for analysis.
References
-
Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation. (2016). Journal of Visualized Experiments. [Link]
-
Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. (2021). Journal of Proteome Research. [Link]
-
Methods for analyzing phosphoinositides using mass spectrometry. (2009). Methods in Molecular Biology. [Link]
-
Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. (2017). Journal of Lipid Research. [Link]
-
Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review. (2010). FEBS Letters. [Link]
-
Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes. (2019). Scientific Reports. [Link]
-
Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. (2021). ACS Publications. [Link]
-
Advances in phosphoinositide profiling by mass spectrometry. (2022). Medical Mass Spectrometry "Lipidomics". [Link]
-
Profiling and Relative Quantitation of Phosphoinositides by Multiple Precursor Ion Scanning Based on Phosphate Methylation and Isotopic Labeling. (2011). Analytical Chemistry. [Link]
-
Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions. (2023). Analytical Methods. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2018). Journal of the American Society for Mass Spectrometry. [Link]
-
Minimizing Interaction of Phospholipids with LC Hardware. (2024). Agilent. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (2018). Metabolites. [Link]
-
Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. (2024). Methods in Molecular Biology. [Link]
Sources
- 1. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 9. jsbms.jp [jsbms.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of SAPI: A Technical Guide to Quality Control in 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). This guide is designed to provide you with in-depth, field-proven insights into the critical quality control measures necessary for robust and reproducible experimental outcomes. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice to ensure the integrity of your research.
Section 1: Understanding SAPI - The Foundation of Your Experiments
This compound is a specific molecular species of phosphatidylinositol (PI), a key component of cellular membranes and a precursor to a cascade of signaling molecules.[[“]] The unique composition of SAPI, with a saturated stearic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, is not arbitrary. This specific acyl chain composition is predominant in mammalian phosphoinositides and is believed to be crucial for the distinct signaling functions of these lipids.[[“]][2][3]
The presence of arachidonic acid, with its four double bonds, makes SAPI particularly susceptible to oxidation, a primary concern for quality control.[4][5][6] Hydrolysis of the ester bonds is another potential degradation pathway.[4] Therefore, stringent handling and storage procedures are paramount to prevent the generation of artifacts that could confound experimental results.
Section 2: Proactive Quality Control - Ensuring the Integrity of Your SAPI
A successful experiment begins with high-quality starting material. This section outlines the essential quality control steps to assess the purity and stability of your SAPI before initiating any experiment.
Initial Purity Assessment by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing the purity of SAPI. This technique allows for the separation of SAPI from potential impurities and degradation products, while the mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
Table 1: Recommended HPLC-MS Parameters for SAPI Analysis
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation of phospholipids based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase aids in protonation for positive ion mode detection. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid | Organic solvent mixture for eluting the hydrophobic lipid. |
| Gradient | Start with a higher percentage of A, ramp up to a high percentage of B | Allows for the separation of polar impurities from the more hydrophobic SAPI. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for the column dimensions to ensure good peak shape. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Vol. | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
| MS Detector | ESI-TOF or ESI-QqQ | Electrospray ionization is suitable for phospholipids. TOF for accurate mass, QqQ for targeted quantification. |
| Ionization Mode | Negative Ion Mode | Phosphoinositides are readily detected as [M-H]⁻ ions.[7] |
Expected Mass Spectrometry Data for SAPI:
-
Parent Ion: In negative ion mode, the expected deprotonated molecule [M-H]⁻ for SAPI (C₄₇H₈₃O₁₃P) is approximately m/z 885.56.[7]
-
Key Fragment Ions: In-source fragmentation can yield characteristic ions corresponding to the loss of the fatty acyl chains. For SAPI, look for fragments corresponding to the loss of stearic acid (C₁₈H₃₆O₂) and arachidonic acid (C₂₀H₃₂O₂).[7] Specifically, ions at m/z 599.3 (loss of arachidonic acid as a ketene) and m/z 619.3 (loss of stearic acid as a ketene) are indicative of the correct acyl chain composition.[7]
Storage and Handling: A Non-Negotiable Protocol
The polyunsaturated arachidonoyl chain in SAPI is highly prone to oxidation. Strict adherence to proper storage and handling procedures is critical to maintain its integrity.
Table 2: Storage and Handling Guidelines for SAPI
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C or below, preferably -80°C | Minimizes lipid degradation and oxidation. |
| Atmosphere | Store under an inert gas (argon or nitrogen) | Prevents oxidation of the arachidonoyl chain. |
| Form | As a powder or in an organic solvent (e.g., chloroform, ethanol) | Avoid storing in aqueous solutions for extended periods due to hydrolysis. |
| Container | Glass vials with Teflon-lined caps | Prevents leaching of plasticizers from plastic tubes. |
| Handling | Equilibrate to room temperature before opening. Use glass or stainless steel tools. | Prevents condensation of water and contamination. |
Section 3: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section provides a question-and-answer formatted troubleshooting guide to address specific issues you may encounter during your SAPI experiments.
FAQs: Preparation and Handling
Q1: My SAPI solution appears cloudy or has precipitated after reconstitution in an aqueous buffer. What should I do?
A1: This is a common issue due to the low solubility of long-chain phospholipids in aqueous solutions.
-
Cause: SAPI has a high critical micelle concentration and is prone to forming aggregates in aqueous buffers.
-
Solution:
-
Sonication: Gently sonicate the solution in a bath sonicator. This can help to disperse the lipid aggregates into smaller vesicles.
-
Carrier Molecules: For cell-based assays, consider using a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to cells.
-
Detergents: For in vitro assays like kinase assays, the inclusion of a mild non-ionic detergent (e.g., Triton X-100 or CHAPS) at a concentration above its critical micelle concentration can help to maintain SAPI in a monomeric or mixed micellar state. Always perform a detergent-only control to ensure it does not interfere with your assay.
-
Q2: I am concerned about the stability of SAPI during a long incubation period in my experiment. How can I assess its stability?
A2: It is a valid concern, especially for experiments conducted at 37°C.
-
Solution:
-
Time-Course Analysis: If possible, take aliquots of your experimental sample at different time points and analyze them by HPLC-MS to check for the appearance of degradation products.
-
Inclusion of Antioxidants: Consider including an antioxidant like butylated hydroxytoluene (BHT) in your buffers, especially if your experiment is sensitive to oxidative stress. However, always run a control to ensure the antioxidant does not affect your experimental outcome.
-
Use Fresh Preparations: Always prepare fresh SAPI solutions for your experiments and avoid using previously prepared and stored aqueous solutions.
-
FAQs: Experimental Assays
Q3: In my PI3K assay, I am seeing low or no activity when using synthetic SAPI as a substrate. What could be the problem?
A3: Several factors can contribute to this issue in kinase assays.
-
Cause 1: Substrate Presentation: PI3K and other lipid kinases often require their substrates to be presented in a membrane-like environment (e.g., liposomes or mixed micelles) for optimal activity.[8]
-
Solution 1: Prepare SAPI-containing liposomes, often with other lipids like phosphatidylcholine (PC) and phosphatidylserine (PS), to mimic a more physiological membrane context. The negative charge provided by PS can be important for enzyme binding.
-
Cause 2: Enzyme Concentration and Activity: The specific activity of your kinase might be low, or the concentration used might be suboptimal.
-
Solution 2: Titrate your enzyme concentration to find the optimal range for your assay. Always include a positive control with a known potent substrate to ensure your enzyme is active.
-
Cause 3: Inhibitory Contaminants: Impurities in your SAPI preparation or other assay components could be inhibiting the kinase.
-
Solution 3: Re-verify the purity of your SAPI using HPLC-MS. Ensure all other reagents are of high quality.
Q4: I am performing a lipid-protein interaction assay (e.g., protein-lipid overlay or liposome binding assay) with SAPI, and I am getting high background or non-specific binding.
A4: This is a common challenge in lipid-protein interaction studies.
-
Cause 1: Inadequate Blocking: The blocking agent used may not be sufficient to prevent non-specific binding of your protein to the membrane or other lipids.
-
Solution 1: Optimize your blocking conditions. For protein-lipid overlays, try different blocking agents (e.g., higher concentrations of BSA or non-fat dry milk). For liposome binding assays, ensure your buffers contain a low concentration of a non-ionic detergent or BSA to reduce non-specific interactions.
-
Cause 2: Protein Aggregation: Your protein of interest may be aggregated, leading to non-specific binding.
-
Solution 2: Confirm the monodispersity of your protein preparation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Cause 3: Electrostatic Interactions: Non-specific binding can be mediated by electrostatic interactions.
-
Solution 3: Adjust the ionic strength of your binding buffer. Increasing the salt concentration (e.g., NaCl) can often reduce non-specific electrostatic interactions.
Q5: In my cell-based assay, I am not observing the expected cellular response after treating cells with SAPI-containing liposomes.
A5: Cellular uptake and response to liposomes can be complex.
-
Cause 1: Poor Liposome Uptake: The liposome formulation may not be optimal for uptake by your specific cell type.
-
Solution 1: Characterize your liposomes for size and zeta potential using DLS. Liposome size and surface charge can significantly impact cellular uptake. You may need to optimize the lipid composition of your liposomes.
-
Cause 2: Liposome Instability: The liposomes may be unstable in the cell culture medium, leading to premature release of SAPI or aggregation.
-
Solution 2: Assess the stability of your liposomes in the culture medium over time. The presence of serum proteins can sometimes destabilize liposomes.
-
Cause 3: SAPI is Not Bioavailable: Even if the liposomes are taken up, SAPI may not be efficiently released into the cytoplasm to participate in signaling.
-
Solution 3: Consider using liposome formulations that are designed for endosomal escape if you hypothesize that SAPI needs to reach the cytoplasm to be active.
Section 4: Visualizing the Workflow and Pathways
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
SAPI Quality Control Workflow
Caption: A workflow for ensuring the quality of SAPI from receipt to experimental use.
Simplified Phosphoinositide Signaling Pathway
Caption: A simplified overview of the central role of phosphatidylinositol in cell signaling.
Section 5: Conclusion
The use of this compound in research holds great promise for elucidating the complex roles of phosphoinositide signaling in health and disease. However, the inherent instability of this molecule necessitates a rigorous and proactive approach to quality control. By implementing the measures outlined in this guide, from initial purity assessment to careful handling and thoughtful troubleshooting, you can significantly enhance the reliability and reproducibility of your experimental data. Remember that the quality of your reagents is the bedrock of your research, and a commitment to quality control is a commitment to scientific integrity.
References
-
Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Metabolic pathways of arachidonic acid hydrolysis and oxidation. (n.d.). ResearchGate. Retrieved from [Link]
- Anderson, K. E., et al. (2019). How is the acyl chain composition of phosphoinositides created and does it matter?. Biochemical Society Transactions, 47(5), 1345-1356.
- Accumulation of oxidized phospholipids derived from arachidonic and adrenic acids and their clearance by phospholipase iPLA2β. (2021). Journal of Lipid Research, 62, 100122.
- How is the acyl chain composition of phosphoinositides created and does it matter?. (2019). Biochemical Society Transactions.
-
Anderson, K. E., et al. (2019). How is the acyl chain composition of phosphoinositides created and does it matter?. National Institutes of Health. Retrieved from [Link]
-
Avoiding artifacts in liposome leakage measurements via cuvette. (2021). PubMed. Retrieved from [Link]
-
The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1. (2020). National Institutes of Health. Retrieved from [Link]
-
Oxidative stress and arachidonic acid mobilization. (n.d.). The Eicosanoid Research Division @ IBGM. Retrieved from [Link]
-
Chain length impacts membrane fluidity. (n.d.). Lipotype GmbH. Retrieved from [Link]
-
Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. (2022).
-
Arachidonic acid: Physiological roles and potential health benefits – A review. (2017). National Institutes of Health. Retrieved from [Link]
- Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and P
-
How can I solve problem with liposome artifacts in flow cytometry?. (2016). ResearchGate. Retrieved from [Link]
-
Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications. (2021). Bohrium. Retrieved from [Link]
-
Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation. (2019). National Institutes of Health. Retrieved from [Link]
-
Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. (2017). National Institutes of Health. Retrieved from [Link]
- mass spectrometric analysis of long-chain lipids. (2010). Journal of Lipid Research.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Echelon Biosciences.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016).
-
Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. (2014). ResearchGate. Retrieved from [Link]
-
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved from [Link]
-
Exploring lipid–protein interactions in plant membranes. (2024). National Institutes of Health. Retrieved from [Link]
-
Emerging Diversity in Lipid–Protein Interactions. (2019). National Institutes of Health. Retrieved from [Link]
-
Diagnostic MS 2 and MS 3 fragment spectra of... (n.d.). ResearchGate. Retrieved from [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016).
-
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 5-phosphate. (n.d.). PubChem. Retrieved from [Link]
-
The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method. (2010). National Institutes of Health. Retrieved from [Link]
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2024). LabManager.
- Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic P
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
-
Interference and Artifacts in High-content Screening. (n.d.). National Institutes of Health. Retrieved from [Link]
- Quantitative Studies on the Interaction between Saposin-like Proteins and Synthetic Lipid Membranes. (2020). MDPI.
-
Purity testing by HPLC. (2007). Chromatography Forum. Retrieved from [Link]
-
HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards. (2021). PubMed. Retrieved from [Link]
-
Identification of Specific Lipid-binding Sites in Integral Membrane Proteins. (2017). ResearchGate. Retrieved from [Link]
-
In Vitro Cell Based Assays. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to design a purity test using HPLC. (2012). Chromatography Forum. Retrieved from [Link]
- Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography. (2009).
Sources
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. balsinde.org [balsinde.org]
- 6. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Analysis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
Welcome to the technical support resource for the high-throughput analysis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a critical signaling lipid. This guide, designed for researchers and drug development professionals, provides expert-driven answers to common challenges encountered during sample preparation, chromatography, mass spectrometry, and quantification.
Section 1: Sample Preparation & Lipid Extraction
The accurate quantification of SAPI begins with robust and reproducible extraction from complex biological matrices. Phosphoinositides, due to their low abundance and amphipathic nature, present unique challenges.
FAQ: Why is my SAPI recovery low and inconsistent after extraction?
Answer: Low and variable recovery of SAPI and other phosphoinositides is a frequent issue, primarily due to their highly polar phosphate headgroups, which can lead to poor solubility in standard organic solvents and significant losses during phase separation.
Root Cause Analysis: Standard lipid extraction methods like Folch or Bligh & Dyer, while effective for major lipid classes, can be suboptimal for highly polar lipids like phosphoinositides.[1][2] The negatively charged phosphate groups on the inositol ring limit the lipid's partitioning into the chloroform or dichloromethane phase, causing it to be lost in the aqueous phase or at the interface.
Troubleshooting Protocol & Refined Method:
-
Acidify the Extraction Solvent: The key to improving phosphoinositide recovery is to protonate the phosphate headgroups, neutralizing their negative charge and increasing their solubility in the organic phase.[3] An acidified chloroform/methanol extraction is highly recommended.
-
Implement an Acidified Folch-type Extraction:
-
To your sample (e.g., cell pellet), add a pre-chilled mixture of Chloroform:Methanol (2:1, v/v) containing 0.25% concentrated HCl.
-
Vortex thoroughly and incubate on ice for 15 minutes to ensure protein precipitation and lipid solubilization.
-
Induce phase separation by adding 0.2 volumes of 0.9% NaCl or 1M HCl.
-
Centrifuge at low speed (e.g., 1500 x g) for 5 minutes to separate the phases.[3]
-
Carefully collect the lower organic phase, which now contains the protonated SAPI.
-
-
Consider Alternative Solvents: For high-throughput applications, methods using solvents like a dichloromethane/methanol/triethylammonium chloride mixture have shown high efficiency for a broad range of lipids.[4] Isopropanol precipitation has also been demonstrated as a simple and robust method for high-throughput untargeted lipid profiling, effectively removing proteins while recovering a wide range of lipids.[5]
Workflow for Optimized SAPI Extraction
Caption: Optimized workflow for SAPI extraction using an acidified solvent system.
FAQ: Should I use Solid-Phase Extraction (SPE) for high-throughput SAPI analysis?
Answer: Yes, SPE can be an excellent alternative to liquid-liquid extraction (LLE) for high-throughput workflows, offering improved reproducibility, reduced solvent usage, and high potential for automation.[6]
Expert Insight: While traditional LLE is effective, it can be labor-intensive and difficult to automate in a 96-well plate format, introducing variability. SPE cartridges or plates, such as those designed for lipid extraction, can streamline this process significantly. Agilent's Bond Elut Lipid Extraction cartridges, for example, provide a standardized method to isolate lipids from various biological samples with high reproducibility.[6] For automated platforms like the Agilent Bravo, semi-automated extraction of phospholipids improves sample throughput dramatically.[6]
Method Comparison: LLE vs. SPE for SAPI Extraction
| Feature | Acidified Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between immiscible liquid phases | Differential adsorption onto a solid support |
| Throughput | Moderate; can be challenging to automate | High; easily adaptable to 96-well formats and automation[6] |
| Reproducibility | Can be user-dependent and variable | Generally higher due to standardized procedure |
| Solvent Use | High | Reduced |
| Selectivity | Good, especially with acidification for PIs[3] | Can be tuned with different sorbents and wash steps |
| Primary Advantage | Well-established, effective for phosphoinositides | Speed, automation potential, and reproducibility[6] |
Section 2: Chromatography and Separation
SAPI does not exist in a vacuum; it is part of a complex mixture of other lipids, including isomers that are chemically identical in mass. Effective chromatographic separation is non-negotiable for accurate quantification.
FAQ: I can't resolve SAPI from its positional isomers. How can I improve my separation?
Answer: The separation of phosphoinositide positional isomers is a significant analytical challenge because they often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns.[3][7] Your analytical strategy must incorporate a separation technique that can differentiate based on the phosphate group's position on the inositol ring.
Expert Recommendations:
-
Deacylation followed by Ion-Chromatography (IC-MS/MS): This is a powerful and increasingly adopted method.[3][7] The fatty acid chains are removed (deacylation) using a reagent like methylamine, leaving the glycerophosphoinositol (GroPIns) headgroups. These highly polar headgroups can then be separated with high resolution on an anion-exchange column using a potassium hydroxide (KOH) gradient.[3] This technique has been shown to successfully resolve GroPInsP₂ positional isomers.[3][7]
-
Reverse-Phase LC with Ion-Pairing Reagents: While more traditional, this method can be effective. The addition of an ion-pairing reagent to the mobile phase shields the polar phosphate groups, allowing for separation on a C18 or similar reversed-phase column.[7]
-
Caution: Ion-pairing reagents can contaminate the mass spectrometer source and cause ion suppression.[7] This requires careful optimization and dedicated LC systems if possible.
-
-
Normal-Phase HPLC: An HPLC method using a normal-phase silica gel column can directly separate some PI isomers into distinct peaks.[8] However, co-elution of certain isomers (e.g., 1-PI and 3-PI) may still occur, potentially requiring a secondary derivatization step for complete resolution.[8]
Troubleshooting Logic for Isomer Separation
Caption: Decision tree for troubleshooting SAPI isomer separation.
Section 3: Mass Spectrometry and Detection
Achieving a sensitive, specific, and stable signal for a low-abundance lipid like SAPI requires careful optimization of MS parameters to overcome common issues like matrix effects.
FAQ: My SAPI signal is weak and shows high variability, especially in later runs. What is the cause?
Answer: This is a classic symptom of matrix effects and ion suppression .[9][10] Biological samples contain a high concentration of other lipids, particularly phospholipids like phosphatidylcholine (PC), which can co-elute with your analyte of interest.[9][10] These interfering compounds compete with SAPI for ionization in the MS source, suppressing its signal. The accumulation of these contaminants on the column can lead to unpredictable elution and worsening suppression in later runs of a sequence.[9]
Mitigation Strategies:
-
Improve Sample Cleanup: The first line of defense is a cleaner sample. As discussed in Section 1, utilizing SPE or optimizing your LLE can significantly reduce the amount of interfering matrix components.[6][9]
-
Enhance Chromatographic Separation: Ensure your LC method separates SAPI from the bulk of other phospholipids. Even if you cannot resolve all isomers, separating SAPI from major classes like PC and PE is critical. Improving this separation may prevent the co-elution that causes suppression.[10]
-
Use a Robust Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the native SAPI is essential. It will experience the same ion suppression as the analyte, allowing the ratio of analyte-to-IS to remain constant, thereby correcting for the signal variability.[11][12]
-
Consider Chemical Derivatization: Derivatizing the phosphate or carboxyl group can alter the molecule's ionization properties, potentially moving it into a less competitive ionization space (e.g., positive ion mode) and increasing sensitivity.[13][14] This is an advanced technique but can be very effective for challenging analytes.[15][16]
Section 4: Quantification and Data Integrity
Reliable quantification is the ultimate goal. This requires a validated system that accounts for all sources of experimental error.
FAQ: How do I choose and correctly use an internal standard (IS) for SAPI quantification?
Answer: The choice and use of an internal standard are critical for accurate quantification in mass spectrometry, which is not inherently quantitative due to variations in ionization efficiency.[11][17] The IS corrects for variability during sample preparation, injection, and ionization.[18]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard The ideal IS is a SIL version of the analyte itself (e.g., 1-stearoyl-d35-2-arachidonoyl-sn-glycero-3-phosphoinositol).
-
Why it's ideal: A SIL-IS has nearly identical chemical and physical properties to the endogenous analyte.[19] It will co-elute chromatographically and experience the same extraction efficiency and matrix effects.[11] Because it differs only in mass, the mass spectrometer can distinguish it from the native SAPI.
-
When to add it: The IS must be added at the very beginning of the sample preparation process—before any extraction steps.[11] This ensures it accounts for analyte loss at every stage.
-
How much to add: The IS should be added at a concentration similar to the expected endogenous concentration of SAPI in your samples.[18]
What if a specific SIL-SAPI is unavailable? If a direct SIL analog is not available, the next best choice is a SIL standard of a closely related phosphoinositide with similar fatty acid chains. The key is to choose an IS that is not naturally present in the sample and behaves as similarly as possible to SAPI.[18]
Section 5: Analyte Stability and Handling
SAPI, with its polyunsaturated arachidonoyl chain, is susceptible to degradation if not handled and stored correctly.
FAQ: What are the optimal storage and handling conditions for SAPI standards and biological samples?
Answer: Lipids, especially those with polyunsaturated fatty acids (PUFAs) like arachidonic acid, are prone to oxidation and hydrolysis. Proper storage is essential to maintain sample integrity and ensure the accuracy of your results.
Expert Recommendations:
-
Storage Temperature: Both pure SAPI standards and lipid extracts from biological samples should be stored at -80°C for long-term stability.[3] For short-term storage (a few days), -20°C may be acceptable, but -80°C is strongly preferred to minimize any potential degradation.
-
Inert Atmosphere: When drying down lipid extracts, use an inert gas like nitrogen or argon. Avoid air, as oxygen can promote oxidation of the arachidonoyl chain. After reconstitution, overlaying the sample with inert gas before capping and storing can further protect it.
-
Solvent Choice: Reconstitute dried extracts in a solvent compatible with your LC system, such as methanol or an isopropanol/acetonitrile mixture. Avoid prolonged storage in solvents that may promote hydrolysis.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples or extracts after the initial processing to avoid thawing the entire sample multiple times.
-
Photostability: While less of a concern than oxidation, it is good practice to store standards and samples in amber vials to protect them from light, which can also contribute to degradation over time.[20][21]
Stability Testing Considerations
| Storage Condition | Time Frame | Purpose |
| Long-Term | 12+ months | To establish the product's shelf life under recommended conditions (e.g., -80°C).[20][22] |
| Accelerated | 6 months | To simulate long-term storage in a shorter period by using exaggerated conditions (e.g., higher temperature) to identify degradation pathways.[21] |
| Intermediate | 6-12 months | Used if changes are observed during accelerated testing; provides data at conditions between accelerated and long-term.[20][22] |
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Damen CWN, et al. (2014). Objective Set of Criteria for Optimization of Sample Preparation Procedures for Ultra-High Throughput Untargeted Blood Plasma Lipid Profiling by Ultra Performance Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Al-Sari N, et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. PubMed Central. Available at: [Link]
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Mitchell KT, Ferrell JE Jr, Huestis WH. (1986). Separation of phosphoinositides and other phospholipids by two-dimensional thin-layer chromatography. Analytical Biochemistry. Available at: [Link]
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Wang T, et al. (2017). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PMC - NIH. Available at: [Link]
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Liu A, et al. (2020). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Request PDF. Available at: [Link]
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Koelmel JP, et al. (2022). High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. Journal of Proteome Research. Available at: [Link]
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Payne F, et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. ResearchGate. Available at: [Link]
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Grey AC. (2023). INVESTIGATION OF PHOSPHATIDYLINOSITOLS AND PHOSPHOINOSITIDES USING MATRIX-ASSISTED LASER DESORPTION/IONIZATION MASS SPECTROMETRY. YorkSpace. Available at: [Link]
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Yang K, et al. (2019). Strategies to improve/eliminate the limitations in shotgun lipidomics. PMC - NIH. Available at: [Link]
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Furse S, et al. (2015). Isolation of lipids from biological samples. Taylor & Francis Online. Available at: [Link]
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Kory N, et al. (2019). High-Throughput Screening of Lipidomic Adaptations in Cultured Cells. PMC - NIH. Available at: [Link]
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Balla T, et al. (2010). Detection and manipulation of phosphoinositides. PMC - NIH. Available at: [Link]
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Jain M, et al. (2020). A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring. Metabolites. Available at: [Link]
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Han X, Gross RW. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - PubMed Central. Available at: [Link]
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Scion Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Scion Instruments. Available at: [Link]
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van den Broek I, et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. PubMed. Available at: [Link]
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Mylott WR Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]
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Dolan JW. (2013). When Should an Internal Standard be Used? LCGC International. Available at: [Link]
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Jaochico A, et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Semantic Scholar. Available at: [Link]
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Sapient Bio. (n.d.). Rethinking Mass Spectrometry's Role for Clinical Protein Assays. Sapient Bio. Available at: [Link]
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Parastar H, et al. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination in human plasma. ResearchGate. Available at: [Link]
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Validation & Comparative
The Cell-Specific Mandate of a Unique Phospholipid: A Comparative Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol
A Senior Application Scientist's Perspective on Acyl Chain Significance in Cellular Signaling
In the intricate world of cellular signaling, phospholipids are not merely structural components of membranes; they are dynamic players, precursors to potent second messengers, and signaling molecules in their own right. Among these, the phosphoinositides (PIs) represent a critical class of signaling lipids. While much attention is often paid to the phosphorylation state of the inositol headgroup, the identity of the fatty acyl chains esterified to the glycerol backbone dictates a profound layer of functional specificity. This guide provides a comparative analysis of one of the most predominant and functionally significant molecular species: 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), particularly its bisphosphorylated form, PI(4,5)P2. We will explore its divergent roles across different cell types, supported by experimental data and detailed methodologies for its study.
The combination of a saturated stearoyl chain at the sn-1 position and the polyunsaturated arachidonoyl chain at the sn-2 position is not a random occurrence. This specific architecture is conserved and highly abundant in the phosphoinositides of mammalian tissues. The arachidonoyl moiety is the precursor to eicosanoids, a class of powerful inflammatory and signaling mediators. Thus, SAPI uniquely situates itself at the crossroads of two major signaling paradigms: phosphoinositide signaling and eicosanoid metabolism.
Part 1: Comparative Analysis of SAPI Function Across Diverse Cell Types
The cellular context dictates the functional output of SAPI signaling. Its roles are not universal but are instead tailored to the specific physiological demands of the cell. Here, we compare its functions in three distinct and well-characterized systems: neurons, platelets, and immune cells.
In the Neuron: A Master Regulator of Synaptic Transmission
In the central nervous system, the precision of synaptic communication is paramount. SAPI, as a key component of the plasma membrane, is integral to this process.
-
Vesicle Trafficking: SAPI is essential for both exocytosis (neurotransmitter release) and endocytosis (vesicle recycling).[1][2] It directly recruits and activates proteins crucial for membrane fusion and fission.[3] For instance, it binds to proteins like CAPS and Munc13, which are critical for the "priming" of synaptic vesicles, preparing them for rapid, calcium-triggered fusion with the plasma membrane.[1][4]
-
Ion Channel Regulation: The function of numerous ion channels and transporters embedded in the neuronal membrane is directly modulated by their interaction with SAPI.[2][4] This interaction can alter channel gating properties, thereby influencing neuronal excitability and signal propagation.
-
Cytoskeletal Dynamics: SAPI plays a role in organizing the actin cytoskeleton at the presynaptic terminal, a process vital for maintaining the structural integrity of the synapse and for orchestrating vesicle movement.[2]
Lipidomics analysis of brain tissue and isolated neural cells reveals a high enrichment of phosphoinositides with the 38:4 fatty acyl composition (stearoyl and arachidonoyl).[5] For instance, studies on rat superior cervical ganglia have shown that the 38:4 species is the dominant form of phosphoinositide.[5] Astrocytes, a type of glial cell, also show high levels of phosphatidylinositol compared to other glial cells like microglia.[6]
| Key Function in Neurons | Interacting Proteins/Pathways | Functional Outcome |
| Synaptic Vesicle Priming | CAPS, Munc13, Synaptotagmin-1[1][4] | Prepares vesicles for Ca2+-triggered neurotransmitter release. |
| Endocytosis | AP-2 Complex, Dynamin | Retrieval of vesicular membrane after neurotransmitter release. |
| Ion Channel Modulation | KCNQ channels, TRP channels | Regulation of neuronal excitability and firing patterns. |
| Cytoskeletal Organization | WASp, N-WASP, Profilin | Control of actin dynamics for synaptic structure and function. |
In the Platelet: The Trigger for Hemostasis and Thrombosis
Platelets are small anucleated cells that are critical for blood clotting. Upon activation by agonists like thrombin, SAPI metabolism is dramatically and rapidly altered, initiating a cascade of events leading to platelet aggregation.
-
Second Messenger Generation: SAPI is the primary substrate for Phospholipase C (PLC), which is activated upon platelet stimulation.[4][7] PLC cleaves SAPI into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), causing a rapid release of stored Ca2+ into the cytosol.[7][8]
-
PKC Activation & Granule Release: The surge in intracellular Ca2+ and the generation of DAG synergistically activate Protein Kinase C (PKC).[7][8] Activated PKC then phosphorylates a host of downstream targets, leading to platelet shape change, granule secretion, and the activation of integrin receptors necessary for aggregation.
-
Source of Arachidonic Acid: The arachidonoyl chain of SAPI can be liberated by phospholipase A2, providing the substrate for the synthesis of thromboxane A2, a potent platelet agonist and vasoconstrictor.[9][10]
Quantitative studies have shown that upon stimulation with agonists like collagen-related peptide (CRP), the levels of PI(4,5)P2 in human platelets can increase by 1.5-fold within minutes.[11]
In the Immune Cell: Fueling Phagocytosis and Inflammation
In immune cells such as macrophages, SAPI is a key regulator of processes essential for host defense, including phagocytosis and the inflammatory response.
-
Phagocytosis: The engulfment of pathogens or cellular debris by macrophages is a process that requires dramatic and localized remodeling of the actin cytoskeleton to form the phagocytic cup. SAPI accumulates at the site of particle binding and orchestrates the recruitment of actin-modulating proteins, driving the extension of the plasma membrane around the target.
-
Inflammatory Signaling: Similar to platelets, the arachidonoyl moiety of SAPI in immune cells is a critical source for the production of prostaglandins and leukotrienes, potent mediators of inflammation. This links SAPI directly to the innate immune response.
-
Receptor Signaling: SAPI plays a role in the signaling cascades downstream of various immune receptors, including Toll-like receptors (TLRs) and Fc receptors, helping to translate pathogen recognition into a cellular response.
Part 2: Experimental Methodologies for SAPI Analysis
To accurately perform a comparative analysis of SAPI, robust and validated experimental protocols are essential. The analysis of these low-abundance, highly polar lipids presents unique challenges.[12][13] A typical workflow involves lipid extraction, chromatographic separation, and detection by mass spectrometry.
Overall Workflow for SAPI Quantification
Caption: Workflow for quantitative analysis of SAPI.
Protocol 1: Acidified Lipid Extraction
This protocol is based on established methods for extracting acidic phospholipids.[11][14] The acidification is crucial for neutralizing the negative charges on the phosphoinositides, thereby improving their partitioning into the organic solvent phase.
Rationale: Standard lipid extraction methods like Folch or Bligh-Dyer can result in poor recovery of highly polar, multiply charged lipids like PI(4,5)P2. The addition of acid (e.g., HCl) protonates the phosphate groups, reducing their polarity and preventing their loss to the aqueous phase.
Step-by-Step Protocol:
-
Start with a cell pellet (e.g., 1 x 10^8 platelets) in a glass tube.[11][14]
-
Add 484 µL of methanol, 242 µL of chloroform, 23.6 µL of 1 M HCl, 170 µL of water, and an appropriate amount of an internal standard (e.g., a non-endogenous, deuterated PI(4,5)P2 species).[11]
-
Vortex thoroughly and let the mixture stand at room temperature for 5 minutes.
-
To induce phase separation, add 725 µL of chloroform and 170 µL of 2 M HCl.[11]
-
Vortex again and centrifuge at 1500 x g for 5 minutes at room temperature.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube and dry it under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required to quantify individual molecular species of phosphoinositides from complex biological extracts.[13][15]
Rationale: Tandem mass spectrometry (MS/MS) allows for the selective detection of SAPI even in the presence of other co-eluting lipids. By using a method like Selected Reaction Monitoring (SRM), the mass spectrometer is programmed to detect a specific precursor ion (the intact SAPI molecule) and a specific fragment ion, creating a highly specific analytical signal.[11]
Instrumentation & Parameters:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is ideal for this analysis.
-
Ionization: Electrospray ionization (ESI) is the preferred method.
Example SRM Transitions for SAPI [as PI(4,5)P2 (18:0/20:4)]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| PI(4,5)P2 (18:0/20:4) | 1049.6 | 283.2 | Precursor is [M-H]-, Product is Stearoyl chain |
| PI(4,5)P2 (18:0/20:4) | 1049.6 | 303.2 | Product is Arachidonoyl chain |
| Internal Standard | Varies | Varies | A non-endogenous species, e.g., PI(4,5)P2 (17:0/17:0) |
Part 3: SAPI in Context - A Comparison with Other Phosphoinositides
The unique 1-stearoyl-2-arachidonoyl structure of SAPI confers distinct properties compared to other PI species. For example, a PI species with two saturated fatty acids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI), would have different membrane partitioning behavior and would not be a direct source of arachidonic acid.
Signaling Pathway of SAPI-derived Second Messengers
Caption: The canonical PLC-mediated SAPI signaling cascade.
| Feature | 1-Stearoyl-2-arachidonoyl-PI (SAPI) | 1,2-Dipalmitoyl-PI (DPPI) |
| Acyl Chain Structure | sn-1: Stearoyl (18:0, saturated)sn-2: Arachidonoyl (20:4, polyunsaturated) | sn-1: Palmitoyl (16:0, saturated)sn-2: Palmitoyl (16:0, saturated) |
| Membrane Dynamics | Contributes to disordered membrane domains. | Prefers ordered, raft-like membrane domains. |
| Signaling Potential | Substrate for PLC and source of arachidonic acid for eicosanoid synthesis.[9] | Primarily acts as a substrate for PI kinases and PLC; not a source of signaling fatty acids. |
| Key Downstream Effectors | IP3, DAG, Prostaglandins, Leukotrienes. | IP3, DAG. |
| Predominant Cell Types | Highly abundant in brain, platelets, and immune cells. | Generally less abundant than SAPI in signaling contexts. |
Conclusion
The molecular identity of phosphoinositides, extending beyond the phosphorylation of the headgroup to the composition of the acyl chains, is a critical determinant of their biological function. This compound is not merely one species among many; it is a specifically enriched and functionally tailored molecule that sits at the nexus of membrane signaling and inflammatory pathways. Its roles are pleiotropic and cell-type dependent, acting as a master regulator of synaptic transmission in neurons, a rapid-response trigger in platelets, and a key mediator of host defense in immune cells. Understanding these cell-specific functions, through the application of precise analytical techniques, is paramount for researchers in cell biology and professionals in drug development seeking to modulate these fundamental cellular processes.
References
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Clark, J., et al. (2011). Methods for analyzing phosphoinositides using mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 758-762. [Link]
- Wenk, M. R., et al. (2003). A sensitive and specific mass spectrometric method for the quantification of phosphoinositides. Journal of Lipid Research, 44(10), 1987-1997.
-
Khamaysi, A., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography–Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(5), 2548–2558. [Link]
-
Khamaysi, A., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. PubMed Central. [Link]
-
Martin, T. F. J. (2012). Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion. Subcellular Biochemistry, 59, 139-160. [Link]
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Dickson, E. J., & Hille, B. (2019). PI(4,5)P2: signaling the plasma membrane. Essays in Biochemistry, 63(4), 435–448. [Link]
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Ravi, S., et al. (2021). Crucial Players for Inter-Organelle Communication: PI5P4Ks and Their Lipid Product PI-4,5-P2 Come to the Surface. Frontiers in Cell and Developmental Biology, 9, 706950. [Link]
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Centers for Disease Control and Prevention. (n.d.). Development and Application of a High Throughput One-Pot Extraction Protocol for Quantitative LC-MS/MS Analysis of Phospholipids. CDC Stacks. [Link]
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Blough, B. E., et al. (2014). Fatty-acyl chain profiles of cellular phosphoinositides. eScholarship, University of California. [Link]
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CUSABIO. (n.d.). Phosphatidylinositol signaling system. CUSABIO. [Link]
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Wolf, M., & Gross, R. W. (1988). Arachidonate cannot be released directly from diacyl-sn-glycero-3-phosphocholine in thrombin-stimulated platelets. Biochemical Journal, 256(1), 307–310. [Link]
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Kramer, R. M., et al. (1987). Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a common precursor of platelet-activating factor and eicosanoids, by human platelet phospholipase A2. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 917(2), 205-215. [Link]
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A Researcher's Guide to the Selection of Internal Standards for the Quantitative Analysis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
Introduction: The Analytical Challenge of a Key Signaling Lipid
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a critical, low-abundance phospholipid that plays a pivotal role in a multitude of cellular signaling pathways.[1][2] As a precursor to highly regulated second messengers, the accurate quantification of SAPI is paramount for researchers in cellular biology and drug development. However, its analysis is fraught with challenges, including its low cellular concentration, high polarity, and the existence of structurally similar isomers, all of which can complicate its accurate measurement.[1][2][3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of phosphoinositides like SAPI.[1][5][6] A cornerstone of robust LC-MS/MS-based quantification is the use of an appropriate internal standard (IS).[7][8] The IS is introduced into the sample at a known concentration prior to sample processing and serves to correct for variability throughout the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[7][9] This guide provides an in-depth comparison of the primary classes of internal standards for SAPI analysis, supported by experimental considerations to empower researchers to make an informed selection.
The Dichotomy of Internal Standard Selection for SAPI Analysis: A Comparative Overview
The choice of an internal standard is a critical decision that directly impacts the accuracy and precision of quantitative data.[10][11] For SAPI analysis, the two most viable categories of internal standards are stable isotope-labeled (SIL) SAPI and odd-chain phosphoinositides.
Stable Isotope-Labeled (SIL) SAPI: The Gold Standard
A SIL internal standard is a synthetic version of the analyte in which one or more atoms have been replaced with a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C).[12] This makes the SIL-SAPI chemically identical to the endogenous SAPI, ensuring that it behaves identically during sample preparation and chromatographic separation.[9] However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer.
Advantages:
-
Highest Accuracy: Co-elution and identical ionization behavior with the analyte provide the most effective normalization for matrix effects and other sources of analytical variability.[9]
-
Specificity: Minimizes the risk of differential recovery during sample preparation.
-
Regulatory Acceptance: Widely recognized by regulatory bodies as the preferred internal standard for bioanalytical methods.[9]
Disadvantages:
-
Cost and Availability: The synthesis of complex lipids like SAPI with isotopic labels can be expensive, and commercial availability may be limited.[13][14]
-
Potential for Isotopic Overlap: Inadequate mass separation between the SIL-IS and the analyte can lead to interference if not carefully considered.[15]
Odd-Chain Phosphoinositides: A Pragmatic Alternative
Odd-chain lipids contain fatty acyl chains with an odd number of carbon atoms (e.g., C15:0, C17:0), which are generally absent or present at very low levels in mammalian cells.[16][17][18] An odd-chain phosphoinositide, such as 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol, can serve as a suitable internal standard.
Advantages:
-
Cost-Effective: Generally more affordable and readily available than custom-synthesized SIL standards.
-
Low Endogenous Interference: The likelihood of endogenous odd-chain phosphoinositides interfering with the analysis is minimal in most biological systems.[17][19]
Disadvantages:
-
Potential for Differential Ionization: Although structurally similar, the difference in fatty acyl chain length can lead to slight variations in chromatographic retention time and ionization efficiency compared to SAPI, potentially leading to less accurate correction for matrix effects.
-
Assumptions of Similar Behavior: This approach relies on the assumption that the odd-chain analog will behave identically to the even-chain analyte during extraction and analysis, which may not always be the case.[19]
Comparative Performance Data
The following table summarizes the key performance characteristics of SIL-SAPI versus an odd-chain phosphoinositide internal standard for SAPI analysis.
| Feature | Stable Isotope-Labeled (SIL) SAPI | Odd-Chain Phosphoinositide |
| Structural & Chemical Similarity | Identical to analyte | High, but not identical |
| Chromatographic Behavior | Co-elutes with analyte | Similar retention time, but may differ slightly |
| Ionization Efficiency | Identical to analyte | Similar, but can be influenced by chain length |
| Correction for Matrix Effects | Excellent | Good to Very Good |
| Cost | High | Moderate |
| Commercial Availability | Often requires custom synthesis | Generally more accessible |
| Endogenous Interference | None (distinguished by mass) | Negligible in most mammalian systems |
Experimental Workflow for Internal Standard Validation
The following protocol outlines a systematic approach to validate the chosen internal standard for SAPI quantification.
Diagram: Experimental Workflow for SAPI Analysis
Caption: Workflow for the quantitative analysis of SAPI using an internal standard.
Step 1: Sample Preparation and Lipid Extraction
-
Homogenization: Homogenize cell pellets or tissues in an appropriate buffer on ice.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., 10 pmol of SIL-SAPI or odd-chain PI) to the homogenate. This step is critical and should be performed at the earliest stage to account for losses during the entire procedure.[7][20]
-
Lipid Extraction: Perform a lipid extraction using a method suitable for acidic phospholipids, such as the acidified Bligh and Dyer method (chloroform/methanol/acid).[1][4]
-
Phase Separation: Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable injection solvent (e.g., methanol/acetonitrile).
Step 2: Optional Derivatization
To improve the ionization efficiency of the highly acidic phosphoinositides, derivatization can be employed.[21][22]
-
Methylation: Add trimethylsilyldiazomethane (TMS-diazomethane) to the dried lipid extract to methylate the phosphate groups. This neutralizes the negative charges and enhances signal intensity in the mass spectrometer.[21][22]
-
Quenching: Quench the reaction with a weak acid.
-
Drying and Reconstitution: Dry the derivatized sample and reconstitute it in the injection solvent.
Step 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for lipidomics (e.g., 100 mm × 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: 60:40 Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate.[10]
-
Mobile Phase B: 90:10:1 Isopropanol/Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate.[10]
-
Gradient: Develop a suitable gradient to achieve separation of SAPI from other lipid species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5][23]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
SAPI: Monitor the transition from the precursor ion to a characteristic product ion (e.g., the inositol phosphate headgroup).
-
Internal Standard: Monitor the corresponding transition for the SIL-SAPI or the odd-chain PI.
-
-
Step 4: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous SAPI and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of SAPI and a fixed concentration of the internal standard. Plot the peak area ratio (Analyte/IS) against the analyte concentration.
-
Quantification: Determine the concentration of SAPI in the unknown samples by interpolating their peak area ratios from the calibration curve.
SAPI in Cellular Signaling: A Broader Context
The accurate measurement of SAPI is crucial for understanding its role in cell signaling. SAPI is a substrate for phosphoinositide 3-kinases (PI3Ks) and other lipid kinases, which generate a variety of phosphorylated derivatives that act as docking sites for proteins and regulate numerous cellular processes.
Diagram: Simplified SAPI Signaling Pathway
Caption: Simplified overview of the PI3K/Akt signaling pathway initiated by SAPI.
Conclusion and Recommendations
The selection of an appropriate internal standard is a non-trivial step in the development of a robust and reliable method for the quantification of this compound.
-
For applications demanding the highest level of accuracy and precision, such as in clinical or regulated environments, a stable isotope-labeled SAPI is the unequivocal choice and should be utilized whenever feasible.[9][20]
-
For exploratory research or when budget constraints are a primary concern, a well-characterized odd-chain phosphoinositide can serve as a reliable alternative, provided that its performance is thoroughly validated to ensure it adequately mimics the behavior of endogenous SAPI.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, available resources, and a thorough understanding of the analytical trade-offs. By following the experimental guidelines outlined in this guide, researchers can confidently select and validate an internal standard that will ensure the integrity and reproducibility of their SAPI quantification data.
References
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Lipid Species Quantification. (n.d.). Lipidomicstandards.org. Retrieved January 3, 2026, from [Link]
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Al-Sari, I. H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3296–3306. [Link]
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Al-Sari, I. H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3296–3306. [Link]
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Gsenbauer, F., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(18), 11934–11943. [Link]
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Burke, J. E., et al. (2023). Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention. Frontiers in Cell and Developmental Biology, 11, 1188331. [Link]
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Gsenbauer, F., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(18), 11934–11943. [Link]
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Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research, 61, 44–65. [Link]
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Al-Sari, I. H., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3296–3306. [Link]
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Kim, H. Y., et al. (2010). Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review. FEBS Journal, 277(4), 849–856. [Link]
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Kono, N., & Arai, H. (2022). Advances in phosphoinositide profiling by mass spectrometry. Medical Mass Spectrometry, 6(2), 95–100. [Link]
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Prestwich, G. D., et al. (2018). Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes. Scientific Reports, 8(1), 1184. [Link]
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Kono, N., & Arai, H. (2023). Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions. Analytical Methods, 15(4), 369-377. [Link]
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Scherer, M., et al. (2019). Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes. Scientific Reports, 9(1), 17688. [Link]
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Hille, B., et al. (2017). Fatty-acyl chain profiles of cellular phosphoinositides. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(2), 209–217. [Link]
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Lin, Y. H., et al. (2020). Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer. Journal of Cellular and Molecular Medicine, 24(12), 6867–6879. [Link]
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Corda, D., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Cell and Developmental Biology, 9, 638848. [Link]
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Odd chain fatty acid as internal standard? (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
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Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Scott, J. D., & Murphy, R. C. (2010). The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method. Chemistry and Physics of Lipids, 163(1), 102–109. [Link]
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Jenkins, B. J., et al. (2018). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 23(2), 242. [Link]
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Scott, J. D., & Murphy, R. C. (2010). The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method. Chemistry and Physics of Lipids, 163(1), 102–109. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved January 3, 2026, from [Link]
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Odd-chain fatty acid. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved January 3, 2026, from [Link]
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A Senior Scientist's Guide to the Cross-Validation of Analytical Platforms for 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
Executive Summary
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a specific molecular species of phosphatidylinositol (PI), is a critical component of cellular membranes and a precursor to potent second messengers involved in a myriad of signaling pathways.[1] Its accurate quantification in biological matrices is paramount for researchers in oncology, neuroscience, and drug development. This guide provides an in-depth comparison of analytical platforms for SAPI analysis, drawing from established methodologies and field-proven insights. While other analytical techniques exist for broader lipid classes, this guide will demonstrate that for the specific, isomer-sensitive quantification of SAPI, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocal gold standard. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear framework for researchers to ensure data integrity and reproducibility.
Introduction: The Biological Imperative for Accurate SAPI Measurement
Phosphatidylinositols (PIs) are anionic phospholipids that serve both as structural components of cell membranes and as key players in essential metabolic processes.[1] The specific species PI(18:0/20:4), or SAPI, is particularly significant as it is a primary source of arachidonic acid (20:4), a precursor for the biosynthesis of eicosanoids—potent signaling molecules involved in inflammation and immunity.[1] Furthermore, the phosphorylation of SAPI initiates the PI signaling pathway, generating critical second messengers like phosphatidylinositol-4,5-bisphosphate (PIP2), which regulates a vast array of cellular functions including cell proliferation, survival, and migration.
Given its central role, aberrant SAPI metabolism has been linked to various pathological states. For instance, studies have shown altered levels of PI(18:0/20:4) in the erythrocytes of COVID-19 patients and in the prefrontal cortex of individuals with schizophrenia.[2] In oncology, the accumulation of arachidonic acid-containing PI has been observed at the outer edge of colorectal cancer tissues, suggesting a role in tumor progression and invasion.[3]
The analytical challenge lies in SAPI's low abundance relative to other phospholipids and the existence of numerous structural isomers. Therefore, any analytical platform must offer exceptional sensitivity and, critically, the specificity to distinguish SAPI from other PI species with different fatty acyl chains. This guide will compare the preeminent technology, LC-MS/MS, with other potential but less suitable methods, providing the scientific rationale for platform selection.
Comparative Analysis of Analytical Platforms
For the specific quantification of SAPI, the choice of analytical platform is critical. The primary contenders are mass spectrometry-based methods and immunoassays. However, as our investigation reveals, the landscape is heavily skewed towards one dominant technology.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern lipidomics for its unparalleled sensitivity and specificity. This technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Principle of Operation: A liquid chromatograph separates the complex mixture of lipids extracted from a biological sample. The separated lipids are then ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer. A triple quadrupole mass spectrometer, a common instrument for this application, then performs Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the SAPI precursor ion. This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic fragment ion for detection. This two-stage mass filtering confers exceptional specificity.
-
Expertise & Causality: The choice of reverse-phase chromatography is deliberate; it effectively separates lipid species based on the hydrophobicity of their fatty acyl chains, allowing SAPI to be resolved from other PIs with different chain lengths and saturation levels. The use of a specific precursor-to-product ion transition in MRM mode is a self-validating system; only a molecule with the correct mass that also fragments in a predictable way will be detected, virtually eliminating false positives.
Immunoassays (e.g., ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are a common tool for quantifying biomolecules based on antibody-antigen recognition.
-
Principle of Operation: An antibody specific to the target molecule (SAPI, in this case) is immobilized on a plate. The sample is added, and the SAPI binds to the antibody. A secondary, enzyme-linked antibody is then added, which also binds to SAPI. Finally, a substrate is added that the enzyme converts into a detectable signal (e.g., colorimetric or fluorescent). The signal intensity is proportional to the amount of SAPI in the sample.
-
Trustworthiness & Limitations: The critical weakness of this platform for SAPI is the availability of a sufficiently specific antibody. Developing an antibody that can distinguish PI(18:0/20:4) from PI(18:1/20:4) or PI(18:0/20:3) is exceptionally challenging. Our extensive search for commercially available ELISA kits specifically for this compound yielded no results. This strongly suggests that immunoassays are not a viable or established platform for the specific quantification of this lipid isomer, as they would lack the required specificity and be prone to significant cross-reactivity with other PI species.
Head-to-Head Performance Comparison
Due to the lack of a viable immunoassay platform for SAPI, this section will focus on the expected performance of a well-developed LC-MS/MS method, presenting it as the benchmark against which any new technology would need to be validated.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Specificity | Exceptional: Can resolve isomers and distinguish SAPI from other PI species based on both chromatographic retention time and specific mass transitions. | Very Low (Hypothetical): Highly unlikely to distinguish between different fatty acyl chain compositions. High risk of cross-reactivity. |
| Sensitivity (LOQ) | High: Typically in the low nanomolar to picomolar range, suitable for endogenous levels in biological samples. | Unknown/Not Applicable: No validated assays exist. |
| Dynamic Range | Wide: Typically spans 3-5 orders of magnitude. | Narrow: Typically 1-2 orders of magnitude. |
| Precision (%CV) | High: Intra- and inter-assay CVs are typically <15%. | Moderate: Typically 15-20% for established kits. |
| Accuracy/Recovery | High: Typically 85-115%, corrected with a stable isotope-labeled internal standard. | Unknown/Not Applicable |
| Throughput | Moderate: Sample run times are typically 5-15 minutes per sample. | High: Can analyze 96 samples simultaneously. |
| Cost Per Sample | High: Requires significant capital investment and skilled operators. | Low (if available): Generally more cost-effective for large sample numbers. |
| Development Time | Moderate to High: Requires method development and validation. | N/A (Commercial Kit) |
Experimental Protocols & Workflows
A trustworthy protocol is a self-validating one. The following LC-MS/MS workflow incorporates critical quality control steps to ensure data integrity.
Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids from plasma or cell pellets. The causality behind this choice is its proven efficiency in extracting a broad range of lipids, including anionic phospholipids like SAPI.
-
Preparation: To a 1.5 mL microfuge tube, add 100 µL of sample (e.g., plasma or cell homogenate).
-
Internal Standard Spiking: Add 10 µL of a known concentration of a suitable internal standard (IS), such as PI(17:0/20:4). The IS is crucial as it accounts for variability in extraction efficiency and instrument response.
-
Monophasic System Formation: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute. This creates a single-phase system that ensures intimate mixing and efficient lipid extraction from the sample matrix.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds. This breaks the monophasic system into two distinct aqueous and organic phases.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will cleanly separate the upper aqueous phase from the lower organic phase, which contains the lipids.
-
Collection: Carefully collect the lower organic phase using a glass syringe and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
LC-MS/MS Quantification of SAPI
This protocol outlines a typical reverse-phase LC-MS/MS method for SAPI quantification.
-
Chromatographic System:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer System (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-). PIs readily form [M-H]- ions in negative mode.
-
MRM Transitions:
-
SAPI (PI 18:0/20:4): Precursor m/z 885.5 → Product m/z 283.2 (Stearate fragment) or 303.2 (Arachidonate fragment).
-
Internal Standard (PI 17:0/20:4): Precursor m/z 871.5 → Product m/z 269.2 (Heptadecanoate fragment).
-
-
Data Analysis: The peak area ratio of the SAPI MRM transition to the IS MRM transition is calculated. This ratio is then used to determine the concentration of SAPI in the sample by referencing a standard curve prepared with known concentrations of a SAPI analytical standard.[3]
-
Visualized Workflows and Logic
Visual diagrams help clarify complex processes. The following have been created using DOT language to illustrate the key workflows.
SAPI Analysis Workflow
Caption: High-level workflow for SAPI quantification.
Decision Logic for Platform Selection
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The Pivotal Role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) in Cellular Signaling: A Comparative Guide to its Levels in Health and Disease
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid species in cellular signaling is paramount. Among the vast landscape of cellular lipids, 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) emerges as a critical player. As a key component of the phosphoinositide family, SAPI is not merely a structural element of cell membranes but a vital precursor to potent second messengers that govern a multitude of cellular processes.[1] Dysregulation of SAPI levels and its metabolic pathways has been increasingly implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This guide provides a comprehensive comparison of SAPI levels in healthy versus pathological states, supported by experimental data and detailed methodologies for its quantification. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
SAPI: A Central Hub in Cellular Communication
SAPI belongs to the phosphatidylinositol (PI) class of phospholipids, which are key players in signal transduction.[2] The defining feature of SAPI is its specific acyl chain composition: a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position of the glycerol backbone. This unique structure is not arbitrary; it dictates the molecule's biophysical properties within the membrane and its recognition by specific enzymes that initiate signaling cascades.
The inositol headgroup of SAPI can be phosphorylated at various positions by phosphoinositide kinases (PIKs), leading to the generation of various polyphosphoinositides (PIPs). These phosphorylated derivatives act as docking sites for a wide array of signaling proteins, thereby regulating processes such as cell growth, proliferation, survival, and differentiation.[3][4][5][6]
Furthermore, SAPI is a substrate for phospholipase C (PLC) enzymes, which cleave it to produce two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9][10][11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The arachidonic acid released from the SAPI-derived DAG by diacylglycerol lipase (DAGL) can be further metabolized into pro-inflammatory or anti-inflammatory eicosanoids.[10][12][13][14][15]
Comparative Analysis of SAPI Levels: A Tale of Two States
While direct quantitative data for SAPI across a wide range of diseases is still an emerging field of research, existing lipidomic studies on related phosphatidylinositols and their precursors/metabolites provide valuable insights into the expected trends in pathological conditions.
SAPI in Neurodegenerative Diseases: The Alzheimer's Perspective
The brain is highly enriched in lipids, and disruptions in their homeostasis are a hallmark of neurodegenerative diseases like Alzheimer's disease (AD).[2] Studies on the broader class of phosphatidylinositols in AD brains have revealed significant alterations. For instance, decreased levels of total phosphatidylinositol have been observed in the hippocampus of AD patients.[16] Given that SAPI is a major species of PI, it is plausible that its levels are also diminished in the affected brain regions of individuals with AD. This depletion could have profound consequences on neuronal signaling and survival.
Table 1: Illustrative Comparison of Phosphatidylinositol Levels in Healthy vs. Alzheimer's Disease Brain Tissue
| Brain Region | Analyte | Healthy Control (relative abundance) | Alzheimer's Disease (relative abundance) | Putative Implication | Reference |
| Hippocampus | Total Phosphatidylinositol | 100% | Decreased | Impaired synaptic function and neuronal survival | [16] |
| Inferior Parietal Lobule | Phosphatidylethanolamine | 100% | Decreased | Altered membrane integrity and signaling | [16] |
Note: This table presents data on the broader class of phosphatidylinositols and other phospholipids. Direct quantitative data for SAPI is currently limited in the literature.
SAPI in Cancer: Fueling Malignant Progression
Aberrant lipid metabolism is a recognized feature of many cancers, providing the necessary building blocks for rapid cell proliferation and signaling molecules that promote tumor growth and survival.[17][18] While specific data on SAPI levels in various cancers is not yet widely available, studies on the related phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), have shown increased levels in the invasive regions of pharyngeal squamous cell carcinoma, suggesting a potential role for lipids with this specific acyl chain composition in cancer progression.[19] The hydrolysis of SAPI by PLC to generate pro-proliferative signals via DAG and IP3 is a pathway of significant interest in oncology.
Table 2: Illustrative Comparison of SAPI-Related Lipid Levels in Healthy vs. Cancer Tissue
| Tissue Type | Analyte | Healthy Control (relative abundance) | Cancer Tissue (relative abundance) | Putative Implication | Reference |
| Pharyngeal Tissue | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC | 100% | Increased in invasive region | Enhanced cell proliferation and invasion | [19] |
Note: This table presents data on a related phospholipid. Further research is needed to quantify SAPI levels in various cancers.
SAPI in Inflammatory Disorders: A Double-Edged Sword
The arachidonic acid component of SAPI is a precursor to a wide array of inflammatory mediators.[20] Upon cellular stimulation, this fatty acid can be released and metabolized by cyclooxygenases and lipoxygenases to produce prostaglandins and leukotrienes, which are potent modulators of inflammation.[20] Therefore, the levels and turnover of SAPI are likely to be tightly regulated during an inflammatory response. While specific data on SAPI levels in inflammatory diseases is scarce, related inflammatory biomarkers like Serum Amyloid A (SAA) are known to be elevated in conditions such as inflammatory bowel disease and rheumatic diseases.[19][21][22]
Table 3: Illustrative Comparison of Inflammatory Markers in Healthy vs. Inflammatory Disease States
| Condition | Analyte | Healthy Control (mg/L) | Inflammatory Disease (mg/L) | Relevance to Lipid Signaling | Reference |
| Inflammatory Bowel Disease | Serum Amyloid A (SAA) | < 4.55 | > 4.55 | SAA is an acute-phase protein whose expression is driven by inflammatory cytokines, which can be influenced by lipid mediators derived from SAPI. | [19][22] |
| Rheumatic Diseases | Serum Amyloid A (SAA) | Normal | Elevated | SAA levels correlate with disease severity and may be linked to the inflammatory cascades initiated by lipid signaling. | [21] |
Note: This table highlights a general inflammatory marker. The direct correlation with SAPI levels requires further investigation.
Experimental Protocols for the Quantification of SAPI
Accurate quantification of SAPI is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive measurement of lipid species.[17][18][23][24][25][26][27][28]
Workflow for SAPI Quantification
Caption: Workflow for SAPI quantification using LC-MS/MS.
Step-by-Step Methodology
1. Lipid Extraction (Modified Folch Method)
-
Rationale: This method uses a chloroform/methanol mixture to efficiently extract lipids from biological matrices while precipitating proteins and other macromolecules. The addition of an acidic solution helps to ensure the quantitative recovery of acidic phospholipids like SAPI.
-
Protocol:
-
Homogenize ~50 mg of tissue or 100 µL of plasma in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add an appropriate amount of an internal standard (e.g., a deuterated or 13C-labeled SAPI analogue).
-
Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase liquid chromatography separates lipids based on their hydrophobicity. Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of SAPI.
-
Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[23]
-
Gradient: A linear gradient from 32% B to 97% B over 18 minutes.[23]
-
Flow Rate: 0.26 mL/min.[23]
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for SAPI and its internal standard. For SAPI (m/z 885.5), characteristic product ions would be monitored.
-
SAPI Signaling Pathways
The biological effects of SAPI are mediated through a complex network of enzymatic reactions and protein-lipid interactions.
Upstream Regulation of SAPI
Caption: Simplified upstream pathway of SAPI synthesis.
SAPI is synthesized through the de novo pathway for phosphatidylinositol, followed by acyl chain remodeling.
Downstream Signaling Cascades of SAPI
Caption: Downstream signaling pathways initiated by SAPI.
Conclusion and Future Directions
This compound is a multifaceted lipid that plays a central role in cellular signaling. While our understanding of its precise quantitative changes in various diseases is still evolving, the available evidence strongly suggests that dysregulation of SAPI metabolism is a key factor in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory disorders. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify SAPI and further elucidate its roles in health and disease.
Future research should focus on large-scale lipidomic studies to establish definitive quantitative data for SAPI levels in a wide range of pathological conditions. This will not only enhance our understanding of disease mechanisms but also pave the way for the development of novel diagnostic biomarkers and therapeutic strategies targeting the SAPI signaling network.
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Serum Amyloid A as a Potential Biomarker in Inflammatory Bowel Diseases, Especially in Patients with Low C-Reactive Protein. MDPI. [Link]
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Serum Amyloid A in Inflammatory Rheumatic Diseases: A Compendious Review of a Renowned Biomarker. Frontiers in Immunology. [Link]
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DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cell Mol Life Sci. [Link]
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Analysis of Phosphatidylinositol Modifications by Reactive Nitrogen Species Using LC-MS: Coming to Grips with Their Nitroxidative Susceptibility. ACS Omega. [Link]
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Diacylglycerol lipase. Wikipedia. [Link]
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Systemic Immune Inflammation Index as a Reliable Disease Activity Marker in Psoriatic Arthritis. Journal of the College of Physicians and Surgeons Pakistan. [Link]
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PI3K-Akt signaling pathway. Cusabio. [Link]
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Serum Amyloid A as a Potential Biomarker in Inflammatory Bowel Diseases, Especially in Patients with Low C-Reactive Protein. PubMed. [Link]
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Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients. PubMed Central. [Link]
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Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin. PubMed Central. [Link]
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PI3K / Akt Signaling Pathway. Creative Diagnostics. [Link]
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PHOSPHOLIPASE C. PubMed Central. [Link]
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Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor. PubMed Central. [Link]
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A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. Nature Communications. [Link]
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Patient Tumor Samples and Mass Spectrometry: Unveiling Molecular Signatures in Cancer Research. Crown Bioscience Blog. [Link]
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PI3K/Akt signalling pathway and cancer. PubMed. [Link]
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Phospholipids and Alzheimer's Disease: Alterations, Mechanisms and Potential Biomarkers. International Journal of Molecular Sciences. [Link]
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DAG is metabolized by DAGL to 2-AG. Reactome. [Link]
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Use of an Immunoaffinity-Mass Spectrometry-based Approach for the Quantification of Protein Biomarkers from Serum Samples of Lung Cancer Patients. ResearchGate. [Link]
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Regulation of phosphoinositide-specific phospholipase C. PubMed. [Link]
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Assay and Inhibition of Diacylglycerol Lipase Activity. PubMed Central. [Link]
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The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. PubMed Central. [Link]
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Mass Spectrometry Imaging Spatial Tissue Analysis toward Personalized Medicine. ResearchGate. [Link]
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Mass spectrometry-based quantification of proteins in tumor samples from tissue preserved by different methods – a source of markers of urothelial bladder cancer. EMBL-EBI. [Link]
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The Road to Quantitative Lipid Biochemistry in Living Cells. Accounts of Chemical Research. [Link]
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The shared biomarkers and immune landscape in psoriatic arthritis and rheumatoid arthritis: Findings based on bioinformatics, machine learning and single-cell analysis. Frontiers in Immunology. [Link]
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Quantitative lipidomics reveals the changes of lipids and antioxidant capacity in egg yolk from laying hens with fatty liver hemorrhagic syndrome. PubMed Central. [Link]
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Lipidomics—Paving the Road towards Better Insight and Precision Medicine in Rare Metabolic Diseases. MDPI. [Link]
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Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Ensuring the Purity and Identity of Synthetic 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol
For researchers, scientists, and drug development professionals, the integrity of synthetic signaling lipids like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is paramount. The biological activity of this crucial phosphoinositide is intrinsically linked to its precise chemical structure. Even minor impurities can lead to confounding experimental results and compromise the safety and efficacy of lipid-based therapeutics. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity and confirm the identity of synthetic SAPI, ensuring the validity and reproducibility of your research.
The structural integrity of synthetic lipids is a critical parameter that can significantly influence the stability, bilayer structure, and release profile of lipid-based drug formulations.[1][2] The quality of the starting materials and the manufacturing and purification processes all play a role in the final purity of the lipid.[1][2][3][4] Therefore, robust analytical methods are essential to guarantee a consistent and high-quality product for both research and clinical applications.[1][2][3][4]
This guide will explore the three pillars of SAPI analysis: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and standalone Mass Spectrometry (MS). We will delve into the principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific needs.
The Analytical Gauntlet: A Multi-Pronged Approach to SAPI Validation
A single analytical technique is rarely sufficient to fully characterize a complex lipid like SAPI. A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the structural and purity puzzle.
Figure 1: A typical workflow for the comprehensive analysis of synthetic SAPI.
I. High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
HPLC is the cornerstone for assessing the purity of synthetic SAPI. By separating the sample into its individual components, it allows for the quantification of the main peak (SAPI) and the detection of any impurities. When coupled with a mass spectrometer, it becomes a powerful tool for both purity assessment and identity confirmation.
Causality Behind Experimental Choices
The choice of HPLC method is dictated by the physicochemical properties of SAPI. As a phospholipid, it possesses both a nonpolar tail (stearoyl and arachidonoyl chains) and a polar headgroup (phosphoinositol). This amphipathic nature makes reverse-phase (RP) and normal-phase (NP) chromatography suitable for its analysis.
-
Reverse-Phase (RP) HPLC: This is the most common approach for phospholipid analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. SAPI is retained on the column through hydrophobic interactions of its acyl chains. A gradient elution, starting with a more polar mobile phase and gradually increasing the proportion of a nonpolar organic solvent, is employed to elute SAPI and separate it from more polar or less retained impurities.
-
Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. This method is particularly effective for separating phospholipid classes based on the polarity of their headgroups. It can also be adept at resolving positional isomers of the inositol headgroup.[5]
Table 1: Comparison of HPLC Methods for SAPI Analysis
| Feature | Reverse-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
| Principle | Separation based on hydrophobicity | Separation based on polarity |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., Silica) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile/Methanol) | Nonpolar (e.g., Hexane/Isopropanol) |
| Strengths | Excellent for separating based on acyl chain length and unsaturation. Good for general purity assessment. | Superior for separating phospholipid classes and positional isomers of the headgroup. |
| Limitations | May not resolve certain positional isomers of the inositol headgroup. | Can be more sensitive to water content in the mobile phase, leading to retention time shifts. |
Experimental Protocol: RP-HPLC-MS for SAPI Purity
This protocol outlines a general method for the purity analysis of SAPI using a C18 column coupled to a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic SAPI sample.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as chloroform:methanol (1:1, v/v), to a final concentration of 1 mg/mL.
-
Vortex the solution until the lipid is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI-Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
-
Potential Impurities to Monitor
-
Positional Isomers: During synthesis, the acyl chains may migrate, leading to the formation of 1-arachidonoyl-2-stearoyl-sn-glycero-3-phosphoinositol. These isomers will have the same mass but may have slightly different retention times on a high-resolution HPLC column.
-
Oxidation Products: The arachidonoyl chain is highly susceptible to oxidation due to its four double bonds.[6][7][8] This can lead to the formation of hydroperoxides, hydroxides, and other oxygenated species, which will have a higher mass than SAPI.
-
Hydrolysis Products: SAPI can be hydrolyzed to lysophosphatidylinositol (with the loss of one fatty acid) or glycerophosphoinositol (with the loss of both fatty acids). These impurities will have significantly lower masses.
-
Residual Solvents and Reagents: Impurities from the synthetic process should also be monitored.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of synthetic SAPI. It provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity of the stearoyl and arachidonoyl chains, the glycerol backbone, and the phosphoinositol headgroup.
Causality Behind Experimental Choices
Different NMR experiments provide complementary information:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts and coupling patterns of the glycerol and inositol protons are diagnostic for the correct stereochemistry. The integration of the signals from the acyl chains can confirm the ratio of stearoyl to arachidonoyl groups.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons can confirm the ester linkages.
-
³¹P NMR: This is a highly specific and sensitive technique for phosphorus-containing compounds.[9] It provides a single peak for the phosphate group in SAPI, and its chemical shift is characteristic of the phosphodiester linkage. This is also an excellent method for quantifying the purity of the phospholipid sample.
Figure 2: Key NMR signals for the structural confirmation of SAPI.
Experimental Protocol: ¹H and ³¹P NMR of SAPI
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic SAPI sample in 0.7 mL of a deuterated solvent mixture, such as deuterated chloroform:deuterated methanol (2:1, v/v).
-
Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H NMR) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 5-second relaxation delay.
-
-
³¹P NMR:
-
Acquire a proton-decoupled phosphorus spectrum.
-
Typical parameters: 128-256 scans, 5-10 second relaxation delay.
-
-
III. Mass Spectrometry (MS): Unambiguous Identity and Elemental Composition
Mass spectrometry provides a definitive confirmation of the identity of SAPI by measuring its mass-to-charge ratio (m/z) with high accuracy. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule, further solidifying its identity.
Causality Behind Experimental Choices
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By isolating the parent ion of SAPI and fragmenting it, a characteristic fragmentation pattern is produced that acts as a molecular fingerprint.
-
Negative Ion Mode ESI-MS/MS: This is the preferred mode for phosphoinositide analysis. The deprotonated molecule [M-H]⁻ is readily formed. Fragmentation typically results in the loss of the fatty acyl chains as carboxylates, providing information on the identity of the acyl groups.
Table 2: Key Mass Spectrometry Fragments for SAPI Identity Confirmation
| Fragment | Description | Expected m/z (Negative Ion Mode) |
| [M-H]⁻ | Deprotonated SAPI molecule | 885.55 |
| [M-H-Stearate]⁻ | Loss of the stearoyl chain | 601.32 |
| [M-H-Arachidonate]⁻ | Loss of the arachidonoyl chain | 581.35 |
| [Stearate]⁻ | Stearate anion | 283.26 |
| [Arachidonate]⁻ | Arachidonate anion | 303.23 |
Comparative Analysis of Analytical Techniques
| Technique | Purity Assessment | Identity Confirmation | Structural Elucidation | Throughput | Cost |
| HPLC-UV | Excellent | Poor | Poor | High | Low |
| HPLC-MS | Excellent | Excellent | Good (with MS/MS) | High | Medium |
| NMR | Good (Quantitative) | Excellent | Excellent | Low | High |
| HRMS | Poor | Excellent | Good (with MS/MS) | Medium | High |
Conclusion: A Triad of Trust for SAPI Validation
Ensuring the purity and identity of synthetic this compound is a non-negotiable prerequisite for reliable and reproducible research in the fields of cell signaling and drug development. A multi-faceted analytical approach, leveraging the strengths of HPLC-MS, NMR spectroscopy, and high-resolution mass spectrometry, provides a self-validating system for the comprehensive characterization of this critical signaling lipid. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can have the utmost confidence in the quality of their synthetic SAPI, paving the way for groundbreaking discoveries and innovative therapeutic solutions.
References
-
Reis, A., Domingues, P., & Domingues, M. R. (2013). Structural motifs in primary oxidation products of palmitoyl-arachidonoyl-phosphatidylcholines by LC-MS/MS. Journal of Mass Spectrometry, 48(11), 1255–1263. [Link]
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Kagan, V. E., Mao, G., Qu, F., Angeli, J. P. F., Doll, S., Croix, C. S., ... & Conrad, M. (2017). Oxidized arachidonic/adrenic phosphatidylethanolamines navigate cells to ferroptosis. Nature Chemical Biology, 13(1), 81–90. [Link]
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Thierry, A. N., Roch-Arveiller, M., & Giroud, J. P. (2000). Structural characterization of oxidized phospholipid products derived from arachidonate-containing plasmenyl glycerophosphocholine. Journal of Lipid Research, 41(4), 597–606. [Link]
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Tyurin, V. A., Tyurina, Y. Y., Feng, W., Mnuskin, A., Jiang, J., Tang, M., ... & Kagan, V. E. (2014). Comprehensive analysis of oxidized arachidonoyl-containing glycerophosphocholines using ion mobility spectrometry-mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 998–1011. [Link]
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Lutz, N. W., & Cozzone, P. J. (2016). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 39–54. [Link]
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Reis, A., Domingues, P., & Domingues, M. R. (2013). Structural motifs in primary oxidation products of palmitoyl-arachidonoyl-phosphatidylcholines by LC-MS/MS. Journal of Mass Spectrometry, 48(11), 1255–1263. [Link]
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LIPID MAPS. (n.d.). In-Silico Structure Database (LMISSD): Exact Structure Results for PIP O-18:0_20:4. Retrieved from [Link]
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LIPID MAPS. (n.d.). In-Silico Structure Database (LMISSD): Exact Structure Results for PI 18:0_20:4. Retrieved from [Link]
-
Iwasaki, Y., Hayashi, Y., Nishino, T., & Kido, H. (2009). Composition analysis of positional isomers of phosphatidylinositol by high-performance liquid chromatography. Journal of Chromatography A, 1216(35), 6333–6338. [Link]
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Fang, Z., Chen, Y., & Ye, C. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR protocols, 3(4), 101769. [Link]
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Metabolomics Workbench. (n.d.). Metabolite Database: PI(18:0/20:4). Retrieved from [Link]
-
Rohwedder, A. J., & Schmidt, R. R. (2009). Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate Mediates Calcium-induced Inactivation of TRPV6 Channels. Journal of Biological Chemistry, 284(16), 10544–10552. [Link]
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Horsfield, J. A., Jaeschke, A., & Waddington, K. E. (2021). A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. Analytical and Bioanalytical Chemistry, 413(18), 4647–4658. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) Measurements
Introduction: The Critical Role and Analytical Challenge of SAPI
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a specific molecular species of phosphatidylinositol (PI), a class of low-abundance but critically important phospholipids.[1][2][3] As membrane-bound signaling molecules, phosphoinositides like SAPI are central to a vast array of cellular processes, including signal transduction, membrane trafficking, and cell motility.[1][4][5] The hydrolysis of its phosphorylated derivative, phosphatidylinositol 4,5-bisphosphate (PIP2), which is often enriched with the 1-stearoyl, 2-arachidonoyl acyl chain structure, generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), triggering a cascade of downstream cellular events.[6]
Given their pivotal roles, dysregulation of phosphoinositide metabolism is linked to a range of diseases, including cancer, myopathy, and neurodegenerative disorders.[4][7] This makes the precise and accurate quantification of specific phosphoinositide species like SAPI essential for both basic research and the development of novel therapeutics.
However, the field of lipidomics faces a significant challenge: inter-laboratory variability.[8][9] Differences in sample handling, extraction techniques, analytical platforms, and data processing can lead to disparate results, hindering the ability to compare findings across studies and establish reliable biomarkers.[8][9][10] This guide provides an in-depth comparison of methodologies for SAPI measurement, outlines the sources of variability, and presents best practices to enhance reproducibility and foster confidence in analytical outcomes. We will delve into the causality behind experimental choices, grounding our recommendations in established protocols and the collective experience of the lipidomics community.
The SAPI Signaling Nexus
The significance of SAPI is rooted in its position as a precursor to one of the most important signaling lipids, PIP2. The following diagram illustrates this fundamental pathway.
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A Researcher's Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) and its Synthetic Analogs in Functional Assays
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the choice of molecular tools is paramount. This guide provides an in-depth comparison of the endogenous phosphoinositide, 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), and its synthetic analogs. We will delve into their functional differences, supported by experimental data, to empower you in selecting the optimal compound for your specific research needs.
The Central Role of SAPI in Cellular Signaling
This compound, a major phosphatidylinositol species in platelets, is a cornerstone of cellular signaling.[1] This glycerophospholipid is a key component of cell membranes and serves as a precursor for critical second messengers.[2][3] Upon hydrolysis by phospholipase C (PLC), SAPI generates diacylglycerol (DAG) and inositol phosphates, which in turn activate a cascade of downstream signaling events, most notably through the activation of Protein Kinase C (PKC) and the mobilization of intracellular calcium. Furthermore, SAPI and its phosphorylated derivatives are integral to the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[4]
The specific acyl chain composition of SAPI, with a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, is not arbitrary. This structure influences its physical properties within the membrane and its recognition by various enzymes, thereby fine-tuning the cellular response.
Synthetic Analogs: Tools to Dissect and Modulate Signaling
The transient nature and complex metabolism of endogenous SAPI can present challenges in experimental settings. To overcome these limitations, a variety of synthetic analogs have been developed. These molecules are designed to mimic or modulate specific aspects of SAPI-mediated signaling, offering researchers greater control and stability in their investigations.
Here, we compare SAPI to several commonly used synthetic analogs, focusing on their distinct mechanisms of action and applications in functional assays.
Table 1: Comparison of SAPI and its Synthetic Analogs
| Compound | Primary Target(s) | Mechanism of Action | Common Applications | Key Characteristics |
| This compound (SAPI) | PLC, PI3K, and other phosphoinositide-metabolizing enzymes | Endogenous substrate for the generation of second messengers (DAG, IP3) and phosphorylated phosphoinositides. | In vitro enzyme assays, lipid-protein interaction studies, reconstitution of signaling pathways. | Physiologically relevant, but metabolically unstable. |
| 1,2-Dioctanoyl-sn-glycerol (DOG / DiC8) | Protein Kinase C (PKC) | Cell-permeable diacylglycerol (DAG) analog that directly activates PKC isoforms.[5][6] | Studies of PKC activation, cell proliferation, differentiation, and apoptosis.[6] | Bypasses PLC-mediated hydrolysis, providing direct and sustained PKC activation. More stable than endogenous DAGs.[6] |
| Phorbol 12-Myristate 13-Acetate (PMA / TPA) | Protein Kinase C (PKC) | Potent and reversible activator of PKC, structurally analogous to DAG.[7][8] | Potent tumor promoter used to study PKC-dependent signaling, cell differentiation, and inflammation.[7][9][10] | Extremely potent and long-lasting PKC activation compared to DAG analogs. Can have pleiotropic effects. |
| Diacylglycerol Kinase (DGK) Inhibitors (e.g., R59022, R59949, BMS-502) | Diacylglycerol Kinase (DGK) isoforms (e.g., α, ζ)[11][12] | Inhibit the phosphorylation of DAG to phosphatidic acid (PA), thereby prolonging DAG signaling.[13] | Enhancing T-cell activation in cancer immunotherapy, studying the role of DAG signaling in various cellular processes.[12][13] | Indirectly enhances signaling downstream of DAG by preventing its metabolism. Isoform-specific inhibitors are available.[11][14] |
Functional Assays: A Comparative Analysis
The choice between SAPI and its analogs is critically dependent on the specific question being addressed in a functional assay.
Phospholipase C (PLC) and Protein Kinase C (PKC) Activation Assays
Objective: To measure the activation of PLC or the downstream activation of PKC.
-
Using SAPI: In a cell-free assay, SAPI can be used as a substrate for purified PLC enzymes. The production of inositol phosphates can be quantified, typically using radiolabeling or mass spectrometry. This provides a direct measure of PLC activity.
-
Using DOG or PMA: In cell-based assays, DOG and PMA are invaluable tools to bypass the need for receptor stimulation and directly activate PKC.[9][15] This allows for the specific investigation of PKC-downstream events without the confounding effects of other signaling pathways that might be activated by receptor ligands. For instance, researchers can measure the phosphorylation of known PKC substrates or observe cellular responses like differentiation or cytokine release.[7]
Experimental Protocol: In Vitro PKC Activity Assay using a Fluorescent Substrate
-
Prepare a reaction buffer: Typically contains 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1 mM CaCl₂, and 1 mM DTT.
-
Add purified, active PKC enzyme to the reaction buffer.
-
Add a fluorescently labeled PKC substrate peptide.
-
Initiate the reaction by adding ATP.
-
To test activators:
-
For DOG , dissolve it in an appropriate solvent like DMSO and add it to the reaction mixture along with phosphatidylserine (a necessary cofactor for PKC activation).
-
For PMA , a similar procedure is followed.
-
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chelating agent like EDTA.
-
Measure the fluorescence to determine the extent of substrate phosphorylation. An increase in fluorescence indicates higher PKC activity.
Causality behind Experimental Choices: The use of a purified enzyme and a specific substrate allows for a direct and quantitative assessment of PKC activation by the analog. The inclusion of phosphatidylserine mimics the membrane environment where PKC is typically activated.
Phosphoinositide 3-Kinase (PI3K) Pathway Assays
Objective: To investigate the activation or inhibition of the PI3K pathway.
-
Using SAPI: SAPI and its phosphorylated derivatives are the natural substrates for PI3K. In in vitro kinase assays, the phosphorylation of these lipids by PI3K can be measured.[4][16] This is essential for screening for PI3K inhibitors and for studying the enzyme's substrate specificity.
-
Using Synthetic PI3K Inhibitors: A vast array of synthetic PI3K inhibitors with varying isoform selectivity exists.[17][18][19] These are used to probe the role of specific PI3K isoforms in cellular processes and for therapeutic development.
Experimental Protocol: In Vitro PI3K AlphaScreen™ Assay
-
Prepare the kinase reaction buffer: Typically contains 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.
-
Add recombinant PI3K enzyme to the buffer.
-
Add the biotinylated substrate, such as biotin-PIP₂ (a derivative of a SAPI metabolite).
-
To test inhibitors: Add the synthetic PI3K inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and add a detection mixture containing streptavidin-coated donor beads and a GST-tagged PH domain (which binds to the PIP₃ product) bound to acceptor beads.
-
Incubate in the dark.
-
Read the signal on a plate reader. A decrease in signal indicates inhibition of PI3K activity.
Trustworthiness of the Protocol: This homogeneous assay format is highly sensitive and reproducible, making it suitable for high-throughput screening of PI3K inhibitors. The use of a specific PH domain ensures that only the product of the PI3K reaction is detected.
Visualizing the Signaling Pathways
To better understand the points of intervention for SAPI and its analogs, the following diagrams illustrate the relevant signaling pathways.
Caption: SAPI signaling via the Phospholipase C pathway and points of intervention by synthetic analogs.
Caption: The PI3K signaling pathway originating from SAPI metabolites and inhibition by synthetic analogs.
Conclusion and Future Perspectives
The choice between the endogenous lipid SAPI and its synthetic analogs is a critical decision in experimental design. While SAPI provides the most physiologically relevant context for studying lipid signaling, its inherent instability can be a limiting factor. Synthetic analogs like DOG, PMA, and various kinase inhibitors offer powerful tools to dissect specific signaling events with greater control and stability.
As our understanding of lipid signaling becomes more nuanced, the development of new synthetic analogs with improved isoform selectivity and novel mechanisms of action will continue to be a driving force in the field. By carefully considering the strengths and limitations of each compound, researchers can continue to unravel the intricate roles of phosphoinositides in health and disease.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)
This document provides essential safety and logistical information for the proper disposal of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI). As a critical signaling lipid in cellular processes, SAPI is frequently used by researchers, scientists, and drug development professionals.[1][2][3][4] Adherence to these protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your laboratory to handle chemical waste with expertise and confidence.
Section 1: Hazard Identification and Waste Characterization
The first step in any disposal procedure is a thorough understanding of the material's properties and potential hazards.
Chemical Profile of SAPI
This compound is an endogenous glycerophospholipid, a natural component of cell membranes.[5] In its pure form, the compound itself is not classified as a hazardous substance. However, its toxicological properties have not been exhaustively investigated.[6] The primary hazard associated with SAPI in a laboratory setting almost invariably stems from the solvents used to dissolve and handle it. SAPI is often supplied in solvents such as chloroform or methanol/chloroform mixtures, which are hazardous.[7]
Therefore, the resulting waste solution must be characterized based on the hazards of all its components.
| Property | Value | Source |
| Chemical Name | This compound | Biosynth |
| Molecular Formula | C₄₇H₈₃O₁₃P | Biosynth |
| Molecular Weight | 887.13 g/mol | Biosynth |
| CAS Number | 1331751-28-0 | BioHippo[8] |
| Typical Form | Solid or solution in organic solvent | N/A |
Classifying SAPI Waste as Hazardous
According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9]
-
Ignitability : A SAPI solution may be considered ignitable if it is prepared in a flammable solvent like ethanol with a flash point below 140°F (60°C).[9]
-
Corrosivity : This is unlikely to apply to SAPI solutions, which are typically neutral. This characteristic applies to aqueous solutions with a pH ≤ 2 or ≥ 12.5.[9]
-
Reactivity : SAPI is not known to be inherently reactive, unstable, or water-reactive.[9]
-
Toxicity : If SAPI is dissolved in a toxic solvent such as chloroform, the entire solution is classified as toxic hazardous waste.
Causality: The fundamental principle is that the final waste mixture inherits the hazardous properties of its most dangerous components. Therefore, all SAPI solutions prepared with hazardous solvents must be managed as hazardous waste from the moment of generation.[9]
Section 2: Core Principles of Laboratory Chemical Waste Management
Compliance with regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory.[10][11] The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[11][12]
The Satellite Accumulation Area (SAA)
The SAA is the cornerstone of in-lab waste management. It is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[13][14][15]
Key SAA Requirements:
-
Location: Must be at or near the point of generation and under the control of laboratory personnel.[14][16]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[9]
-
Container Management: Waste containers in the SAA must be kept closed except when adding or removing waste, properly labeled, and stored in secondary containment to prevent spills.[9][13][14]
Waste Minimization
Before generating waste, consider strategies to reduce its volume. This is not only environmentally responsible but also cost-effective.
-
Order only the quantity of SAPI needed for your experiments.[9]
-
Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[9]
-
Maintain a chemical inventory to avoid ordering duplicate materials.[9]
Section 3: Step-by-Step Disposal Protocol for SAPI Waste
This protocol provides a direct, procedural guide for the safe handling and disposal of SAPI waste streams.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) compatible with the solvents in use.
-
Body Protection: A standard laboratory coat.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Dedicated SAPI Waste: Establish a dedicated waste container for SAPI solutions.
-
Do Not Mix: Never mix SAPI waste with incompatible chemicals. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic compounds.[13] If SAPI is in a halogenated solvent (like chloroform), it should be collected in a halogenated waste stream, separate from non-halogenated solvents.
Step 3: Select and Prepare the Waste Container
The integrity of your waste container is your first line of defense against a chemical spill.[10]
-
Compatibility: The container must be made of a material that is chemically compatible with the waste. For organic solvents, glass or high-density polyethylene (HDPE) containers are typically appropriate.[9][13]
-
Condition: Use a container that is in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[10][13]
-
Headroom: Do not fill the container completely. Leave at least one inch of headroom (or fill to no more than 90% capacity) to allow for vapor expansion.[13]
| Waste Component | Recommended Container Material | Incompatible Materials |
| Halogenated Solvents (e.g., Chloroform) | Glass, HDPE | Aluminum (can react over time) |
| Non-Halogenated Flammable Solvents | Glass, HDPE | N/A for short-term storage |
| Aqueous Solutions (Neutral) | Glass, HDPE, Polypropylene | N/A |
Step 4: Label the Waste Container Correctly
Improper labeling is a common and serious compliance violation. The EPA requires each container to be clearly marked.[15]
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical names of all constituents (e.g., "this compound, Chloroform, Methanol"). Do not use abbreviations or chemical formulas.[10]
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Flammable," "Toxic").[15]
-
The accumulation start date (the date the first drop of waste is added).[10]
Step 5: Accumulate Waste in the SAA
-
Place the properly labeled container in your designated SAA, which must have secondary containment (e.g., a chemical-resistant tray).
-
Keep the container securely capped at all times, except when you are actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 6: Request a Waste Pickup
-
When the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (often 6 months, but check your institution's policy), arrange for its removal.[14]
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup. Follow their specific online or paper-based request procedures.
Section 4: Workflow Diagrams
Visualizing the disposal process reinforces correct procedures and aids in rapid decision-making.
Caption: High-level decision flowchart for classifying SAPI waste.
Caption: Step-by-step workflow for accumulating SAPI waste in an SAA.
Section 5: Spill Management and Empty Containers
Spill Response
For small spills of SAPI solutions:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent or other non-reactive material (e.g., vermiculite).
-
Collect the contaminated absorbent material in a sealed, labeled bag or container.
-
Dispose of the cleanup materials as hazardous waste.
-
Clean the spill area with soap and water.
Disposal of "RCRA Empty" Containers
A container that held hazardous waste can be disposed of as regular trash only after it is "RCRA empty."
-
For non-acutely hazardous waste: The container is considered empty when all contents have been removed by pouring, scraping, etc., and no more than one inch of residue remains.
-
For acutely hazardous (P-listed) waste: The container must be triple-rinsed with a solvent capable of removing the waste. The rinsate from this process must be collected and disposed of as hazardous waste.
Before discarding any empty container, all hazardous chemical labels must be defaced or removed.
Conclusion
The proper disposal of this compound is governed by the hazardous nature of the solvents in which it is prepared. By treating all such waste as hazardous, adhering to strict segregation and containerization protocols, and leveraging the services of your institution's EHS department, you ensure a safe and compliant laboratory environment. This commitment to rigorous safety protocols is the foundation of trustworthy and excellent scientific research.
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Mastering the Handling of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI): A Guide to Personal Protective Equipment and Safe Laboratory Practices
Welcome, fellow researchers and innovators. In the dynamic landscape of drug development and cellular research, phosphoinositides like 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) are pivotal. These molecules are not just reagents; they are keys to unlocking complex signaling pathways.[1][2][3] However, their power in biological systems demands our utmost respect and diligence in the laboratory. The absence of a comprehensive toxicological profile for SAPI necessitates a conservative and rigorous approach to safety.
This guide is structured to provide you with the essential, immediate safety and logistical information for handling SAPI. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory. Our primary focus will be on the principles of risk mitigation, centering on the most common forms in which SAPI is supplied: as a lyophilized solid or, more frequently, dissolved in a chlorinated solvent such as chloroform.
The Core Principle: Hazard Assessment Based on Physical Form
The single most critical factor determining the appropriate Personal Protective Equipment (PPE) for SAPI is its physical state and the solvent used. The hazards of a volatile, toxic solvent like chloroform are immediate and well-documented, while the risks of a lyophilized, biologically active lipid are more subtle and related to inadvertent inhalation or skin contact.[4][5]
| Physical Form | Primary Hazard | Key Safety Objective |
| Solution in Chloroform | Inhalation and skin absorption of toxic, volatile solvent.[4][5][6] | Containment of solvent vapor and prevention of all skin/eye contact. |
| Solution in Ethanol | Flammability; skin/eye irritation.[7] | Prevention of ignition sources and skin/eye contact. |
| Lyophilized Solid | Inhalation of fine powder; unknown long-term biological effects. | Prevention of aerosol generation and dust inhalation. |
A summary of primary hazards associated with SAPI's common physical forms.
Scenario 1: Handling SAPI in Chloroform Solution (Most Common)
Given that many commercial lipids are supplied in chloroform, this scenario demands the highest level of precaution.[8] Chloroform is a suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system.[4][5] Its vapors are potent, and it can readily penetrate standard laboratory gloves.[4][5]
Essential PPE & Engineering Controls
-
Engineering Control: All work must be performed inside a certified chemical fume hood to control vapor exposure.[4][5][8]
-
Hand Protection: Double gloving is mandatory. The inner glove should be a standard nitrile glove. The outer glove must be rated for resistance to chloroform. Viton® or polyvinyl alcohol (PVA) gloves are recommended.[6] If using two pairs of nitrile gloves, be aware that chloroform penetrates them rapidly; therefore, the outer glove must be changed immediately upon any suspected contact.[4][5]
-
Eye and Face Protection: ANSI-rated safety goggles that provide a full seal around the eyes are required to protect against splashes and vapors.[6] In addition, a full-face shield must be worn over the goggles when transferring volumes greater than 10 mL.[6]
-
Body Protection: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron or coveralls (e.g., Tychem®) should be worn.[6]
-
Footwear: Closed-toe shoes are required at all times.
Procedural Workflow for Handling SAPI in Chloroform
The following workflow illustrates the critical steps for safely handling SAPI dissolved in chloroform, from preparation to disposal.
Workflow for handling SAPI in a chloroform solution.
Scenario 2: Handling Lyophilized SAPI Powder
When handling SAPI as a solid, the primary hazard shifts from solvent exposure to the potential inhalation of fine, biologically active particles. The toxicological properties of SAPI itself are not well-defined, so minimizing exposure is paramount.[9]
Essential PPE & Engineering Controls
-
Engineering Control: Weighing and reconstituting lyophilized SAPI should be performed in a chemical fume hood or a powder containment hood to prevent aerosolization.
-
Hand Protection: A single pair of nitrile gloves is typically sufficient, but should be changed immediately if the powder makes contact with them.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement.
-
Respiratory Protection: If there is a risk of generating dust that cannot be controlled within a fume hood, a fit-tested N95 respirator is required.[10]
-
Body Protection: A buttoned, long-sleeved lab coat.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage. If the product is in a solvent, check for leaks.
-
Store SAPI according to the manufacturer's instructions, which is typically at -20°C or -80°C to ensure stability.[9] If dissolved in chloroform, store away from reactive metals like aluminum or magnesium.[4]
Spill Management:
-
Chloroform-based solution: Evacuate the area. Wear a self-contained breathing apparatus (SCBA) if the spill is large and ventilation is inadequate. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for halogenated waste. Do not use combustible materials for absorption.
-
Lyophilized powder: Avoid sweeping or any action that creates dust. Gently cover the spill with a damp paper towel to wet the powder. Carefully wipe the area, and dispose of the materials in a sealed container for chemical waste.
Disposal:
-
SAPI in Chloroform: All waste, including contaminated consumables, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.
-
SAPI in Ethanol/Other Solvents: Dispose of in a "Non-Halogenated Organic Waste" container.
-
Solid SAPI Waste: Dispose of in a designated solid chemical waste container.
-
Never dispose of SAPI or its solutions down the drain. All waste must be handled by your institution's environmental health and safety (EHS) department.
Conclusion: Building a Culture of Safety
Handling potent, under-characterized lipids like SAPI is fundamental to advancing our scientific understanding. By understanding the rationale behind these PPE and handling protocols—grounded in the physical form of the compound and the hazards of its solvent—we empower ourselves to work not just effectively, but safely. This guide provides a framework, but it is the consistent, mindful application of these principles that builds a deep and lasting culture of safety within your laboratory.
References
- Duke University Safety Office. (n.d.). Chloroform Guidelines.
- NEB. (2025, April 8). Safety Data Sheet for SapI (R0569) EUE.
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- Balla, T. (2018). Phosphoinositides as membrane organizers. Nature Reviews Molecular Cell Biology, 19(11), 690–705.
- Hille, B., et al. (2009). Phosphoinositides: lipid regulators of membrane proteins. Journal of Physiology, 587(Pt 14), 3149–3153.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
